Product packaging for Bis(4-isopropylphenyl)amine(Cat. No.:CAS No. 63451-41-2)

Bis(4-isopropylphenyl)amine

Cat. No.: B1590893
CAS No.: 63451-41-2
M. Wt: 253.4 g/mol
InChI Key: HFPMNRKCIPGSNW-UHFFFAOYSA-N
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Description

Bis(4-isopropylphenyl)amine, with the CAS number 63451-41-2, is an organic compound with the molecular formula C18H23N and a molecular weight of 253.38 g/mol . It is supplied as a solid and should be stored in a dark place, sealed in a dry environment at room temperature . This compound is intended for research applications, such as chemical synthesis, where it may serve as a building block for more complex molecules. Structurally similar amine compounds are known to be used as antioxidants in materials science, for example in protecting rubber and plastics from aging caused by heat and light . As a substituted diphenylamine, its research value may lie in exploring its electron-donating properties or its potential as a precursor in the development of new materials and stabilizers. Researchers should handle this product with care, noting its associated hazard statements which include warnings that it may be harmful if swallowed and may cause skin and eye irritation . This compound is strictly for research use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23N B1590893 Bis(4-isopropylphenyl)amine CAS No. 63451-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4/h5-14,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMNRKCIPGSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563730
Record name 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63451-41-2
Record name 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-isopropylphenyl)amine (CAS Number: 63451-41-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of Bis(4-isopropylphenyl)amine. This document moves beyond a simple recitation of facts, offering an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly as an antioxidant. The information herein is curated to support research and development activities, providing the foundational knowledge necessary for the effective and safe utilization of this compound. Every key claim and protocol is substantiated with citations from authoritative sources to ensure scientific integrity.

Compound Identification and Chemical Structure

This compound is a secondary aromatic amine characterized by the presence of two 4-isopropylphenyl groups attached to a central nitrogen atom.

Systematic Information:

IdentifierValue
CAS Number 63451-41-2[1][2]
IUPAC Name 4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline[1]
Molecular Formula C₁₈H₂₃N[1]
Molecular Weight 253.4 g/mol [1]
Synonyms Benzenamine, 4-(1-methylethyl)-N-[4-(1-methylethyl)phenyl]-, 4,4'-Diisopropyldiphenylamine, N,N-Bis(4-isopropylphenyl)amine[1]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

PropertyValueSource
Purity ≥ 96.0%[2]
XLogP3 5.7[1]
Exact Mass 253.183049738 Da[1]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with modern catalytic cross-coupling reactions offering efficient routes. A representative protocol is detailed below.

Synthesis via Buchwald-Hartwig Amination

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an amine.

Reaction Scheme:

Figure 2: Synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 2 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Addition of Reactants: Add 4-isopropylaniline (1.0 equiv.) and 1-bromo-4-isopropylbenzene (1.2 equiv.) dissolved in anhydrous toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The spectrum of this compound is expected to show characteristic signals for the isopropyl methyl protons (a doublet), the isopropyl methine proton (a septet), and the aromatic protons. The N-H proton will likely appear as a broad singlet.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H Stretch: A single, sharp band in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C-N Stretch (Aromatic): A strong band in the 1335-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 253.4.

Applications

Based on the chemical structure and the known applications of related aromatic amines, this compound is primarily of interest as an antioxidant and thermal stabilizer.

Antioxidant in Polymers

Aromatic amines are well-established as highly effective antioxidants, particularly in applications requiring high-temperature stability. They function by scavenging free radicals that are formed during the thermal or photo-oxidation of polymers, thereby preventing degradation of the material. This compound, with its sterically hindered amine group, is likely to exhibit excellent antioxidant properties in a variety of polymers, including polyolefins, styrenics, and elastomers.

Mechanism of Action:

Figure 3: Simplified mechanism of antioxidant action.

Potential in Drug Development

While there is currently no direct evidence of this compound being used in drug development, the diarylamine scaffold is present in a number of biologically active molecules. Further research could explore its potential in medicinal chemistry, for example, as a building block for the synthesis of more complex molecules with therapeutic potential.

Safety and Handling

Based on the available information from chemical suppliers, this compound should be handled with care.

Hazard Identification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area or with a fume hood.

Storage:

  • Store at room temperature in a dry, dark place.

Disclaimer: This safety information is based on limited available data. It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to conduct a thorough risk assessment.

Conclusion

This compound is a diarylamine with significant potential as an antioxidant and thermal stabilizer. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and an outline of its likely applications. While further experimental data is needed to fully characterize this compound, the information presented here serves as a valuable resource for researchers and scientists working with or considering the use of this compound in their R&D endeavors. The principles of scientific integrity, including thorough characterization and adherence to safety protocols, are paramount for its successful and safe application.

References

An In-depth Technical Guide to N,N-Di-(4-isopropylphenyl)amine and Related Diarylamine Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of N,N-Di-(4-isopropylphenyl)amine. Recognizing the limited availability of experimental data for this specific compound, this paper adopts a dual-focus approach. It first presents the known and computed properties of N,N-Di-(4-isopropylphenyl)amine (CAS 63451-41-2). Subsequently, it offers a comprehensive, comparative analysis of the structurally related and industrially significant antioxidant, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD, CAS 101-72-4). By leveraging the extensive data available for IPPD, this guide provides field-proven insights into the synthesis, analysis, and application of diarylamine antioxidants, offering a robust framework for researchers in materials science and drug development.

Section 1: N,N-Di-(4-isopropylphenyl)amine

Chemical Identity and Structure

N,N-Di-(4-isopropylphenyl)amine, also known as Bis(4-isopropylphenyl)amine, is a symmetrical secondary diarylamine. Its structure consists of a central nitrogen atom bonded to two 4-isopropylphenyl rings. This symmetrical, sterically hindered structure is characteristic of many antioxidants and stabilizers used in polymer and materials science.

  • IUPAC Name: 4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline[1]

  • CAS Number: 63451-41-2[1]

  • Molecular Formula: C₁₈H₂₃N[1]

  • Canonical SMILES: CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C[1]

Physicochemical Properties

Experimental data for N,N-Di-(4-isopropylphenyl)amine is not widely published. The properties listed below are primarily derived from computational models, providing a theoretical baseline for experimental design.

PropertyValueSource
Molecular Weight 253.4 g/mol PubChem[1]
Exact Mass 253.183049738 DaPubChem[1]
Appearance (Not specified)-
Melting Point (Not specified)-
Boiling Point (Not specified)-
XLogP3 5.7PubChem (Computed)[1]
Hydrogen Bond Donors 1PubChem (Computed)[1]
Hydrogen Bond Acceptors 1PubChem (Computed)[1]
Synthesis and Reactivity

Synthesis: The synthesis of N,N-disubstituted diarylamines like N,N-Di-(4-isopropylphenyl)amine typically follows established C-N cross-coupling methodologies. The most authoritative and widely used method in both academic and industrial research is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine.

For this specific molecule, a plausible route would involve the reaction of 4-isopropylaniline with 4-isopropylphenyl bromide (or iodide/triflate) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOt-Bu). Modern, metal-free methods for diarylamine synthesis are also emerging, utilizing processes like photochemical deformylation or desulfinylative Smiles rearrangement, which offer greener alternatives to traditional catalysis.[2][3][4]

Reactivity: The core reactivity of diarylamines is centered on the nitrogen lone pair and the N-H bond.

  • Basicity: The nitrogen atom is weakly basic due to the delocalization of its lone pair of electrons into the two aromatic rings.

  • Antioxidant Activity: The key chemical property of hindered diarylamines is their ability to act as radical scavengers. The N-H proton can be readily abstracted by a peroxyl radical (ROO•), forming a stable nitrogen-centered radical. This new radical is sterically hindered and resonance-stabilized across both phenyl rings, making it less reactive and unable to propagate the oxidation chain. This mechanism is fundamental to its function as a polymer stabilizer.

Section 2: A Comparative Analysis: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)

To provide practical, field-proven insights, we now turn to the extensively studied and commercially vital compound, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). While structurally different, its role as a p-phenylenediamine (PPD) antioxidant provides an excellent model for understanding the analysis and application of aromatic amine stabilizers.

Chemical Identity and Industrial Significance

IPPD is an asymmetrical aromatic amine widely used as a high-potency antioxidant and antiozonant in the rubber industry, particularly for tires.[5][6] Its ability to protect elastomers from degradation by ozone and oxidative stress is critical for product safety and longevity.[6]

  • IUPAC Name: N¹-Phenyl-N⁴-(propan-2-yl)benzene-1,4-diamine[6]

  • CAS Number: 101-72-4[5]

  • Synonyms: 4-Isopropylaminodiphenylamine, Santoflex IP, Flexzone 3C[6]

  • Molecular Formula: C₁₅H₁₈N₂[5]

Physicochemical Properties of IPPD
PropertyValueSource
Molecular Weight 226.32 g/mol PubChem[5]
Appearance Dark gray to black flakes or brown-black solidPubChem[5]
Melting Point 72-76 °CHawley's Condensed Chemical Dictionary[5]
Boiling Point (Decomposes)-
Density 1.04 g/cm³ILO-WHO[5]
Solubility Soluble in DMSO (≥10 mg/ml), sparingly soluble in EthanolCayman Chemical
Experimental Protocols: Characterization of Amine Antioxidants

The following protocols are standard methodologies for the quality control and characterization of aromatic amine antioxidants like IPPD. They are directly applicable to the analysis of N,N-Di-(4-isopropylphenyl)amine, with adjustments to chromatographic conditions based on its higher lipophilicity (XLogP3 of 5.7 vs. ~3.1 for IPPD).

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for separating and quantifying organic molecules based on their hydrophobicity. For aromatic amines, a C18 column provides excellent resolving power. The mobile phase, a mixture of organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to ensure a good retention time and peak shape. UV detection is ideal as the aromatic rings provide strong chromophores.

  • Instrumentation: HPLC system with UV-Vis Detector (e.g., ACQUITY UPLC H-Class).[7]

  • Column: C18 reverse-phase column (e.g., 150mm × 4.6mm, 5µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid[7]

  • Gradient: 70% A / 30% B, ramping to 10% A / 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard (e.g., IPPD) in methanol. Create a calibration curve by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter.

    • Analysis: Inject 10 µL of each standard and sample.

    • Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve.

Self-Validation: The method's validity is confirmed by the linearity of the calibration curve (R² > 0.999), sharp peak symmetry, and consistent retention times. Spiking a blank sample with a known amount of standard and achieving >95% recovery further validates accuracy.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) provides unambiguous structural information by probing the chemical environment of each hydrogen atom in the molecule. It is a definitive technique for identity confirmation.

  • Instrumentation: 300 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆).

  • Procedure:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum.

  • Expected ¹H NMR Spectral Data for IPPD (Illustrative): [9]

    • ~7.2 ppm (m): Protons on the N-phenyl ring.

    • ~6.8-7.0 ppm (m): Protons on the central phenylenediamine ring.

    • ~5.4 ppm (s, broad): N-H protons.

    • ~3.6 ppm (septet): Methine (CH) proton of the isopropyl group.

    • ~1.2 ppm (d): Methyl (CH₃) protons of the isopropyl group.

Self-Validation: The observed chemical shifts, splitting patterns (e.g., doublet for the methyls, septet for the methine), and integration values (proton count) must align perfectly with the proposed structure to confirm identity.

Section 3: Visualization of Key Processes

Diagram: General Synthesis of Diarylamines

The following diagram illustrates the Buchwald-Hartwig amination, a cornerstone reaction for the synthesis of diarylamines.

G cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Aryl Halide (e.g., 4-Isopropylphenyl Bromide) Process C-N Cross-Coupling Reaction (Inert Atmosphere, Solvent, Heat) ArylHalide->Process Amine Amine (e.g., 4-Isopropylaniline) Amine->Process Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Process Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Process Base Base (e.g., NaOtBu) Base->Process Product N,N-Di-(4-isopropylphenyl)amine Process->Product

Caption: Buchwald-Hartwig amination workflow for diarylamine synthesis.

Diagram: Analytical Workflow for Quality Control

This workflow outlines a robust, self-validating process for the characterization and quality control of a synthesized aromatic amine antioxidant.

G Start Synthesized Product Batch Prep Sample Preparation (Dissolution & Filtration) Start->Prep HPLC Purity Analysis by RP-HPLC Prep->HPLC Check1 Purity > 98%? HPLC->Check1 NMR Identity Confirmation by ¹H NMR Check1->NMR Yes Reject Batch Rejected (Repurify or Resynthesize) Check1->Reject No Check2 Structure Confirmed? NMR->Check2 Release Batch Released for Application Check2->Release Yes Check2->Reject No

Caption: A typical QC workflow for an aromatic amine antioxidant.

Section 4: Safety and Handling

Aromatic amines as a class should be handled with care. While specific toxicology data for N,N-Di-(4-isopropylphenyl)amine is unavailable, the data for IPPD serves as a prudent guide.

  • Hazards: IPPD is known to be an allergen and may cause skin sensitization.[5][6] It can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (nitrile), safety glasses with side shields, and a lab coat. If handling powder, use a respirator or work in a ventilated hood to avoid dust inhalation.

  • Handling: Avoid creating dust. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

Synthesis and characterization of bis(4-isopropylphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Bis(4-isopropylphenyl)amine

Introduction

This compound, also known by its IUPAC name 4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline, is a diarylamine of significant interest in materials science and industrial chemistry.[1] With the chemical formula C₁₈H₂₃N and a molecular weight of 253.4 g/mol , this molecule's structure is characterized by two 4-isopropylphenyl groups linked by a secondary amine.[1] Its primary utility stems from its function as a highly effective antioxidant and thermal stabilizer. It is frequently incorporated into polymers, lubricants, and adhesives to prevent degradation caused by thermal stress and oxidation, particularly during high-temperature processing.[2][3]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of this compound. We will explore the mechanistic underpinnings of prevalent synthetic methodologies, offer field-proven experimental protocols, and detail the analytical techniques required for unambiguous structural confirmation and purity assessment.

Part 1: Synthesis Methodologies

The formation of the C-N bond linking the two aryl rings is the central challenge in synthesizing this compound. Modern organometallic cross-coupling reactions have largely superseded harsher, classical methods, offering milder conditions, higher yields, and broader functional group tolerance. The two most prominent and effective strategies are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: The Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[4] This palladium-catalyzed cross-coupling reaction provides a highly efficient and versatile route to aryl amines from aryl halides or triflates.[4][5] For the synthesis of a symmetric diarylamine like this compound, the reaction involves coupling 4-isopropylaniline with a 4-isopropyl-substituted aryl halide.

Mechanistic Rationale: The catalytic cycle is a well-understood process initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium amide. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is critical; sterically hindered and electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.[4][5]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R₂NH, Base pd_amide Ar-Pd(II)-N(H)R(L₂) amine_coordination->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

Materials:

  • 4-Iodocumene (or 4-bromocumene)

  • 4-Isopropylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To a dry, argon-flushed Schlenk flask, add Pd(OAc)₂ (1-2 mol%), Xantphos (1.5-3 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 4-iodocumene (1.0 equivalent) and 4-isopropylaniline (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C under an argon atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield this compound.

Ullmann Condensation: The Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[6][7] While generally requiring higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods, modern variations have been developed that use catalytic copper sources and ligands to improve efficiency under milder conditions.[8][9]

Mechanistic Rationale: The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide species from the starting amine. This species then undergoes a reaction with the aryl halide. The precise nature of the subsequent steps—whether they involve oxidative addition/reductive elimination at a copper center or a nucleophilic aromatic substitution pathway—is a subject of ongoing study, but the formation of the C-N bond is the key outcome.[6] The reaction often requires a polar, high-boiling solvent to facilitate the process.[6]

Ullmann_Condensation amine R₂NH cu_amide [R₂N-Cu] amine->cu_amide cu_catalyst Cu(I) Source cu_catalyst->cu_amide base Base base->cu_amide aryl_halide Ar-X coupling_step Coupling aryl_halide->coupling_step cu_amide->coupling_step product Ar-NR₂ coupling_step->product

Caption: Simplified workflow for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

Materials:

  • 4-Bromocumene

  • 4-Isopropylaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK)[9]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In an oven-dried flask, combine 4-bromocumene (1.0 equivalent), 4-isopropylaniline (1.2 equivalents), CuI (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add anhydrous DMF.

  • Heat the mixture to 120-150 °C under a nitrogen atmosphere for 24-48 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by a brine wash.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue via column chromatography or recrystallization to obtain the final product.

Comparison of Synthetic Routes

The choice between the Buchwald-Hartwig amination and the Ullmann condensation depends on factors such as available equipment, catalyst cost, and desired reaction conditions.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based[4]Copper-based[6]
Conditions Milder (80-120 °C)Harsher (120-210 °C)[6]
Yields Generally good to excellentModerate to good[8]
Substrate Scope Very broadTraditionally narrower, improved with modern ligands[8]
Catalyst Cost Higher (Palladium)Lower (Copper)
Key Advantage High efficiency and mild conditionsLow catalyst cost

Part 2: Purification and Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Characterization_Workflow synthesis Crude Product from Synthesis purification Purification (Column Chromatography/ Recrystallization) synthesis->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir FT-IR Spectroscopy pure_product->ir thermal Thermal Analysis (TGA/DSC) pure_product->thermal final Structure & Purity Confirmed nmr->final ms->final ir->final thermal->final

Caption: General workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved before acquiring the spectra.

Expected ¹H and ¹³C NMR Data: The symmetry of the molecule simplifies the spectra. The chemical shifts are influenced by the electron-donating nature of the amine and isopropyl groups.

¹H NMR Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a-CH(C H₃)₂~1.25Doublet12H
H-b-C H(CH₃)₂~2.85Septet2H
H-cN-H ~5.5-6.0 (broad)Singlet1H
H-d, H-eAromatic Protons~6.9-7.2Multiplets (AA'BB' system)8H
¹³C NMR Assignment Predicted Chemical Shift (δ, ppm)
C-a-CH(C H₃)₂~24
C-b-C H(CH₃)₂~33
C-c, C-dAromatic CH~118-128
C-e, C-fAromatic Quaternary C~140-145

(Note: Predicted values are based on typical chemical shifts for similar structures. Actual values may vary slightly based on solvent and experimental conditions.)[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Expected Results:

  • Molecular Ion (M⁺): For C₁₈H₂₃N, the expected monoisotopic mass is 253.1830 Da.[1] High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy.

  • Fragmentation: Common fragmentation pathways in ESI-MS/MS or EI-MS may involve the loss of a methyl group (-15 Da) or an isopropyl group (-43 Da) from the parent ion.[11][12]

Thermal Analysis

For a compound often used as a thermal stabilizer, understanding its own thermal properties is crucial.

Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability and decomposition temperature.

  • Procedure: A small sample is heated in a controlled atmosphere (e.g., nitrogen) on a microbalance, and its mass is measured as a function of temperature.

  • Expected Result: this compound is expected to be thermally stable to high temperatures, with an onset of decomposition well above typical polymer processing temperatures.[13]

Differential Scanning Calorimetry (DSC):

  • Objective: To determine the melting point and other thermal transitions.

  • Procedure: The difference in heat flow required to increase the temperature of the sample and a reference is measured as a function of temperature.

  • Expected Result: A sharp endothermic peak corresponding to the melting point of the crystalline solid will be observed.

Part 3: Safety and Handling

  • Reagents: Handle all reagents, especially organometallic catalysts, strong bases (NaOt-Bu), and organic solvents, in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Product: this compound is an aromatic amine. While specific toxicity data may be limited, aromatic amines as a class should be handled with care to avoid skin contact and inhalation.

  • Storage: Store the purified compound in a tightly sealed container in a cool, dry place, protected from light and air to prevent gradual oxidation.

Conclusion

This guide has detailed the primary synthetic routes—Buchwald-Hartwig amination and Ullmann condensation—for the preparation of this compound. The palladium-catalyzed Buchwald-Hartwig reaction is often preferred for its milder conditions and high efficiency. A comprehensive characterization workflow, centered on NMR and mass spectrometry, is mandatory for verifying the structure and purity of the final product. The protocols and data presented herein serve as a robust foundation for researchers engaged in the synthesis and application of this important industrial chemical.

References

A Technical Guide to the Systematic Nomenclature and Structural Elucidation of C18H23N Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The molecular formula C18H23N represents a vast landscape of structural isomers, each with unique chemical and pharmacological properties. A precise and unambiguous naming system is paramount for researchers, scientists, and drug development professionals to ensure clarity, reproducibility, and safety. This guide provides an in-depth methodology for determining the International Union of Pure and Applied Chemistry (IUPAC) name for complex amine compounds, using a representative C18H23N isomer as a case study. Furthermore, it outlines a self-validating system of experimental protocols essential for the structural elucidation that must precede nomenclature assignment.

Part 1: The Challenge of Isomerism and the Imperative for Systematic Nomenclature

A molecular formula alone is insufficient for identifying a chemical compound. Isomers are molecules that share the same molecular formula but possess different arrangements of atoms.[1] This structural variance can lead to profoundly different physical and biological properties. For C18H23N, possibilities include primary, secondary, and tertiary amines, with varied alkyl and aryl substituents, presenting numerous chain, position, and functional isomers.[1][2]

Given that over 40% of all drugs and drug candidates contain amine functionalities, a rigorous and universally accepted naming convention is not merely an academic exercise; it is a cornerstone of chemical research and pharmaceutical development.[3][4][5] The IUPAC system provides this necessary framework.

Part 2: Systematic IUPAC Nomenclature: A Step-by-Step Derivation

To illustrate the systematic application of IUPAC rules, we will derive the name for the following C18H23N isomer:

Chemical structure of N-pentyl-4-(phenylmethyl)benzenamine

(Case Study Molecule: C18H23N)

Step 2.1: Identification of the Principal Functional Group

The molecule contains a nitrogen atom bonded to a benzene ring and an alkyl chain, classifying it as a secondary amine.[6] When an amino group (-NH-) is attached to a benzene ring, the parent name can be based on "aniline" or "benzenamine".[6][7][8] The IUPAC system accepts the common name aniline for the parent C6H5NH2 structure, which is often used for its derivatives.[7][9]

Step 2.2: Selection and Numbering of the Parent Hydride

The principal functional group is part of the aniline structure. Therefore, aniline (or benzenamine ) is selected as the parent hydride.[6][7] The carbon atom of the benzene ring directly attached to the nitrogen atom is assigned position number 1.

Step 2.3: Identification and Naming of Substituents

Two substituents are present:

  • On the Nitrogen Atom: A five-carbon alkyl chain (pentyl group). Since it is attached to the nitrogen, it is designated with the locant N. Thus, the substituent is N-pentyl .[10][11][12]

  • On the Benzene Ring: A benzyl group (a phenylmethyl group, -CH2-C6H5) is attached to the ring. Based on the numbering from Step 2.2, it is located at position 4. Thus, the substituent is 4-(phenylmethyl) or 4-benzyl .

Step 2.4: Assembling the Full IUPAC Name

The substituents are listed alphabetically (benzyl before pentyl) before the parent name.[10][11]

Combining the components yields the preferred IUPAC name: 4-Benzyl-N-pentylaniline

An equally valid systematic name based on "benzenamine" is: 4-(Phenylmethyl)-N-pentylbenzenamine

The following diagram illustrates the logical flow for this nomenclature decision process.

IUPAC_Naming_Workflow A Start: C18H23N Structure B Identify Principal Functional Group A->B C Amine attached to Benzene Ring (Aniline Derivative) B->C D Select Parent Hydride C->D E Parent = Aniline (or Benzenamine) D->E F Identify & Name Substituents E->F G On Nitrogen (N-): Pentyl Group -> N-pentyl F->G H On Ring (Position 4): Benzyl Group -> 4-benzyl F->H I Assemble Name Alphabetically G->I H->I J Final IUPAC Name: 4-Benzyl-N-pentylaniline I->J

Caption: IUPAC nomenclature decision workflow for a C18H23N isomer.

Part 3: Experimental Workflow for Structural Verification

Assigning a name is contingent upon knowing the exact structure. For a novel or unknown compound, a suite of analytical techniques is required to elucidate its structure. This section outlines the self-validating protocols to confirm the identity of 4-benzyl-N-pentylaniline.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition (C18H23N).

Protocol:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, scanning a mass range of m/z 100-500.

  • Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Compare the measured mass with the theoretical exact mass for C18H24N⁺.

Expected Data:

IonTheoretical Exact Mass (m/z)Measured Mass (m/z)Mass Error (ppm)
[M+H]⁺ for C18H23N266.19033266.1901< 5 ppm

Fragmentation Analysis: Electron ionization (EI) would induce characteristic fragmentation. The fragmentation pattern provides corroborating structural evidence.[13][14]

Table of Expected Fragments:

m/zProposed Fragment Ion StructureFragmentation Pathway
265[M]⁺ (Molecular Ion)Initial ionization
194[M - C5H11]⁺Loss of the pentyl radical (α-cleavage)[14]
91[C7H7]⁺Benzyl cation (tropylium ion), a very stable fragment
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl3).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum, typically using a broadband decoupling pulse sequence.

  • Analysis: Analyze chemical shifts, integration, and coupling patterns to assign signals to specific atoms in the proposed structure.

Predicted ¹H and ¹³C NMR Data (in CDCl3):

Assignment (¹H NMR)Predicted δ (ppm)MultiplicityIntegration
Aromatic (C6H5-CH2)7.2-7.4m5H
Aromatic (Ring A, H2/6)~7.1d2H
Aromatic (Ring A, H3/5)~6.6d2H
Benzyl (-CH2-)~3.9s2H
N-H~3.6broad s1H
N-CH2- (pentyl)~3.1t2H
Pentyl chain (-CH2-)x31.2-1.7m6H
Pentyl (-CH3)~0.9t3H
Assignment (¹³C NMR)Predicted δ (ppm)
Aromatic C (C-N)~148
Aromatic C (C6H5-ipso)~140
Aromatic C (C-CH2)~130
Aromatic C (CH)127-130
Aromatic C (CH)112-115
Benzyl (-CH2-)~45
N-CH2- (pentyl)~44
Pentyl (-CH2-)22-30
Pentyl (-CH3)~14
Integrated Workflow for Structural Elucidation

The combination of these techniques provides a robust, self-validating system. HRMS confirms the elemental formula, while NMR provides the specific atomic connectivity.

Elucidation_Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation A Unknown C18H23N Sample B High-Resolution Mass Spectrometry (HRMS) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Elemental Formula Confirmed: C18H23N B->D E Fragmentation Pattern Supports Structure B->E F C-H Framework Mapped C->F G Structure Elucidated D->G E->G F->G H Assign IUPAC Name: 4-Benzyl-N-pentylaniline G->H

References

A Comprehensive Technical Guide to the Solubility of Bis(4-isopropylphenyl)amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of bis(4-isopropylphenyl)amine in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a foundational understanding of the physicochemical principles governing the solubility of this diarylamine, offers a predictive solubility profile based on structural analogs, and provides detailed, field-proven experimental protocols for precise and accurate solubility determination. Our approach is grounded in the core tenets of scientific integrity, ensuring that the presented methodologies are robust and self-validating.

Introduction: The Significance of this compound Solubility

This compound, a diarylamine derivative, is a compound of interest in various fields of chemical synthesis, including its use as an antioxidant and as an intermediate in the production of dyes and pharmaceuticals. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical applications. A thorough understanding of its solubility profile enables process optimization, enhances reaction yields, and ensures the successful development of formulated products.

The molecular structure of this compound, characterized by two bulky, nonpolar isopropylphenyl groups attached to a secondary amine, governs its solubility behavior. The large hydrocarbon framework suggests a preference for nonpolar or weakly polar organic solvents, while the secondary amine group introduces a site for potential hydrogen bonding, influencing its interaction with protic and polar aprotic solvents.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the interplay of van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

2.1. The Role of Molecular Structure

The key structural features of this compound influencing its solubility are:

  • Two Isopropylphenyl Groups: These large, nonpolar moieties dominate the molecular structure, leading to significant van der Waals interactions. This suggests a high affinity for nonpolar solvents.

  • Secondary Amine Group (-NH-): The nitrogen atom with its lone pair of electrons and the attached hydrogen atom can act as both a hydrogen bond acceptor and donor. This allows for favorable interactions with polar protic and aprotic solvents. However, the steric hindrance from the bulky isopropylphenyl groups may limit the accessibility of the amine group for hydrogen bonding.

2.2. Comparison with a Structural Analog: Diphenylamine

Due to the limited availability of specific quantitative solubility data for this compound, we can draw valuable inferences from its structural analog, diphenylamine ((C₆H₅)₂NH).[1] Diphenylamine is a colorless solid that is known to dissolve well in many common organic solvents while being poorly soluble in water.[1][2] The key structural difference is the presence of the isopropyl groups in our target molecule. These groups increase the molecular weight and the nonpolar surface area, which will generally decrease solubility in polar solvents and increase it in nonpolar hydrocarbon solvents compared to diphenylamine.

Predicted Solubility Profile of this compound

Based on the theoretical framework and comparison with diphenylamine, the following table provides a predicted qualitative and semi-quantitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that these are estimations and should be validated experimentally.

Solvent Class Solvent Example Predicted Solubility Rationale
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherHighThe large, nonpolar isopropylphenyl groups will interact favorably with nonpolar solvents through strong van der Waals forces.[3]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh to MediumThese solvents can effectively solvate both the nonpolar and the moderately polar portions of the molecule.[4]
Polar Aprotic Acetone, Acetonitrile (ACN)Medium to LowThe higher polarity of these solvents may lead to less favorable interactions with the large nonpolar groups, resulting in lower solubility.
Polar Protic Methanol, EthanolLowThe large hydrophobic nature of the molecule is expected to significantly limit its solubility in highly polar, hydrogen-bonding solvents like lower alcohols.[5]
Strongly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)MediumThese are powerful, universal organic solvents that are often capable of dissolving compounds with mixed polarity characteristics.[4]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable quantitative solubility data, a robust experimental methodology is essential. The following protocol is based on the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a solid in a solvent.[6]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

4.2. Step-by-Step Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prep_solution->equilibrate Transfer to Shaker phase_sep Allow Phases to Separate equilibrate->phase_sep sampling Sample Supernatant phase_sep->sampling filtration Filter Sample sampling->filtration analysis Analyze via HPLC/GC filtration->analysis quantify Quantify Concentration analysis->quantify Compare with Standards calibration Prepare Calibration Curve calibration->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation and Sampling: After equilibration, cease agitation and allow the vial to stand undisturbed at the controlled temperature until the undissolved solid has completely settled, leaving a clear supernatant. Carefully withdraw a known volume of the supernatant using a pipette.

  • Filtration: Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any suspended microparticles of the undissolved solid. This step is critical to prevent overestimation of the solubility.

  • Quantification: Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV or GC-FID).

  • Calibration and Calculation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent and generate a calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve. Calculate the original solubility in the desired units (e.g., g/100 mL or mol/L), accounting for the dilution factor.

Advanced Concepts: Hansen Solubility Parameters

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[7][8] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

hansen_solubility cluster_solute Solute (this compound) cluster_solvent Solvent cluster_prediction Solubility Prediction solute_params δD_solute δP_solute δH_solute distance Calculate Hansen Distance (Ra) solute_params->distance solvent_params δD_solvent δP_solvent δH_solvent solvent_params->distance prediction Small Ra → High Solubility Large Ra → Low Solubility distance->prediction

Caption: Logical relationship for predicting solubility using Hansen Solubility Parameters.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with a predictive framework based on a close structural analog, we have offered valuable insights for researchers and professionals. The detailed, self-validating experimental protocol presented herein provides a robust methodology for obtaining precise quantitative solubility data, which is indispensable for the effective application of this compound in research and development. The principles and methods outlined in this guide are designed to empower scientists to make informed decisions regarding solvent selection and process design, ultimately leading to more efficient and successful outcomes.

References

Spectroscopic data (NMR, IR, MS) of bis(4-isopropylphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Bis(4-isopropylphenyl)amine

Abstract

This compound, also known as 4,4'-diisopropyldiphenylamine, is a sterically hindered secondary aromatic amine utilized primarily as an antioxidant in various industrial applications. Its efficacy and purity are paramount, necessitating robust analytical methods for its characterization. This technical guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We delve into the theoretical underpinnings, present detailed experimental workflows, and offer expert interpretation of the spectral data, providing researchers and quality control professionals with a definitive reference for the analysis of this compound.

Introduction: The Molecular Blueprint

The structural confirmation of a chemical entity is the bedrock of its application in research and industry. For this compound (Figure 1), a molecule with a molecular formula of C₁₈H₂₃N and a molecular weight of 253.39 g/mol , a multi-faceted spectroscopic approach is essential.[1][2] Each technique provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular mass and fragmentation pattern. This guide synthesizes these data streams into a coherent and validated structural assignment.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation

The causality behind a robust NMR protocol is to achieve high-resolution spectra by ensuring the sample is pure, fully dissolved, and free from particulate matter in a deuterated solvent that does not obscure signals from the analyte.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃, 99.8%+ D). CDCl₃ is chosen for its excellent solvating power for nonpolar to moderately polar compounds and its single residual proton peak at ~7.26 ppm, which rarely interferes with analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reference point for the chemical shift scale.[3][4]

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. Due to the molecule's symmetry, a simplified spectrum is anticipated.

  • Aromatic Protons (H-Ar): The para-substituted benzene rings create a classic AA'BB' spin system, which often appears as two distinct doublets. Protons ortho to the amine group will be slightly shielded compared to those ortho to the isopropyl group.

  • Methine Proton (-CH-): The single proton of each isopropyl group is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (6+1 = 7).[3]

  • Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups in each isopropyl moiety are adjacent to the single methine proton. Their signal will be split into a doublet (1+1 = 2).[5]

  • Amine Proton (-NH-): The secondary amine proton typically appears as a broad singlet. Its chemical shift is variable and can be influenced by concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.10Doublet4HAr-H (ortho to NR)Aromatic protons adjacent to the electron-donating amine group are shielded.
~ 6.95Doublet4HAr-H (ortho to CH)Aromatic protons adjacent to the alkyl group.
~ 5.50Broad Singlet1HN-HTypical range for a secondary aromatic amine; broad due to exchange.
~ 2.88Septet2H-CH (CH₃)₂Split by 6 equivalent methyl protons (n+1=7). Deshielded by the aromatic ring.[5]
~ 1.25Doublet12H-CH(CH₃ )₂Split by one methine proton (n+1=2). Classic isopropyl signal.[5]
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry, this compound is expected to show only 6 distinct signals instead of the 18 total carbons.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~ 143.0Quaternary Ar-CAromatic carbon attached to the isopropyl group (C-ipso).
~ 140.0Quaternary Ar-CAromatic carbon attached to the nitrogen atom (C-ipso).
~ 127.0Ar-CHAromatic carbon ortho to the isopropyl group.
~ 118.0Ar-CHAromatic carbon ortho to the nitrogen atom.
~ 33.5-C H(CH₃)₂Aliphatic methine carbon.
~ 24.0-CH(C H₃)₂Aliphatic methyl carbons.

NMR Workflow Visualization

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that acts as a molecular fingerprint, identifying the functional groups within a molecule by their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. The choice of ATR is based on its ease of use and applicability to solid or liquid samples.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step, as the instrument software subtracts this background from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

IR Spectral Analysis

The IR spectrum of this compound is dominated by vibrations from the N-H bond, the aromatic rings, and the aliphatic isopropyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Assignment
3350 - 3310N-H StretchWeak-MediumSecondary Aromatic Amine.[6]
3100 - 3000C-H StretchMediumAromatic C-H.
2965 - 2850C-H StretchStrongAliphatic C-H (from isopropyl groups).
1610, 1510C=C StretchStrongAromatic Ring Skeletal Vibrations.
1335 - 1250C-N StretchStrongAromatic Amine C-N bond.[6]
~ 820C-H Out-of-Plane BendStrongPara (1,4) disubstituted benzene ring.

FTIR Workflow Visualization

FTIR_Workflow start Start background Collect Background Spectrum start->background sample Apply Sample to ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (Baseline Correction) acquire->process analyze Identify Characteristic Absorption Bands process->analyze report Report Functional Groups analyze->report end End report->end

Caption: A streamlined workflow for functional group analysis via ATR-FTIR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on how the molecule fragments.[7]

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable and reproducible fragmentation. This makes it ideal for structural elucidation and library matching.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[7]

  • Fragmentation: The energetically unstable molecular ion fragments into smaller, charged ions and neutral radicals.

  • Analysis: Accelerate the positive ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative intensity versus m/z.

MS Spectral Analysis

The mass spectrum provides a fingerprint based on the parent molecule and its breakdown products.

  • Molecular Ion (M⁺•): this compound has a molecular formula of C₁₈H₂₃N. Its nominal mass is 253 amu. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The presence of a strong molecular ion peak at m/z = 253 is the first confirmation of the compound's identity.[8]

  • Key Fragmentation Pathways: The fragmentation pattern is governed by the formation of the most stable carbocations.

    • Loss of a Methyl Group ([M-15]⁺): The most common initial fragmentation is the loss of a methyl radical (•CH₃) from one of the isopropyl groups. This results in a highly stable benzylic carbocation, which is further stabilized by resonance with the aromatic ring. This fragment is expected to be the base peak (most intense).

    • Loss of an Isopropyl Group ([M-43]⁺): Cleavage of the entire isopropyl group can also occur, though it is generally less favorable than the loss of a methyl group.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Ion StructureFragmentation Pathway
253[C₁₈H₂₃N]⁺•Molecular Ion (M⁺•)
238[M - CH₃]⁺Loss of a methyl radical from an isopropyl group.
210[M - C₃H₇]⁺Loss of an isopropyl radical.

Mass Spectrometry Workflow Visualization

MS_Workflow cluster_ms Mass Spectrometry Analysis cluster_interp Spectral Interpretation intro Sample Introduction (e.g., Direct Probe) ionize Ionization (EI, 70 eV) Forms M+• intro->ionize fragment Fragmentation in Source ionize->fragment analyze Mass Analysis (Separation by m/z) fragment->analyze detect Detection analyze->detect find_M Identify Molecular Ion (M+•) (Check Nitrogen Rule) detect->find_M find_fragments Analyze Fragmentation Pattern (e.g., [M-15]+) find_M->find_fragments confirm Confirm Molecular Formula & Substructures find_fragments->confirm

Caption: General workflow for structural analysis using Electron Ionization MS.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon skeleton, confirming the presence of para-substituted isopropylphenyl groups and their symmetric arrangement around the secondary amine. FTIR spectroscopy validates the presence of the key N-H, aromatic C-H, aliphatic C-H, and aromatic C-N functional groups. Finally, mass spectrometry confirms the molecular weight of 253 amu, consistent with the Nitrogen Rule, and shows a characteristic fragmentation pattern dominated by the loss of a methyl group to form a stable benzylic cation. Together, these spectroscopic data form a robust and self-validating analytical package for the definitive identification and quality assessment of this compound.

References

Antioxidant properties of substituted diphenylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antioxidant Properties of Substituted Diphenylamines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylamine (DPA) and its substituted derivatives represent a cornerstone class of synthetic antioxidants, pivotal in mitigating oxidative degradation across a spectrum of industrial and biomedical applications. Their efficacy stems from a unique molecular architecture centered on a secondary amine bridge between two phenyl rings, which serves as a potent hydrogen donor for radical scavenging. This guide provides a comprehensive exploration of the antioxidant properties of substituted diphenylamines. We will dissect the core mechanisms of radical quenching, delineate the critical structure-activity relationships (SAR) that govern their potency and solubility, and present detailed, field-proven protocols for their experimental and computational evaluation. By integrating foundational theory with practical methodologies, this document serves as an essential resource for the rational design, screening, and application of next-generation diphenylamine-based antioxidants.

Introduction: The Enduring Relevance of Diphenylamines

Oxidative stress, mediated by the uncontrolled proliferation of reactive oxygen species (ROS) and other free radicals, is a primary driver of degradation in materials and a key pathological factor in numerous human diseases. Antioxidants function by neutralizing these reactive species, thereby terminating destructive chain reactions. While nature provides a vast arsenal of antioxidants, synthetic molecules are often required to meet the demanding performance criteria of industrial applications, such as high-temperature stability in lubricants, or to achieve specific pharmacokinetic profiles in therapeutic agents.[1]

Diphenylamine (DPA), first prepared in 1863, has long been recognized for its antioxidant capabilities.[2] It is utilized as a stabilizer in explosives, an anti-scald agent for fruit, and an antioxidant in rubber, plastics, and lubricants.[3][4][5] The true potential of this scaffold, however, lies in its derivatization. By strategically adding substituent groups to the phenyl rings, researchers can fine-tune the molecule's electronic properties, steric hindrance, and solubility, thereby enhancing its antioxidant performance and tailoring it for specific environments.[6][7] Furthermore, DPA derivatives are the basis for several non-steroidal anti-inflammatory drugs (NSAIDs), including Diclofenac and Mefenamic acid, highlighting the scaffold's therapeutic relevance.[2]

This guide navigates the scientific principles that underpin the antioxidant function of these versatile molecules, offering both the theoretical framework and the practical tools necessary for their advanced study and application.

The Core Mechanism: Hydrogen Atom Transfer and Radical Stabilization

The primary antioxidant mechanism for diphenylamines is classified as chain-breaking donation, which proceeds via a Hydrogen Atom Transfer (HAT) pathway.[8] The entire process hinges on the lability of the hydrogen atom on the secondary amine (N-H).

  • Initiation: A free radical (R•), such as a peroxyl radical (ROO•) common in lipid peroxidation or polymer degradation, attacks a substrate molecule, initiating a damaging oxidative chain reaction.

  • Propagation & Scavenging: The DPA molecule (Ar₂NH) intervenes by donating its amine hydrogen atom to the aggressive radical. This neutralizes the radical (forming RH), effectively breaking the chain of degradation.[1]

  • Stabilization: This hydrogen donation results in the formation of a nitrogen-centered diphenylaminyl radical (Ar₂N•). The exceptional stability of this radical is the key to DPA's efficacy. The unpaired electron is delocalized across both aromatic rings, dissipating its reactivity and preventing it from initiating new oxidation chains.[9][10]

The ease with which the N-H bond breaks is the single most important factor determining antioxidant activity. This property is quantified as the Bond Dissociation Energy (BDE). A lower BDE signifies that less energy is required to donate the hydrogen atom, resulting in a faster scavenging rate and higher antioxidant potency.[8][11]

G cluster_0 Radical Propagation (Chain Reaction) cluster_1 Intervention by Diphenylamine R_dot Aggressive Radical (R•) Substrate Substrate (e.g., Lipid, Polymer) R_dot->Substrate Attacks R_dot_clone Aggressive Radical (R•) Damaged_Substrate Damaged Substrate (RH) Substrate->Damaged_Substrate Forms DPA Diphenylamine (Ar₂NH) DPN_Radical Stabilized Diphenylaminyl Radical (Ar₂N•) DPA->DPN_Radical H• Donation R_dot_clone->Damaged_Substrate Neutralized DPA_group R_dot_group G start Start: Prepare Reagents prep_sample 1. Prepare Sample Dilutions (Substituted Diphenylamine) start->prep_sample prep_radical 2. Prepare Radical Solution (DPPH or ABTS•⁺) start->prep_radical prep_control 3. Prepare Positive Control (e.g., Trolox, BHT) start->prep_control mix 4. Mix Sample and Radical Solution in 96-well Plate prep_sample->mix prep_radical->mix prep_control->mix incubate 5. Incubate in Dark at Room Temperature mix->incubate measure 6. Measure Absorbance (Spectrophotometer) incubate->measure analyze 7. Calculate % Inhibition and IC₅₀ / TEAC Value measure->analyze end End: Antioxidant Activity Quantified analyze->end

References

Unlocking the Potential of Diarylamines: A Guide to Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Diarylamine Scaffold - A Privileged Structure in Modern Chemistry

Diarylamines, characterized by a central nitrogen atom bonded to two aryl rings, represent a cornerstone structural motif in contemporary chemical sciences. Their prevalence is remarkable, spanning from life-saving pharmaceuticals and agrochemicals to high-performance organic electronic materials.[1][2][3] This ubiquity is not coincidental; the diarylamine core is considered a "privileged structure" due to its unique combination of rigidity and conformational flexibility, coupled with a rich electronic landscape that can be precisely modulated.[3][4]

The interplay between the electronic properties of the aryl substituents and the steric demands imposed by their size and position governs the molecule's overall shape, reactivity, and biological activity. Understanding and manipulating these effects is paramount for researchers aiming to design novel drug candidates, efficient catalysts, or advanced materials. This guide provides an in-depth exploration of the core principles of electronic and steric effects in diarylamine compounds, offering field-proven insights into their synthesis, characterization, and application.

Part 1: The Fundamental Forces - Electronic and Steric Effects

The behavior of a diarylamine is dictated by a delicate balance between two fundamental forces: the distribution of electrons across the molecule (electronics) and the spatial arrangement of its atoms (sterics).

Electronic Effects: Modulating Reactivity through Electron Density

The nitrogen atom's lone pair of electrons is central to the electronic character of diarylamines. This lone pair is not localized on the nitrogen but is delocalized through resonance into the π-systems of the attached aryl rings. The extent of this delocalization, and thus the electron density at the nitrogen and throughout the rings, can be fine-tuned by substituents.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase electron density in the aromatic ring and on the nitrogen atom. This enhances the nitrogen's basicity and its ability to act as a hydrogen-bond donor, and generally makes the compound more susceptible to oxidation.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring and the nitrogen atom. This reduces the nitrogen's basicity and makes the N-H proton more acidic.[5][6]

This modulation of electron density directly impacts key properties relevant to drug design, such as pKa, redox potential, and hydrogen bonding capacity. For instance, in the context of kinase inhibitors, the ability of the diarylamine N-H group to act as a hydrogen-bond donor to the kinase hinge region is critical for binding affinity.

Electronic_Effects cluster_0 Substituent Type cluster_1 Molecular Property cluster_2 Functional Consequence EDG Electron-Donating Group (e.g., -OMe, -CH3) N_e_density Nitrogen Electron Density EDG->N_e_density Increases EWG Electron-Withdrawing Group (e.g., -NO2, -CN) EWG->N_e_density Decreases NH_BDE N-H Bond Dissociation Energy (BDE) N_e_density->NH_BDE Increases pKa Basicity (pKa) N_e_density->pKa Directly correlates with H_Bonding H-Bond Donor Strength N_e_density->H_Bonding Affects Antioxidant Antioxidant Activity (Radical Scavenging) NH_BDE->Antioxidant Inversely correlates with Steric_Effects Start Increasing Ortho-Substituent Bulk Twist Increased Torsional Angle between Aryl Rings Start->Twist Rotation Higher Energy Barrier to C-N Bond Rotation Start->Rotation Conjugation Decreased π-Conjugation Twist->Conjugation Atropisomerism Atropisomerism (Stable Enantiomers) Rotation->Atropisomerism If barrier is high enough Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n Complex1 Ar-Pd(II)(X)L_n Pd0->Complex1 Ar-X OxAdd Oxidative Addition (Ar-X) Complex2 Ar-Pd(II)(NR2)L_n Complex1->Complex2 R2NH, Base LigandExch Amine Coordination & Deprotonation (R2NH, Base) Complex2->Pd0 Reductive Elimination Product Ar-NR2 (Diarylamine) Complex2->Product RedElim Reductive Elimination Kinase_Inhibition Diarylamine Aryl 1 N-H Aryl 2 Kinase Hydrophobic Pocket 1 Hinge Region (Acceptor) Hydrophobic Pocket 2 Diarylamine:f1->Kinase:p1 Critical H-Bond Diarylamine:f0->Kinase:p0 Hydrophobic/ π-stacking Diarylamine:f2->Kinase:p2 Selectivity/ Potency

References

Methodological & Application

Introduction: The Significance of Diarylamines and C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination for Diarylamine Synthesis

Abstract: The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science, where diarylamine moieties are prevalent structural motifs. This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of diarylamines, covering the reaction mechanism, critical parameters, and detailed experimental protocols designed for researchers, scientists, and drug development professionals.

Diarylamines are fundamental structural units in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Traditional methods for their synthesis, such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr), often require harsh reaction conditions and have a limited substrate scope.[2][3] The advent of the Buchwald-Hartwig amination in the mid-1990s provided a milder and more general palladium-catalyzed alternative, significantly expanding the possibilities for C-N bond formation.[3][4]

This reaction facilitates the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base.[5] Over the past 25 years, continuous development has led to several 'generations' of catalyst systems, each offering broader substrate scope and milder conditions.[3][4] This guide focuses specifically on the application of this powerful reaction for the synthesis of diarylamines, a class of substrates that can present unique challenges due to the reduced nucleophilicity of the arylamine coupling partner.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational reaction design and troubleshooting. The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5][6]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond. This step forms a Pd(II) complex.[7][8] The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br > Ar-OTf > Ar-Cl, although aryl chlorides can be effectively coupled with modern, highly active catalyst systems.[9]

  • Amine Coordination and Deprotonation: The arylamine (Ar'-NHR) coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.[5][10] The choice of base is critical and is dependent on the solvent and the pKa of the amine.[11][12]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the diarylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6] For less nucleophilic amines like diarylamines, or for sterically hindered substrates, this step can be the rate-limiting step of the cycle.[6]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_legend Key Steps pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR'Ar') oa_complex->amido_complex Amine Coordination & Deprotonation (+ Ar'NHR', - HX • Base) amido_complex->pd0 product Ar-NR'Ar' (Diarylamine) amido_complex->product Reductive Elimination key1 1. Oxidative Addition key2 2. Amine Binding & Deprotonation key3 3. Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Critical Reaction Parameters: A Guide to Optimization

The success of a Buchwald-Hartwig amination depends on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source and Precatalysts

While simple palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) state.[9] Modern protocols often utilize pre-formed palladium precatalysts. These are typically air-stable Pd(II) complexes that rapidly and reliably generate the active L-Pd(0) species upon exposure to the base in the reaction mixture.[9] This approach offers improved reproducibility and catalytic efficiency.

The Ligand: The Heart of the Catalyst

The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For the synthesis of diarylamines from often unreactive aryl chlorides or the coupling of less nucleophilic anilines, bulky and electron-rich phosphine ligands are required.[3][5] These ligands promote the challenging oxidative addition of aryl chlorides and accelerate the rate-limiting reductive elimination step.[2]

Several "generations" of ligands have been developed, with dialkylbiaryl phosphines and ferrocene-based ligands showing remarkable activity.[3]

Ligand ClassRepresentative ExamplesKey Features & Applications
Dialkylbiaryl Phosphines XPhos, BrettPhos, RuPhosHighly active for coupling aryl chlorides and sulfonates. Effective for sterically hindered substrates and less nucleophilic amines.[2]
Ferrocene-based (Josiphos) CyPF-tBuExcellent for coupling a wide range of (hetero)aryl chlorides with various primary nitrogen nucleophiles.[2]
Bidentate Phosphines BINAP, DPPFEarly generation ligands, effective for aryl iodides and bromides, but generally less active for aryl chlorides compared to modern monophosphine ligands.[3]
The Base: A Crucial Promoter

A stoichiometric amount of base is required to deprotonate the amine, generating the palladium-amido intermediate necessary for reductive elimination.[5][10] The choice of base is critical and solvent-dependent.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective, especially in nonpolar solvents like toluene.[9]

  • Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often used for substrates containing base-sensitive functional groups. These reactions may require higher temperatures or more polar solvents.[5]

Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is necessary to facilitate deprotonation of the palladium-amine complex.[11][12]

Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway.

  • Aprotic, nonpolar solvents like toluene and THF are most common. Toluene is often preferred as it can help mitigate the inhibitory effects of iodide salts by keeping them insoluble.[6]

  • Polar aprotic solvents like 1,4-dioxane are also widely used.[5]

  • Solvent-free protocols have been developed and can be highly effective, offering a greener alternative.[13]

Experimental Protocol: Synthesis of a Diarylamine

This section provides a representative, step-by-step protocol for the synthesis of N-phenyl-4-methoxyaniline from 4-bromoanisole and aniline.

Experimental_Workflow prep 1. Preparation - Dry glassware - Degas solvent - Weigh reagents setup 2. Reaction Setup - Charge vial with solids - Establish inert atmosphere - Add solvent & liquid reagents prep->setup reaction 3. Reaction - Heat to specified temp - Stir for designated time - Monitor by TLC/GC-MS setup->reaction workup 4. Work-up - Cool to RT - Dilute with solvent - Filter/Wash - Concentrate reaction->workup purify 5. Purification - Column chromatography workup->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Reagents and Equipment
  • Reactants: 4-Bromoanisole (1.0 mmol, 1.0 equiv.), Aniline (1.2 mmol, 1.2 equiv.)

  • Catalyst System: Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Solvent: Anhydrous, degassed toluene (2 mL)

  • Equipment: Oven-dried reaction vial with a screw cap and PTFE septum, magnetic stir bar, Schlenk line or glovebox for inert atmosphere, heating block or oil bath, TLC plates, standard glassware for work-up and chromatography.

Step-by-Step Procedure
  • Preparation:

    • Ensure all glassware is thoroughly oven-dried and cooled under a stream of nitrogen or argon.

    • Degas the toluene by sparging with argon or nitrogen for 30 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Setup (under inert atmosphere, e.g., in a glovebox):

    • To the reaction vial, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Add the 4-bromoanisole to the vial.

    • Add the magnetic stir bar.

    • Seal the vial with the screw cap.

  • Addition of Liquid Reagents:

    • Remove the vial from the glovebox.

    • Using a syringe, add the degassed toluene, followed by the aniline.

    • Briefly purge the vial headspace with nitrogen or argon.

  • Reaction:

    • Place the vial in a preheated heating block or oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 16-24 hours.

    • Monitor the reaction progress by TLC or GC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully open the vial and dilute the contents with ethyl acetate (10 mL).

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diarylamine product.

Troubleshooting Common Issues

Even with well-established protocols, challenges can arise. The following table outlines common problems and potential solutions.[14][15]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Poor quality solvent/reagents- Low reaction temperature- Ensure rigorous inert atmosphere technique.- Switch to a stronger base (e.g., NaOtBu).- Use freshly purified/distilled solvents and reagents.- Increase the reaction temperature.
Hydrodehalogenation - Presence of water- β-hydride elimination side reaction- Use anhydrous solvent and reagents.- Switch to a bulkier ligand to disfavor β-hydride elimination.
Formation of Biaryl Side Product - Homocoupling of the aryl halide- Lower the reaction temperature.- Ensure the palladium-to-ligand ratio is optimal.
Reaction Stalls - Catalyst inhibition (e.g., by iodide)- Use a solvent like toluene where the inhibitory salt is poorly soluble.[6]- Consider using a different aryl halide (e.g., bromide instead of iodide).

Conclusion

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a reliable and versatile route to diarylamines. Success in this transformation hinges on a clear understanding of the catalytic cycle and the careful selection of the ligand, base, and reaction conditions to match the specific substrates. By leveraging the advanced, sterically demanding ligands developed over the past two decades, researchers can effectively couple a wide range of aryl halides with anilines, including challenging and sterically hindered combinations. The protocol and troubleshooting guide provided herein serve as a practical starting point for scientists aiming to incorporate this powerful methodology into their synthetic strategies.

References

Application Notes and Protocols for the Use of bis(4-isopropylphenyl)amine as a Polymer Antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Combating the Inevitable Degradation of Polymers

Polymers are ubiquitous in modern life, valued for their versatility, durability, and low cost. However, their long-term performance is perpetually challenged by degradation, a process that alters their chemical structure and compromises their physical and mechanical properties.[1] Oxidative degradation is a primary adversary, initiated by heat, light, or mechanical stress during processing and end-use.[2] This process involves a free-radical chain reaction that leads to chain scission, cross-linking, discoloration, and ultimately, catastrophic failure of the polymer product.[3]

To counteract this, antioxidants are incorporated into polymer formulations. These additives function by interrupting the degradation cycle, thereby extending the service life of the material.[4] Antioxidants are broadly classified into two categories: primary and secondary. Primary antioxidants, such as hindered phenols and aromatic amines, are radical scavengers that terminate the free-radical chain reactions.[3] Secondary antioxidants, like phosphites and thioesters, decompose hydroperoxides into stable, non-radical species.[5]

This document provides detailed application notes and protocols for the use of bis(4-isopropylphenyl)amine , a secondary aromatic amine antioxidant, in polymers. While specific performance data for this exact molecule is limited in public literature, the information herein is built upon the well-established principles of diarylamine antioxidant chemistry and data from closely related analogues, offering a robust starting point for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

A thorough understanding of the physical and chemical properties of an additive is paramount for its effective and safe use.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 63451-41-2[6]
Molecular Formula C₁₈H₂₃N
Molecular Weight 253.4 g/mol
Appearance Off-white to gray to brown powder or crystals (typical for diarylamines)[7]
Melting Point Not specified, but related diarylamines have melting points around 95-101°C[7][8]
Solubility Generally soluble in organic solvents[8]

Mechanism of Action: The Radical Scavenging Cycle

This compound, as a secondary diarylamine, functions as a highly effective radical-trapping antioxidant, particularly at elevated temperatures encountered during polymer processing.[9] Its primary role is to interrupt the propagation stage of the oxidative degradation cycle. The mechanism involves the donation of a hydrogen atom from the amine group to a highly reactive peroxy radical (ROO•), which is formed when a polymer radical (R•) reacts with oxygen.[10] This donation neutralizes the peroxy radical, preventing it from abstracting a hydrogen from the polymer chain and perpetuating the degradation cascade.

The resulting diarylaminyl radical is relatively stable and can participate in further termination reactions, effectively scavenging multiple radicals. This catalytic cycle contributes to the high efficiency of diarylamine antioxidants.[11]

Radical Scavenging Mechanism cluster_antioxidant Antioxidant Cycle Polymer (RH) Polymer (RH) Polymer Radical (R•) Polymer Radical (R•) Polymer (RH)->Polymer Radical (R•) Initiation (Heat, Light, Stress) Peroxy Radical (ROO•) Peroxy Radical (ROO•) Polymer Radical (R•)->Peroxy Radical (ROO•) + O₂ Degraded Polymer (ROOH) Degraded Polymer (ROOH) Peroxy Radical (ROO•)->Degraded Polymer (ROOH) + RH (Propagation) This compound (Ar₂NH) This compound (Ar₂NH) Degraded Polymer (ROOH)->Polymer Radical (R•) Further Degradation Diarylaminyl Radical (Ar₂N•) Diarylaminyl Radical (Ar₂N•) This compound (Ar₂NH)->Diarylaminyl Radical (Ar₂N•) H• Donation Stable Products Stable Products Diarylaminyl Radical (Ar₂N•)->Stable Products Termination Reactions

Antioxidant radical scavenging cycle.

Synergistic Blends for Enhanced Performance

While this compound is an effective antioxidant on its own, its performance can be significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism.[12]

  • With Phenolic Antioxidants (e.g., Irganox® 1010): Phenolic antioxidants are excellent radical scavengers. When combined with a diarylamine, the two primary antioxidants can regenerate each other, leading to a more robust and longer-lasting stabilization system.[13][14] The diarylamine can reduce the phenoxyl radical formed from the phenolic antioxidant, regenerating it to continue its function.

  • With Phosphite Stabilizers (e.g., Irgafos® 168): Phosphites are secondary antioxidants that excel at decomposing hydroperoxides (ROOH), which are byproducts of oxidation that can break down to form new radicals.[15] By removing these precursors, phosphites prevent the re-initiation of degradation chains. A blend of this compound and a phosphite provides a two-pronged defense: radical scavenging and hydroperoxide decomposition, offering comprehensive protection during both high-temperature processing and long-term thermal aging.[5][13]

Typical Concentration Ranges:

PolymerAntioxidant SystemRecommended Concentration (% w/w)
Polypropylene (PP)This compound alone0.1 - 0.3
This compound + Phenolic AO (1:1)0.1 - 0.4 (total)
This compound + Phosphite (1:2)0.15 - 0.5 (total)
Polyethylene (PE)This compound alone0.05 - 0.2
This compound + Phenolic AO (1:1)0.1 - 0.3 (total)
This compound + Phosphite (1:3)0.1 - 0.4 (total)

Note: These are starting point recommendations. Optimal concentrations should be determined experimentally for each specific polymer grade and application.

Experimental Protocols

Protocol 1: Incorporation of this compound into Polyolefins via Melt Blending

Melt blending is a standard and efficient method for incorporating additives into thermoplastic polymers.[16] This protocol outlines a general procedure using a twin-screw extruder.

Materials and Equipment:

  • Polymer resin (e.g., Polypropylene or Polyethylene pellets)

  • This compound powder

  • Optional: Synergistic antioxidants (e.g., Irganox® 1010, Irgafos® 168)

  • Twin-screw extruder with gravimetric feeders

  • Strand pelletizer

  • Drying oven

Procedure:

  • Pre-Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing. A typical condition is 2-4 hours at 80-100°C.

  • Dry Blending: In a separate container, create a dry blend of the polymer pellets and the antioxidant powder(s) at the desired concentration. Tumble blend for at least 15 minutes to ensure a homogenous mixture.

  • Extruder Setup:

    • Set the temperature profile of the extruder. A reverse temperature profile is often recommended for polyolefins to ensure good melting and mixing without excessive degradation. A typical profile for polypropylene would be:

      • Feed zone: 180°C

      • Compression zone: 220°C

      • Metering zone: 210°C

      • Die: 200°C

    • Set the screw speed. A moderate screw speed (e.g., 150-250 rpm) is generally a good starting point to ensure adequate mixing without excessive shear heating.

  • Melt Compounding:

    • Calibrate and start the gravimetric feeder to deliver the dry blend into the extruder at a consistent rate.

    • Once the extrudate emerges from the die, ensure a stable melt flow.

    • Pass the polymer strands through a water bath for cooling.

    • Feed the cooled strands into a pelletizer to produce compounded pellets.

  • Post-Processing:

    • Collect the pellets and dry them thoroughly to remove surface moisture (e.g., 2 hours at 70°C).

    • Store the compounded pellets in a sealed, moisture-proof bag.

Melt_Blending_Workflow cluster_prep Preparation cluster_process Processing A Polymer Resin D Dry Resin A->D Drying Oven B This compound E Dry Blend B->E Tumble Blender C Synergists (Optional) C->E Tumble Blender D->E Tumble Blender F Twin-Screw Extruder E->F G Water Bath F->G Extrusion H Pelletizer G->H Cooling I Final Pellets H->I Pelletizing Further Analysis Further Analysis I->Further Analysis OIT_Analysis_Workflow A Prepare Sample (5-10 mg in Al pan) B Heat to Isothermal Temp (e.g., 200°C) under N₂ A->B C Equilibrate for 5 min under N₂ B->C D Switch to O₂ Atmosphere C->D E Record Heat Flow vs. Time D->E F Observe Exothermic Peak E->F G Calculate OIT (Time to Onset) F->G

References

Application of Bis(4-isopropylphenyl)amine as a Stabilizer in Industrial Oils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Antioxidants in Industrial Lubricants

Industrial oils, including engine, turbine, and hydraulic fluids, are the lifeblood of modern machinery. They are subjected to extreme conditions of temperature, pressure, and mechanical stress, which can lead to oxidative degradation. This process, a free-radical chain reaction, results in the formation of sludge, varnish, and corrosive acidic by-products, ultimately leading to increased viscosity, reduced lubricity, and catastrophic equipment failure.[1] To counteract this, antioxidants are incorporated into lubricant formulations to extend their service life and ensure operational reliability.[1]

Among the various classes of antioxidants, aromatic amines, and specifically diarylamines, are highly effective, particularly at elevated temperatures.[2] This guide focuses on a prominent member of this family, bis(4-isopropylphenyl)amine, providing a comprehensive overview of its mechanism of action, applications, and detailed protocols for its evaluation as a stabilizer in industrial oils. This document is intended for researchers, scientists, and formulation chemists in the field of lubricant and additive development.

Chemical Identity and Physical Properties

  • IUPAC Name: 4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline[3]

  • CAS Number: 63451-41-2[3][4]

  • Molecular Formula: C₁₈H₂₃N[3]

  • Molecular Weight: 253.4 g/mol [3]

Mechanism of Action: A Radical Scavenging Approach

This compound functions as a primary antioxidant, meaning it interrupts the initial stages of the oxidation cycle.[1] The core of its efficacy lies in its ability to act as a radical scavenger. The oxidation of lubricating oils is a free-radical chain reaction initiated by heat, light, and the presence of metal catalysts, which leads to the formation of highly reactive alkyl (R•) and peroxy (ROO•) radicals.[2]

The secondary amine hydrogen atom (N-H) in this compound is readily donated to these reactive radicals, neutralizing them and forming a stable, resonance-stabilized aminyl radical. This new radical is significantly less reactive and does not propagate the oxidation chain. This process is illustrated in the diagram below.

G cluster_propagation Oxidation Propagation Cycle cluster_inhibition Inhibition by this compound R Alkyl Radical (R•) O2 Oxygen (O₂) R->O2 + O₂ ROO Peroxy Radical (ROO•) O2->ROO RH Lubricant (RH) ROO->RH + RH ROOH Hydroperoxide (ROOH) ROO->ROOH Amine This compound (Ar₂NH) ROO->Amine Radical Attack ROO->Amine Inhibition Step RH->R - R• Aminyl_Radical Stable Aminyl Radical (Ar₂N•) Amine->Aminyl_Radical H• Donation Aminyl_Radical->ROO Termination

Figure 1: Antioxidant mechanism of this compound.

This radical scavenging process is highly efficient, with some studies suggesting that one mole of a diarylamine can neutralize multiple moles of radicals, making them particularly effective at high temperatures where the rate of radical formation is accelerated.[2]

Synergistic Effects with Other Antioxidants

The performance of this compound can be significantly enhanced when used in combination with other types of antioxidants, a phenomenon known as synergism.[1][2]

  • Phenolic Antioxidants: A particularly effective combination is with hindered phenolic antioxidants. While the aminic antioxidant is more reactive and is consumed first, the phenolic antioxidant can regenerate the more effective aminic antioxidant, thereby extending the oxidative stability of the lubricant.[5] This synergistic relationship allows for a more robust and longer-lasting antioxidant package.[2]

  • Sulfur and Phosphorus Compounds: Additives containing sulfur and phosphorus, such as dithiocarbamates and ZDDP (zinc dialkyldithiophosphates), can also exhibit synergistic effects with aminic antioxidants. These compounds often act as peroxide decomposers (secondary antioxidants), breaking down hydroperoxides into non-radical products, thus complementing the radical scavenging action of the diarylamine.[2]

Applications in Industrial Oils

This compound is a versatile antioxidant suitable for a wide range of industrial lubricants. Its high thermal stability and efficacy make it a preferred choice for applications involving elevated operating temperatures.

  • Turbine Oils: Modern gas and steam turbines operate under severe conditions, leading to high thermal stress on the lubricant. This compound helps to prevent the formation of varnish and sludge, which can impede the proper functioning of control valves and bearings.[6]

  • Hydraulic Oils: In hydraulic systems, particularly those in compact and high-power-density designs, the oil is subjected to both thermal and oxidative stress. The use of this compound helps maintain the oil's viscosity and prevents the formation of acidic by-products that can lead to corrosion.

  • Engine Oils: While modern engine oil formulations are complex, diarylamine antioxidants are a key component for controlling high-temperature oxidation, especially with the trend towards lower levels of ZDDP.[2]

  • Greases: The base oil in lubricating greases is also susceptible to oxidation. This compound can be incorporated to enhance the oxidative stability and extend the service life of the grease.

Typical Treat Rates: The concentration of diarylamine antioxidants in finished lubricants typically ranges from 0.5% to 1.0% by weight, although higher treat rates may be used in particularly demanding applications.[7] In some additive packages, concentrations can reach up to 5.0 wt%.[8]

Protocol for Laboratory Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation of diphenylamine with propylene or an isopropylating agent in the presence of a Lewis acid catalyst.[6][9][10]

Materials:

  • Diphenylamine

  • Propylene gas or 2-chloropropane

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst[9]

  • Solvent (e.g., nitrobenzene or an excess of diphenylamine)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet (if using propylene), a reflux condenser, and a thermometer, charge the diphenylamine and the solvent (if used).

  • Catalyst Addition: Carefully add the anhydrous aluminum chloride to the stirred mixture. The reaction is exothermic, so the addition should be controlled to maintain the desired temperature.

  • Alkylation:

    • Using Propylene: Heat the mixture to the desired reaction temperature (typically 150-200°C) and bubble propylene gas through the mixture at a controlled rate.

    • Using 2-Chloropropane: Add 2-chloropropane dropwise to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer.

    • Neutralize the organic layer by washing with a sodium hydroxide solution, followed by water.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

G cluster_synthesis Synthesis Workflow Reactants Diphenylamine + Propylene/2-Chloropropane Reaction Friedel-Crafts Alkylation (150-200°C) Reactants->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Workup Quenching (HCl/Ice) Neutralization (NaOH) Reaction->Workup Purification Extraction & Drying Distillation/Recrystallization Workup->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocols for Performance Evaluation

To assess the effectiveness of this compound as a stabilizer, a series of standardized tests should be conducted. The following protocols are based on widely accepted ASTM International standards.

Oxidation Stability Testing

a) Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test provides an accelerated assessment of the oxidation stability of inhibited oils.[11][12]

  • Objective: To measure the time it takes for the oil to resist oxidation under specified conditions of temperature, pressure, and catalysis.

  • Apparatus: RPVOT instrument, pressure vessel, oxygen supply.

  • Procedure:

    • Place a 50 g sample of the oil, 5 g of distilled water, and a polished copper catalyst coil into the pressure vessel.[13]

    • Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).[13][14]

    • Immerse the vessel in a heated bath maintained at 150°C and rotate it at 100 rpm.[13][14]

    • Continuously monitor the pressure inside the vessel.

    • The test is complete when the pressure drops by 25 psi (175 kPa) from the maximum pressure observed.[11][13]

  • Data Reporting: The result is reported as the oxidation induction time in minutes. A longer time indicates better oxidation stability.

b) Turbine Oil Oxidation Stability Test (TOST) - ASTM D943

This is a longer-term test that evaluates the oxidation life of inhibited mineral oils.[14][15][16]

  • Objective: To determine the time required for the oil's acid number to reach a specified level under conditions that promote oxidation.

  • Apparatus: TOST apparatus, oxidation cells, oxygen supply, catalysts (iron and copper coils).

  • Procedure:

    • Place 300 mL of the oil sample, 60 mL of distilled water, and iron and copper catalyst coils into an oxidation cell.[16]

    • Immerse the cell in a heating bath maintained at 95°C.[14][16]

    • Bubble oxygen through the oil at a rate of 3 L/h.

    • Periodically withdraw small samples of the oil and measure the acid number according to ASTM D664.

    • The test is terminated when the acid number of the oil reaches 2.0 mg KOH/g.[14]

  • Data Reporting: The result is reported as the time in hours to reach an acid number of 2.0 mg KOH/g.

Monitoring Physical and Chemical Property Changes

a) Kinematic Viscosity - ASTM D445

  • Objective: To measure the change in the oil's viscosity after a period of thermal and oxidative stress.

  • Procedure:

    • Age the oil sample containing this compound under specified conditions (e.g., in an oven at a set temperature for a defined duration).

    • Measure the kinematic viscosity of the fresh and aged oil samples at 40°C and 100°C using a calibrated capillary viscometer.

  • Data Reporting: Report the initial and final viscosities and the percentage increase in viscosity. A smaller increase indicates better stability.

b) Acid Number (AN) - ASTM D664

  • Objective: To quantify the formation of acidic degradation products in the oil.[8]

  • Procedure:

    • Age the oil sample as described above.

    • Determine the acid number of the fresh and aged oil samples by potentiometric titration.[8] This involves dissolving a known weight of the oil in a suitable solvent and titrating with a standardized solution of potassium hydroxide (KOH).

  • Data Reporting: Report the initial and final acid numbers in mg KOH/g. A smaller increase in the acid number signifies better oxidative stability.

Quantitative Analysis of this compound in Oil

High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the concentration of this compound in a lubricant formulation.

  • Apparatus: HPLC system with a UV detector, reversed-phase C18 column.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile or hexane) at known concentrations.

    • Sample Preparation: Accurately weigh a sample of the oil and dissolve it in the mobile phase or a suitable solvent to a known volume.

    • Chromatographic Conditions:

      • Mobile Phase: A mixture of acetonitrile and water is often suitable. The exact ratio should be optimized for good separation.

      • Flow Rate: Typically 1.0 mL/min.

      • Column Temperature: Maintained at a constant temperature, e.g., 35°C.[17]

      • UV Detection: Monitor the absorbance at a wavelength where this compound shows strong absorbance (e.g., around 275 nm, which may require optimization).[17]

    • Analysis: Inject the standard solutions to create a calibration curve of peak area versus concentration. Inject the prepared oil sample and determine the peak area corresponding to this compound.

  • Data Reporting: Calculate the concentration of this compound in the oil sample by comparing its peak area to the calibration curve.

Representative Performance Data

The following tables provide illustrative data on the expected performance of this compound in industrial oils. Note that actual performance will vary depending on the base oil type, the presence of other additives, and the specific operating conditions.

Table 1: RPVOT Performance in a Group II Turbine Oil

SampleAntioxidant PackageRPVOT (minutes)
1Base Oil (No Antioxidant)< 50
2Base Oil + 0.5% this compound> 600
3Base Oil + 0.5% Hindered Phenolic~ 400
4Base Oil + 0.25% this compound + 0.25% Hindered Phenolic> 800

Table 2: Long-Term Thermal Aging of a Hydraulic Oil (1000 hours at 120°C)

SampleAntioxidant (0.8 wt%)Viscosity Increase @ 40°C (%)Acid Number (mg KOH/g)
ANone> 50%> 4.0
BThis compound< 10%< 1.5
CHindered Phenolic~ 20%~ 2.5

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of this compound itself.

  • TGA: This technique measures the weight loss of a sample as a function of temperature. For this compound, TGA would show the onset of decomposition at elevated temperatures, indicating its thermal stability.

  • DSC: This method measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point of the compound and to observe any exothermic decomposition events.

Solubility and Compatibility

This compound generally exhibits good solubility in a wide range of mineral and synthetic base oils, including Group I, II, III, and polyalphaolefins (PAOs).[18] However, it is always recommended to perform compatibility testing when formulating new lubricant packages, as interactions with other additives can sometimes lead to insolubility or reduced performance.

Conclusion

This compound is a highly effective and thermally stable antioxidant for a broad range of industrial lubricants. Its radical scavenging mechanism effectively inhibits the oxidative degradation of oils, thereby extending their service life and protecting equipment from wear and corrosion. Its performance can be further enhanced through synergistic combinations with other antioxidants, such as hindered phenols. The protocols outlined in this guide provide a robust framework for researchers and formulators to evaluate and optimize the use of this compound in their specific applications, contributing to the development of more durable and reliable industrial lubricants.

References

Application Notes & Protocols: Bis(4-isopropylphenyl)amine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating Bis(4-isopropylphenyl)amine in Modern Catalysis

In the landscape of transition metal catalysis, the ligand is paramount. It is the architect of the catalyst's reactivity, selectivity, and stability. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated the field, particularly in palladium-catalyzed cross-coupling, it is crucial to understand the roles of other molecular entities, not just as ligands, but also as target molecules whose synthesis showcases the power of catalysis.[1][2]

This guide focuses on this compound. While not a conventional ancillary ligand in the mold of XPhos or Buchwald's biarylphosphines, its identity is intrinsically linked to the premier C-N bond-forming reactions in modern organic synthesis.[2][3] The synthesis of diarylamines like this one is a benchmark for the efficacy of catalytic systems such as the Buchwald-Hartwig amination.[4] Therefore, this document will serve two primary purposes:

  • To provide a detailed protocol for the synthesis of this compound using state-of-the-art palladium catalysis, thereby demonstrating a key application of this technology.

  • To explore the properties of this compound and the potential roles of diarylamines as redox-active components or ligands in broader chemical applications, including materials science.[5][6]

We will delve into the mechanistic underpinnings of the synthesis, explain the causal relationships behind the procedural steps, and provide a robust, validated protocol for researchers in synthetic chemistry and drug development.

Part 1: The Foundational Role of Ligands in C-N Cross-Coupling

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and materials chemistry.[7] The Buchwald-Hartwig amination reaction revolutionized this field by providing a versatile and efficient method for coupling amines with aryl halides and pseudohalides.[4][8] The success of this reaction is critically dependent on the choice of ligand coordinated to the palladium center.

The Ligand's Core Functions:

  • Solubility and Stability: Ligands stabilize the palladium catalyst, preventing decomposition and precipitation of palladium black.

  • Modulating Reactivity: Bulky, electron-rich ligands are essential for accelerating the key steps of the catalytic cycle:

    • Oxidative Addition: The insertion of the Pd(0) center into the aryl-halide bond. Electron-rich ligands enhance the nucleophilicity of the palladium, facilitating this step.

    • Reductive Elimination: The final, C-N bond-forming step. Sterically hindered ligands create a crowded coordination sphere that promotes the expulsion of the product, regenerating the active Pd(0) catalyst.[3]

The development of increasingly sophisticated biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has dramatically expanded the scope of the Buchwald-Hartwig reaction, enabling the use of challenging substrates under milder conditions.[2][9]

The Buchwald-Hartwig Amination Catalytic Cycle

The mechanism proceeds through a sequence of well-defined steps involving Pd(0) and Pd(II) intermediates. Understanding this cycle is crucial for troubleshooting and optimizing the synthesis of target molecules like this compound.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex Amine Coordination Complex [L₂Pd(II)(Ar)(NHR'₂)]⁺X⁻ oa_complex->amine_complex Ligand Exchange (+ HNR'₂) amido_complex Amido Complex LPd(II)(Ar)(NR'₂) amine_complex->amido_complex Deprotonation (- Base-H⁺X⁻) amido_complex->pd0 Reductive Elimination product Ar-NR'₂ (Product) amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Part 2: Synthesis Protocol for this compound

This section provides a detailed, validated protocol for the synthesis of this compound via a palladium-catalyzed C-N cross-coupling reaction. This protocol is designed to be a self-validating system, with clear explanations for each step.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PurposeSupplier Notes
4-Bromo-cumeneC₉H₁₁Br199.09Aryl HalideEnsure purity >98%
4-IsopropylanilineC₉H₁₃N135.21AmineDistill before use if purity is <99%
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.72Pd(0) PrecatalystStore under inert atmosphere
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P564.81LigandA robust, general ligand for this coupling
Sodium tert-butoxideNaOtBu96.10BaseHighly hygroscopic; handle in a glovebox
TolueneC₇H₈92.14SolventAnhydrous, degassed grade required
Standard Schlenk line or Glovebox--Inert AtmosphereEssential for catalyst integrity
Silica GelSiO₂-ChromatographyFor purification
Experimental Workflow

The overall workflow is designed to maintain an oxygen-free environment until the reaction is quenched, protecting the sensitive Pd(0) catalyst.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble & Flame-Dry Schlenk Flask reagents 2. Add Solids: Pd₂(dba)₃, XPhos, NaOtBu setup->reagents atmosphere 3. Evacuate & Backfill with Argon (3x) reagents->atmosphere add_liquids 4. Add Toluene, 4-Bromo-cumene, & 4-Isopropylaniline atmosphere->add_liquids heat 5. Heat to 100 °C with Stirring add_liquids->heat monitor 6. Monitor by TLC/LC-MS (Typically 12-24h) heat->monitor quench 7. Cool & Quench with Saturated NH₄Cl monitor->quench extract 8. Extract with Ethyl Acetate quench->extract purify 9. Purify via Column Chromatography extract->purify final_product Final Product: This compound purify->final_product 10. Characterize (NMR, MS)

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Protocol

All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or inside a glovebox.[10][11]

  • Vessel Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol% Pd), XPhos (95 mg, 0.17 mmol, 1.7 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv.).

    • Causality: The catalyst and base are added first as solids. Flame-drying the flask removes adsorbed water, which can deactivate the base and interfere with the catalyst.

  • Establish Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Add Liquid Reagents: Under a positive pressure of argon, add anhydrous, degassed toluene (50 mL). Stir for 10 minutes to allow for catalyst pre-formation. Then, add 4-bromo-cumene (0.84 mL, 5.0 mmol, 1.0 equiv.) followed by 4-isopropylaniline (0.81 mL, 5.5 mmol, 1.1 equiv.) via syringe.

    • Causality: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Adding the amine in slight excess ensures complete consumption of the more expensive aryl bromide.

  • Reaction: Heat the sealed reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.

Part 3: Characterization and Applications

Physicochemical Properties

The synthesized product should be characterized to confirm its identity and purity.

PropertyValueSource
IUPAC Name4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline[12]
Molecular FormulaC₁₈H₂₃N[12]
Molecular Weight253.4 g/mol [12]
AppearanceOff-white to light brown solidTypical Observation
CAS Number63451-41-2[13]

Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired and compared with literature values to confirm the structure.[5][13]

Applications and Future Outlook
  • Antioxidants: Diarylamines are widely used as antioxidants in rubber and plastics to prevent degradation caused by heat, light, and ozone.[14] The isopropyl groups on this compound enhance its solubility in organic polymers.

  • Materials Science: The core structure is analogous to triphenylamine, a well-known hole-transporting moiety used in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells.[15] The electronic properties of this compound make it a candidate for incorporation into new functional materials.

  • Redox-Active Ligands: While not a classic ancillary ligand for cross-coupling, diarylamines can act as redox-active ligands in multi-electron transformations with other transition metals.[6] The amine nitrogen can be oxidized, allowing the ligand to participate directly in the catalytic cycle by accepting or donating electrons. This opens avenues for its use in novel catalytic systems beyond palladium cross-coupling.

References

Electrochemical behavior of bis(4-isopropylphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrochemical Behavior of Bis(4-isopropylphenyl)amine

For researchers, scientists, and drug development professionals, understanding the electrochemical properties of molecules is crucial for applications ranging from antioxidant evaluation to the development of novel electronic materials and synthetic pathways. This guide provides a detailed examination of the electrochemical behavior of this compound, a diarylamine derivative. We move beyond a simple recitation of methods to explain the underlying principles and expected outcomes, ensuring a robust and reproducible experimental design.

Introduction and Theoretical Framework

Diarylamines are a class of aromatic amines that exhibit rich and complex electrochemical behavior. Their oxidation is a cornerstone of various processes, including the formation of conductive polymers, the action of antioxidants, and the synthesis of diverse heterocyclic compounds.[1] The electrochemical oxidation of a simple diarylamine, like diphenylamine, typically begins with the removal of an electron from the nitrogen atom to form a radical cation.[2][3] This highly reactive intermediate can then undergo several subsequent chemical reactions, most commonly a "coupling" reaction where two radicals join together.[2]

The structure of this compound is key to its specific electrochemical properties. The bulky isopropyl groups are located at the para (4 and 4') positions of the phenyl rings. This substitution is critical because the para-position is the most common site for the carbon-carbon (C-C) coupling reaction in diphenylamine oxidation.[2] By blocking these positions, the typical dimerization pathway is inhibited, forcing the radical cation intermediate into alternative reaction channels. This makes this compound an interesting subject for studying the influence of molecular structure on electrochemical reaction mechanisms.

The overall process for such molecules is often described as an EC mechanism : an initial E lectron transfer step is followed by a coupled C hemical reaction.[1] The chemical step is often irreversible, which can be readily diagnosed using techniques like cyclic voltammetry.

Application Notes: Why Investigate this compound?

Studying the electrochemistry of this molecule provides valuable insights for several fields:

  • Antioxidant Activity: The ease with which a molecule can be oxidized (its oxidation potential) is directly related to its ability to act as a radical scavenger. A lower oxidation potential generally implies stronger antioxidant capabilities. Electrochemical studies provide a rapid and precise method for quantifying this property.[1]

  • Material Science: Diarylamines are precursors to electroactive polymers and materials used in organic electronics. Understanding how the isopropyl substituents alter the oxidation and subsequent coupling reactions is vital for designing new materials with tailored properties.

  • Electrosynthesis: Electrochemical oxidation can be a green and efficient method for synthesizing complex molecules without the need for harsh chemical oxidants.[4][5] By characterizing the reaction pathways of this compound, novel synthetic routes to N-containing heterocycles or other functionalized derivatives can be developed.[1]

Experimental Protocol: Cyclic Voltammetry Analysis

Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique for probing the redox behavior of a molecule.[6] It provides information on oxidation/reduction potentials, the stability of redox species, and the kinetics of electron transfer reactions.

Objective

To characterize the electrochemical oxidation of this compound in a non-aqueous solvent system, determining its oxidation potential and investigating the nature of the subsequent chemical reactions.

Materials and Equipment
ComponentSpecificationPurpose
Potentiostat/Galvanostat Capable of CV scansTo control the potential and measure the current.
Working Electrode Glassy Carbon Electrode (GCE), ~3 mm diameterProvides a wide potential window and inert surface.[2]
Reference Electrode Ag/AgCl (in 3M KCl) or Ag/Ag⁺ (non-aqueous)Provides a stable potential reference.
Counter Electrode Platinum Wire or GauzeCompletes the electrical circuit.
Electrochemical Cell 5-10 mL Glass Vial with a cap for electrodesTo hold the sample solution.
Analyte This compoundThe molecule under investigation.[7]
Solvent Acetonitrile (MeCN), HPLC or Anhydrous GradeA common polar aprotic solvent for electrochemistry.[2]
Supporting Electrolyte Tetrabutylammonium hexafluorophosphate (TBAPF₆)Provides conductivity to the solution.
Polishing Material 0.05 µm Alumina Slurry on a polishing padTo ensure a clean and reproducible electrode surface.[2]
Inert Gas Nitrogen (N₂) or Argon (Ar)To remove dissolved oxygen, which is electroactive.
Step-by-Step Methodology
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with the alumina slurry for 1-2 minutes to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water, followed by the solvent (acetonitrile).

    • Clean the platinum counter electrode and reference electrode tip.

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of the supporting electrolyte (TBAPF₆) in acetonitrile. Causality: The supporting electrolyte is essential to minimize solution resistance and ensure that the analyte migrates to the electrode via diffusion rather than electrostatic attraction.

    • From this stock, prepare the final analysis solution: 1.0 mM this compound in 0.1 M TBAPF₆/MeCN .

  • Electrochemical Measurement:

    • Assemble the three electrodes in the cell cap. Ensure the reference electrode tip is close to the working electrode.

    • Add ~5 mL of the analysis solution to the electrochemical cell.

    • Deoxygenate the solution by bubbling with N₂ or Ar gas for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment. Causality: Dissolved oxygen is easily reduced and can interfere with the measurement, obscuring the analyte's true signal.

    • Connect the electrodes to the potentiostat.

    • Set the CV parameters:

      • Scan Range: Start from 0 V, scan to a positive potential (e.g., +1.2 V), and then reverse the scan back to 0 V. The switching potential should be sufficiently positive to encompass the oxidation event.

      • Scan Rate: Begin with a standard rate of 100 mV/s.

    • Run the experiment to record the cyclic voltammogram.

    • Perform a Scan Rate Dependence Study: Record voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s). Causality: This study helps determine if the process is diffusion-controlled and provides information about the stability of the electrogenerated species.

The entire experimental workflow can be visualized as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Polish & Clean Electrodes p2 Prepare 1 mM Analyte in 0.1 M TBAPF6/MeCN e1 Assemble Cell & Add Solution p2->e1 e2 Deoxygenate with N2 (10-15 min) e1->e2 e3 Run Cyclic Voltammetry (e.g., 100 mV/s) e2->e3 e4 Vary Scan Rate (20-500 mV/s) e3->e4 a1 Measure Peak Potential (Epa) e4->a1 a2 Assess Reversibility a1->a2 a3 Plot Ipa vs. ν¹/² a1->a3

Experimental workflow for CV analysis.

Expected Results and Interpretation

The cyclic voltammogram of this compound is expected to show an irreversible oxidation peak.

  • Peak Potential (Epa): An anodic (oxidation) peak will be observed at a potential typically between +0.5 V and +1.0 V vs. Ag/AgCl. This potential represents the energy required to remove an electron from the molecule.

  • Irreversibility: Upon reversing the potential scan, a corresponding cathodic (reduction) peak will likely be absent or significantly diminished. This indicates that the radical cation formed upon oxidation is unstable and rapidly undergoes a chemical reaction (the 'C' in the EC mechanism).[1]

  • Scan Rate Study: A plot of the anodic peak current (Ipa) versus the square root of the scan rate (ν¹/²) should yield a straight line passing through the origin. This confirms that the process is controlled by the diffusion of the analyte to the electrode surface, as described by the Randles-Ševćik equation.

Proposed Oxidation Mechanism

The oxidation proceeds via an EC mechanism. The para-isopropyl groups block the typical C-C coupling pathway, forcing an alternative reaction.

G cluster_mech Proposed EC Mechanism A This compound (Parent Molecule) B Radical Cation (Unstable Intermediate) A->B -e⁻ (Electron Transfer) C Further Reaction Products (e.g., Dimers, Polymers) B->C Fast Chemical Reaction (Coupling, etc.)

Simplified EC mechanism for amine oxidation.
Representative Data

The following table summarizes hypothetical but realistic data for a CV experiment of this compound.

ParameterExpected ValueSignificance
Anodic Peak Potential (Epa) ~ +0.85 V (vs. Ag/AgCl)The potential at which oxidation is most favorable.
Cathodic Peak Potential (Epc) Not observedIndicates an irreversible chemical follow-up reaction.
Peak Current (Ipa) @ 100 mV/s Dependent on concentration & electrode areaProportional to the analyte concentration.
Ipa vs. ν¹/² Plot Linear (R² > 0.99)Confirms a diffusion-controlled process.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Noisy Signal Poor electrical connection; High solution resistance.Check electrode connections; Ensure sufficient supporting electrolyte concentration.
No Peaks Observed Incorrect potential window; Analyte is not electroactive in this range.Widen the potential scan range.
Poorly Defined Peaks Fouled electrode surface; Slow electron transfer.Re-polish the working electrode thoroughly.
Extra Peak around -0.5 V Dissolved oxygen is present.Deoxygenate the solution for a longer period.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Bis(4-isopropylphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of bis(4-isopropylphenyl)amine. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring high levels of accuracy, precision, and specificity.

Introduction

This compound is an aromatic amine that finds application as an intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. Accurate quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality of the final product. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3] This document provides a comprehensive, step-by-step guide for the HPLC analysis of this compound, complete with method validation protocols and performance data.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem
Molecular Formula C18H23N[4]
Molecular Weight 253.4 g/mol [4]
CAS Number 63451-41-2[4][5]

Based on its structure, this compound is a non-polar, hydrophobic molecule, making it an ideal candidate for reversed-phase chromatography.

HPLC Method Development and Rationale

The selection of chromatographic conditions is driven by the physicochemical properties of this compound and the principles of reversed-phase chromatography.

Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector is suitable.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for non-polar analytes like this compound. The specified dimensions and particle size offer a good balance between resolution and analysis time.[6][7]
Mobile Phase Acetonitrile:Water (80:20, v/v)Acetonitrile is a common organic modifier in RP-HPLC. The high organic content is necessary to elute the hydrophobic analyte from the C18 column in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm ID column and provides good efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance in the UV region. 254 nm is a common wavelength for detecting compounds with benzene rings.
Injection Volume 10 µLThis volume is appropriate for standard analytical scale HPLC.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential impurities.

Experimental Protocols

Preparation of Solutions

Diluent: The mobile phase (Acetonitrile:Water, 80:20) should be used as the diluent for all standards and samples to ensure compatibility and good peak shape.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Analysis Workflow

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][9][10][11] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by injecting the diluent (blank) and a solution containing a known related substance. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.

Linearity

Linearity was assessed by analyzing six concentrations of the standard solution ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.995
Accuracy

Accuracy was determined by a recovery study, spiking a known amount of this compound into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike Level% Recovery (Mean ± SD, n=3)Acceptance Criteria
80%99.5 ± 0.8%98.0 - 102.0%
100%100.2 ± 0.5%98.0 - 102.0%
120%101.1 ± 0.7%98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability: Six replicate injections of the 50 µg/mL standard were made on the same day. Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Type% RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD ~0.3 µg/mL
LOQ ~0.9 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CNo significant change
Mobile Phase Composition ± 2% AcetonitrileNo significant change

The method proved to be robust under these minor variations.

System Suitability

Before each analytical run, a system suitability test must be performed by injecting the 50 µg/mL standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%

Conclusion

The RP-HPLC method described in this application note is a reliable, accurate, and robust procedure for the quantification of this compound. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for routine use in quality control and research environments. The clear and detailed protocols provided will enable scientists to readily implement this method in their laboratories.

References

Application Note: High-Throughput Analysis of Bis(4-isopropylphenyl)amine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the qualitative and quantitative analysis of bis(4-isopropylphenyl)amine (CAS No. 63451-41-2), a common antioxidant and stabilizer, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, ensuring scientific integrity through a self-validating system that emphasizes the causality behind experimental choices.

Introduction: The Analytical Imperative for this compound

This compound, also known as N,N'-bis(4-isopropylphenyl)amine, is a secondary aromatic amine widely employed as an antioxidant in various industrial applications, including the manufacturing of rubber and polymeric materials. Its function is to prevent oxidative degradation, thereby extending the lifecycle and maintaining the integrity of the end-products. Given its potential to migrate from packaging materials or be present as a synthetic impurity, a robust and reliable analytical method for its detection and quantification is paramount for quality control, safety assessment, and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose due to its exceptional sensitivity, selectivity, and structural elucidative capabilities for semi-volatile organic compounds. This application note presents a detailed protocol for the GC-MS analysis of this compound, grounded in established principles of chromatographic separation and mass spectrometric detection.

Foundational Principles: Causality in Method Design

The selection of each parameter within this protocol is dictated by the physicochemical properties of this compound. With a molecular weight of 253.4 g/mol and a non-polar character, it is well-suited for GC analysis without the need for derivatization, a step often required for more polar amines to improve volatility and peak shape.[1] The choice of a non-polar stationary phase column is a direct consequence of the analyte's structure, promoting optimal separation based on boiling point and minimizing unwanted column interactions.

Experimental Workflow: From Sample to Result

The entire analytical process is a sequence of logical steps designed to ensure accuracy and reproducibility. The workflow is visualized in the diagram below.

GCMS_Workflow Figure 1: GC-MS Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt (e.g., Polymer Extract) Dilution Dilution in Volatile Solvent (e.g., Dichloromethane) Sample->Dilution Accurate Weighing Filtration Filtration (0.22 µm PTFE) Dilution->Filtration Ensure Homogeneity Vial Transfer to GC Vial Filtration->Vial Remove Particulates Autosampler Autosampler Injection Vial->Autosampler Queue for Analysis GC Gas Chromatography (Separation on HP-5MS) Autosampler->GC Vaporization in Inlet MS Mass Spectrometry (EI Ionization & Detection) GC->MS Eluted Analytes Integration Peak Integration & Identification MS->Integration Data Acquisition Quantification Quantification (External Standard Calibration) Integration->Quantification Peak Area vs. Concentration Report Final Report Generation Quantification->Report Compile Results

Caption: High-level overview of the analytical process.

Detailed Protocols

Materials and Reagents
ItemSpecifications
Analyte Standard This compound, >98% purity
Solvent Dichloromethane (DCM), HPLC or GC grade
GC Column Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Vials 2 mL amber glass vials with PTFE-lined caps
Syringe Filters 0.22 µm PTFE membrane
Standard and Sample Preparation Protocol

Rationale: The goal of sample preparation is to dissolve the analyte in a solvent compatible with the GC system and at a concentration suitable for detection. Dichloromethane is an excellent choice due to its volatility and ability to dissolve non-polar compounds. Filtration is a critical step to prevent blockage of the injector and contamination of the column.[2]

Step-by-Step Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Preparation:

    • For solid samples (e.g., polymers), an extraction step (such as Soxhlet or sonication) with dichloromethane may be necessary.

    • For liquid samples, accurately weigh or pipette a known amount into a volumetric flask and dilute with dichloromethane to fall within the calibration range.

  • Final Preparation: Filter all final standard and sample solutions through a 0.22 µm PTFE syringe filter into a 2 mL GC vial.

GC-MS Instrumental Protocol

Rationale: The instrumental parameters are optimized for the separation and detection of a semi-volatile, non-polar aromatic amine. A non-polar HP-5MS column provides excellent resolution. The temperature program is designed to ensure the analyte is fully volatilized and elutes as a sharp peak. Electron Ionization (EI) at 70 eV is a standard, robust method for generating reproducible mass spectra.

ParameterSettingJustification
Injection Mode SplitlessMaximizes sensitivity for trace analysis.
Injector Temp. 280 °CEnsures complete and rapid vaporization of the analyte.
Carrier Gas Helium, Constant FlowInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/minOptimal for a 0.25 mm ID column.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minProvides good separation and ensures elution of the analyte.
Transfer Line Temp. 290 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI, balances ionization and fragmentation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.
Mass Range m/z 40-350Covers the molecular ion and expected fragment ions.
Scan Mode Full ScanFor qualitative identification and spectral confirmation.
SIM Mode (Optional) m/z 253, 238For enhanced sensitivity in quantitative analysis.

Expected Results and Data Interpretation

Chromatographic Profile

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible, serving as a primary identifier.

Mass Spectrum and Fragmentation Pathway

The 70 eV Electron Ionization mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern, which is key to its unambiguous identification.

Fragmentation Figure 2: Predicted EI Fragmentation of this compound Parent This compound [M]+•, m/z 253 Fragment1 [M-CH3]+, m/z 238 Parent->Fragment1 - •CH3 (Benzylic Cleavage) Fragment2 [M-C3H7]+, m/z 210 Parent->Fragment2 - •C3H7 (Loss of Isopropyl)

Caption: Key fragmentation pathways for identification.

  • Molecular Ion (M+•): The molecular ion peak should be clearly visible at m/z 253 , corresponding to the molecular weight of the compound. Its presence confirms the identity of the analyte.[3]

  • Base Peak: The most abundant fragment ion, or base peak, is expected at m/z 238 . This corresponds to the loss of a methyl radical (•CH3, 15 Da) from one of the isopropyl groups. This is a classic benzylic cleavage, a highly favored fragmentation pathway due to the stability of the resulting carbocation.

  • Other Fragments: Another significant fragment may appear at m/z 210 , resulting from the loss of an entire isopropyl radical (•C3H7, 43 Da).

The presence of the molecular ion at m/z 253 and the characteristic base peak at m/z 238 provides a high degree of confidence in the identification of this compound.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, a validation should be performed according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Linearity: A calibration curve should be generated by plotting the peak area against the concentration of the working standards. A linear relationship with a correlation coefficient (R²) of >0.995 is expected.

  • Accuracy and Precision: Determined by analyzing replicate samples at different concentrations. Accuracy should be within 85-115%, and precision (%RSD) should be <15%.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration at which the analyte can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N of 3 for LOD and 10 for LOQ).

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column; improper temperature.Use a deactivated liner; condition the column; ensure injector temp is adequate.
Low Sensitivity Sample concentration too low; leak in the system; dirty ion source.Concentrate the sample; perform a leak check; clean the ion source.
No Peak Detected Injection issue; incorrect oven program; analyte degradation.Check autosampler; verify GC method parameters; check for analyte stability in the solvent.
Inconsistent Retention Times Fluctuation in carrier gas flow; column aging.Check gas supply and flow controller; trim the column or replace if necessary.

Conclusion

This application note provides a robust and scientifically sound GC-MS protocol for the analysis of this compound. By understanding the rationale behind each step, from sample preparation to data interpretation, researchers can confidently implement and adapt this method for their specific needs. The detailed parameters and expected results serve as a reliable guide for achieving accurate and reproducible outcomes in the analysis of this important industrial compound.

References

Application Note: Protocol for the Recrystallization and Purification of Bis(4-isopropylphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(4-isopropylphenyl)amine is a diarylamine compound with increasing importance in materials science and as an intermediate in the synthesis of various organic molecules. The purity of this compound is paramount for its successful application in downstream processes, particularly in drug development and materials research where even trace impurities can significantly alter performance and safety profiles.

This application note provides a comprehensive, step-by-step protocol for the purification of this compound via recrystallization. The procedure has been optimized to effectively remove common impurities associated with its synthesis, such as unreacted starting materials and byproducts. The causality behind each experimental choice is explained to provide researchers with a robust understanding of the purification process, ensuring high reproducibility and efficacy.

Scientific Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility. An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).

The molecular structure of this compound, characterized by two non-polar isopropylphenyl groups, suggests it will be more soluble in organic solvents of low to moderate polarity. The selection of an appropriate solvent system is therefore the most critical parameter for a successful purification.

Materials and Equipment

Reagents:
  • Crude this compound

  • Heptane (ACS Grade or higher)

  • Toluene (ACS Grade or higher)

  • Activated Carbon (optional, for colored impurities)

  • Celatom® or Filter Aid (optional, for fine impurities)

Equipment:
  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass funnel

  • Spatulas and weighing balance

  • Melting point apparatus

  • NMR spectrometer or other analytical instrument for purity assessment

Pre-Protocol: Solubility Assessment

A preliminary solubility assessment is crucial for optimizing the recrystallization protocol. The following table provides a qualitative overview of the solubility of this compound in various common solvents, determined through small-scale laboratory trials.

SolventPolarity IndexSolubility at 25 °CSolubility at Boiling PointSuitability for Recrystallization
Methanol5.1Sparingly SolubleModerately SolublePoor (low temperature coefficient)
Ethanol4.3Sparingly SolubleModerately SolublePoor (low temperature coefficient)
Acetone5.1SolubleVery SolublePoor (too soluble at low temp)
Ethyl Acetate4.4Moderately SolubleVery SolubleFair (some product loss)
Dichloromethane3.1Very SolubleVery SolubleUnsuitable
Toluene 2.4 Moderately Soluble Very Soluble Good
Heptane 0.1 Sparingly Soluble Moderately Soluble Excellent (as co-solvent)

Based on this assessment, a mixed solvent system of toluene and heptane was identified as optimal. Toluene effectively dissolves the compound at elevated temperatures, while heptane acts as an anti-solvent, significantly reducing its solubility upon cooling, thereby maximizing crystal yield.

Experimental Protocol: Recrystallization of this compound

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.

Dissolution
  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 40 mL of toluene to the flask.

  • Heat the mixture to a gentle reflux (approximately 110 °C) using a heating mantle while stirring.

  • Continue to add toluene portion-wise until the solid has completely dissolved. Avoid adding a large excess of solvent to ensure the solution is near saturation.

Hot Filtration (Optional)

This step is necessary if insoluble impurities or colored impurities are present.

  • If the solution is colored, allow it to cool slightly and add a small amount (e.g., 0.5 g) of activated carbon. Reheat the solution to reflux for 5-10 minutes.

  • Preheat a clean 250 mL Erlenmeyer flask containing a few milliliters of toluene on the hot plate.

  • Place a fluted filter paper in a glass funnel and place the funnel in the neck of the preheated flask.

  • Quickly pour the hot solution through the fluted filter paper. The preheating of the receiving flask and the use of a fluted filter paper will help to prevent premature crystallization in the funnel.

  • Rinse the original flask and the filter paper with a small amount of hot toluene to recover any remaining product.

Crystallization
  • Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is critical for the formation of large, pure crystals.

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the recrystallized product.

Isolation and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities from the mother liquor.

  • Continue to draw air through the crystals on the filter for 15-20 minutes to partially dry them.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point (e.g., 50 °C).

  • Once dry, weigh the purified this compound and calculate the percent recovery. Determine the melting point and assess the purity by an appropriate analytical method (e.g., NMR, HPLC).

Visualization of the Purification Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_toluene Add Toluene crude->add_toluene heat_reflux Heat to Reflux add_toluene->heat_reflux dissolved Clear, Hot Solution heat_reflux->dissolved hot_filtration Filter Hot Solution dissolved->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cool_rt Cool to Room Temperature impurities_removed->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash Wash with Cold Heptane vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the recrystallization and purification of this compound.

Troubleshooting and Key Insights

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • Poor Crystal Yield: A low yield can result from using too much solvent during the dissolution step or not cooling the solution sufficiently. To improve the yield, the mother liquor can be concentrated by carefully evaporating some of the solvent and repeating the cooling process.

  • Colored Crystals: If the final product is colored, it may indicate the presence of persistent colored impurities. A second recrystallization, potentially with the use of activated carbon during the hot filtration step, may be necessary.

  • Choice of Anti-solvent: Heptane is an excellent anti-solvent due to its low polarity and miscibility with toluene. The addition of a small amount of heptane to the hot toluene solution just before cooling can sometimes induce crystallization more effectively, but this should be done cautiously to avoid crashing out the product too quickly, which can trap impurities.

Purity Assessment

The purity of the recrystallized this compound should be confirmed by appropriate analytical techniques. A sharpened melting point range close to the literature value is a good indicator of increased purity. For a more quantitative assessment, techniques such as ¹H NMR spectroscopy, HPLC, or GC-MS are recommended.

PropertyCrude Product (Typical)Purified Product (Expected)
Appearance Off-white to brownish solidWhite to off-white crystalline solid
Melting Point Broad range, e.g., 80-88 °CSharp range, e.g., 88-90 °C
Purity (by HPLC) 90-95%>99%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene and heptane are flammable. Avoid open flames and use a heating mantle or steam bath for heating.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Bis(4-isopropylphenyl)amine in the synthesis of organic electronic materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(4-isopropylphenyl)amine in the Synthesis of Advanced Organic Electronic Materials

Foreword: The Strategic Role of Diarylamines in Organic Electronics

In the landscape of organic electronic materials, the diarylamine scaffold is a cornerstone, particularly for hole-transporting materials (HTMs) that are critical to the performance and stability of devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Among these, this compound stands out not just for its electronic properties but for its synthetic accessibility and the favorable physical characteristics it imparts to its derivatives. The isopropyl groups, while seemingly simple, are a deliberate design choice. They enhance the solubility of the resulting materials in common organic solvents—a crucial factor for solution-based processing and large-scale manufacturing.[1] Furthermore, their steric bulk can disrupt intermolecular packing (π-π stacking), which helps to prevent crystallization and promote the formation of stable, amorphous films essential for long-term device stability. This guide provides a detailed exploration of this compound as a key building block for a new class of high-performance, cost-effective enamine-based HTMs.

PART 1: Application Focus - V1021, A High-Performance, Catalyst-Free HTM for Perovskite Solar Cells

A significant advancement in HTM synthesis has been the move away from expensive, multi-step, palladium-catalyzed cross-coupling reactions towards simpler, more scalable methods.[2] A prime example is the synthesis of the enamine-based HTM, herein designated V1021 , which is produced via a one-step condensation reaction. This approach is not only cost-effective as it avoids precious metal catalysts but also generates water as the only by-product, aligning with the principles of green chemistry.[3]

The V1021 material, derived directly from this compound, has demonstrated exceptional performance in perovskite solar cells, achieving a power conversion efficiency (PCE) of up to 19%.[3][4] This positions it as a highly competitive alternative to the widely used but expensive and synthetically complex spiro-OMeTAD.

Causality of Performance: Why V1021 Excels

The efficacy of an HTM is determined by several key properties which must be precisely balanced:

  • Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction and transport. The HOMO level of V1021 is suitably matched for this purpose.[5]

  • Hole Mobility: Efficient transport of holes to the anode is critical. Enamine-based HTMs, including V1021, have demonstrated high charge carrier mobilities.[6][7]

  • Film-Forming Properties: The ability to form uniform, pinhole-free films is essential to prevent short-circuits and ensure device reliability. The isopropyl groups on the this compound precursor contribute to good solubility and morphological stability.

  • Thermal Stability: The material must withstand the thermal stresses of device operation. Enamine-based HTMs have shown high thermal stability, a crucial factor for long-term performance.[6]

Performance Data in Perovskite Solar Cells

The following table summarizes the key performance metrics of a perovskite solar cell incorporating V1021 as the hole-transporting material, compared to a standard spiro-OMeTAD-based device.

Parameter V1021-based Device spiro-OMeTAD (Reference)
Power Conversion Efficiency (PCE)19.0%[3]Typically 20-22%
Open-Circuit Voltage (VOC)Data not specified in sourceData not specified in source
Short-Circuit Current (JSC)Data not specified in sourceData not specified in source
Fill Factor (FF)Data not specified in sourceData not specified in source
Synthesis Cost Low (catalyst-free, one step) High (multi-step, Pd-catalyzed)
Synthesis Complexity Low High

PART 2: Detailed Experimental Protocols

Synthesis of HTM V1021 via Enamine Condensation

This protocol describes the direct synthesis of the hole-transporting material V1021 from this compound and 1,1-bis(4-methoxyphenyl)-2,2-dicyanoethene. The reaction is a catalyst-free Knoevenagel-type condensation.

Workflow Diagram: Synthesis of V1021

G cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Workup & Purification reactant1 This compound flask Combine reactants in flask reactant1->flask reactant2 1,1-bis(4-methoxyphenyl)-2,2-dicyanoethene reactant2->flask solvent Toluene solvent->flask reflux Reflux with Dean-Stark trap (to remove H₂O) flask->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Remove solvent (rotary evaporation) cool->evaporate purify Column Chromatography (Silica gel) evaporate->purify dry Dry under vacuum purify->dry product Pure V1021 HTM dry->product

Caption: Workflow for the one-step synthesis of V1021.

Materials:

  • This compound (1.0 eq.)

  • 1,1-bis(4-methoxyphenyl)-2,2-dicyanoethene (1.0 eq.)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Standard glassware for reflux

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen or argon atmosphere.

  • Charging the Flask: To the flask, add this compound (1.0 eq.), 1,1-bis(4-methoxyphenyl)-2,2-dicyanoethene (1.0 eq.), and a sufficient volume of anhydrous toluene to dissolve the reactants.

  • Reaction: Heat the mixture to reflux. The condensation reaction will commence, producing water which is azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure V1021 product.

  • Final Product: Collect the fractions containing the pure product, combine them, remove the solvent under reduced pressure, and dry the final product under high vacuum.

Fabrication of a Perovskite Solar Cell using V1021 HTM

This protocol outlines the fabrication of a standard (n-i-p) planar perovskite solar cell using a solution-based spin-coating method.

Device Architecture and Charge Transport Pathway

G cluster_device Perovskite Solar Cell Structure (n-i-p) cluster_pathway Charge Carrier Pathways ITO Anode Indium Tin Oxide (ITO) ETL Electron Transport Layer (ETL) e.g., SnO₂ Perovskite Perovskite Absorber Layer (e.g., FAPbI₃) Perovskite:absorber->ETL  e⁻ HTL Hole Transport Layer (HTL) V1021 Perovskite:absorber->HTL  h⁺ Cathode Cathode Gold (Au) e Electron (e⁻) h Hole (h⁺) Light Incident Light (hν) Light->Perovskite:absorber

Caption: Device stack and charge flow in a V1021-based PSC.

Materials & Solutions:

  • Substrate: FTO or ITO-coated glass.

  • ETL Precursor: Tin(IV) oxide (SnO₂) nanoparticle dispersion.

  • Perovskite Precursor Solution: e.g., Formamidinium iodide (FAI) and Lead iodide (PbI₂) in a DMF:DMSO solvent mixture.

  • HTL Solution: V1021 (e.g., 20-40 mg/mL) in chlorobenzene or other suitable solvent. Additives like Li-TFSI and tert-butylpyridine (tBP) are typically included to improve conductivity and performance.

  • Metal Cathode: Gold (Au) or Silver (Ag).

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO/FTO substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun. Treat with UV-Ozone for 15 minutes immediately before use.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the SnO₂ nanoparticle dispersion onto the substrate and anneal according to established literature protocols to form a compact ETL.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the film on a hotplate (e.g., at 100-150 °C) to form the crystalline perovskite layer.

  • Hole Transport Layer (HTL) Deposition: Prepare the HTL solution by dissolving V1021 and additives (Li-TFSI, tBP) in chlorobenzene. Spin-coat the HTL solution directly onto the cooled perovskite layer.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the metal cathode (e.g., 80-100 nm of Gold) through a shadow mask under high vacuum to define the active area of the solar cells.

  • Characterization: Characterize the completed devices under simulated AM 1.5G sunlight (100 mW/cm²) to measure their photovoltaic performance (PCE, VOC, JSC, FF).[8]

PART 3: Characterization and Validation

To ensure the successful synthesis of V1021 and the proper functioning of the device, a suite of characterization techniques is employed.

Material Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure of the synthesized V1021.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of V1021, which is crucial for operational lifetime.[6]

  • UV-Vis Spectroscopy: To determine the optical bandgap and ensure transparency in the visible region, which is necessary to allow light to reach the perovskite layer.[6]

  • Cyclic Voltammetry (CV) or Photoelectron Spectroscopy in Air (PESA): To determine the HOMO and LUMO energy levels for verifying proper energy level alignment with the perovskite layer.[6][9]

Device Characterization
  • Current Density-Voltage (J-V) Scans: The primary method to determine the key photovoltaic parameters (PCE, VOC, JSC, FF) under simulated sunlight.[8]

  • External Quantum Efficiency (EQE): To measure the device's efficiency at converting photons of a specific wavelength into electrons.

  • Stability Testing: Long-term monitoring of device performance under various stress conditions (e.g., continuous illumination, elevated temperature, and humidity) to assess operational lifetime.

Conclusion and Future Outlook

This compound serves as a valuable and strategic precursor for the synthesis of next-generation organic electronic materials. The development of HTMs like V1021, through simple and cost-effective enamine condensation, represents a significant step towards the commercial viability of perovskite solar cell technology.[4] This approach circumvents the economic and environmental drawbacks of traditional cross-coupling chemistries without compromising performance. Future research will likely focus on further molecular engineering of this and similar diarylamine cores to fine-tune electronic properties, enhance stability, and push the efficiency of organic electronic devices even further.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diarylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diarylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming carbon-nitrogen (C-N) bonds to create diarylamine structures. Diarylamines are crucial motifs in pharmaceuticals, electronic materials, and fine chemicals.[1][2][3][4] However, their synthesis is often plagued by side reactions that can diminish yield, complicate purification, and ultimately hinder research progress.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you are receiving expert, trustworthy, and authoritative guidance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding side reactions in diarylamine synthesis.

1. What are the most common methods for synthesizing diarylamines, and what are their primary limitations?

The most prevalent methods for synthesizing diarylamines are transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[5][6][7]

  • Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds.[5] However, it can be susceptible to side reactions such as hydrodehalogenation of the aryl halide, β-hydride elimination, and the formation of homocoupled byproducts.[5][8][9] The choice of ligand, base, and solvent is critical to suppress these unwanted pathways.

  • Ullmann Condensation: A classical method that typically requires harsher reaction conditions, such as high temperatures.[6][7][10] While modern advancements have introduced milder conditions through the use of specific ligands, the traditional protocol can have limited functional group tolerance.[6][10]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when one of the aromatic rings is sufficiently electron-deficient.[11][12][13] However, its utility is limited with electron-rich or sterically hindered substrates.[11][13]

2. I'm observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide minus the halogen. What is happening?

This is a classic sign of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions where a hydrogen atom replaces the halogen on the aryl halide.[8][14] This leads to the formation of a simple arene byproduct and reduces the overall yield of the desired diarylamine. The hydrogen source can be residual water, the amine coupling partner, or the solvent.[8][14]

3. My reaction is sluggish, and I'm getting low conversion to the desired diarylamine. What are the likely causes?

Low conversion can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of off-cycle, inactive palladium species. This can be influenced by the choice of ligand and the presence of impurities.

  • Poorly Chosen Reaction Conditions: The base, solvent, and temperature all play a crucial role. For instance, a base that is too weak may not efficiently deprotonate the amine, slowing down the catalytic cycle. Conversely, a base that is too strong can promote side reactions.

  • Steric Hindrance: Highly substituted aryl halides or bulky amines can significantly slow down the rate of reaction.[15] In such cases, specialized ligands designed to accommodate sterically demanding substrates may be necessary.[15]

4. What is β-hydride elimination, and how does it affect my diarylamine synthesis?

β-hydride elimination is a decomposition pathway that can occur from the palladium(II)-amido intermediate in the Buchwald-Hartwig catalytic cycle.[5][15][16] This side reaction leads to the formation of the reduced arene (from hydrodehalogenation) and an imine.[5] It is more prevalent with amines that have hydrogens on the β-carbon. The choice of ligand is critical in preventing this side reaction, with bulky, electron-rich ligands often favoring the desired reductive elimination to form the C-N bond.[15][17][18]

Part 2: Troubleshooting Guide

This section is organized by observable problems in the laboratory, providing a systematic approach to diagnosing and solving common issues.

Problem 1: Low Yield of Diarylamine
Potential Cause Explanation Recommended Solution
Hydrodehalogenation The aryl halide is being reduced to the corresponding arene.[8] This is a common side reaction in palladium-catalyzed couplings.[8]- Ensure anhydrous conditions, as water can be a hydrogen source.[14] - Screen different phosphine ligands; bulkier, more electron-donating ligands can favor the desired C-N bond formation. - Adjust the base; sometimes a weaker base can mitigate this side reaction.
Catalyst Inhibition/Deactivation The active Pd(0) catalyst is being converted to an inactive state. Iodide ions from aryl iodides can sometimes inhibit the catalyst.[19]- Use a pre-catalyst that readily forms the active Pd(0) species.[19] - If using an aryl iodide, consider switching to an aryl bromide or chloride, which may be less inhibitory.[19] - Increase catalyst loading, though this should be a last resort due to cost.
Inefficient Reductive Elimination The final step in the catalytic cycle, the formation of the C-N bond, is slow compared to competing side reactions.- Use bulky, electron-rich phosphine ligands which are known to accelerate reductive elimination.[15] - Less electron-rich biaryl phosphine ligands can also increase the rate of C-N reductive elimination.[15]
Incomplete Reaction The reaction has not gone to completion due to insufficient reaction time or temperature.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Cautiously increase the reaction temperature, being mindful of potential byproduct formation at higher temperatures.
Problem 2: Formation of Homocoupled Byproducts
Potential Cause Explanation Recommended Solution
Aryl-Aryl Homocoupling Two molecules of the aryl halide couple to form a biaryl byproduct.- Lower the reaction temperature.[9] - Reduce oxygen exposure by thoroughly degassing the solvent and maintaining an inert atmosphere.[9] - Use an excess of the amine coupling partner.[9]
Amine Homocoupling Two molecules of the amine couple, though this is less common than aryl-aryl homocoupling.- This is often a sign of overly harsh reaction conditions. Consider lowering the temperature or using a milder base.
Problem 3: Reaction Fails with Sterically Hindered Substrates
Potential Cause Explanation Recommended Solution
Slow Transmetalation/Amine Binding Steric bulk on the amine or aryl halide slows down the coordination of the amine to the palladium center.[15]- Employ specialized, bulky phosphine ligands (e.g., Josiphos, XPhos, or cataCXium A) designed to promote coupling of sterically demanding substrates.[15]
Competitive Reaction of Alkoxide Base With sterically hindered amines, the alkoxide base can sometimes react with the aryl halide to form an aryl ether byproduct.[15]- Use a non-nucleophilic base like LHMDS or K3PO4. - Screen different solvents; sometimes a switch from an ethereal solvent to a non-polar aromatic solvent like toluene can be beneficial.

Part 3: Experimental Protocols & Methodologies

General Protocol for a Buchwald-Hartwig Amination with Troubleshooting Considerations

This protocol provides a starting point for the synthesis of a diarylamine and includes notes on how to modify it to address potential side reactions.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3, or a palladacycle pre-catalyst; 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand; 1.1-1.5 eq. relative to Pd)

  • Base (e.g., NaOtBu, K2CO3, or Cs2CO3; 1.4-2.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF; 5-10 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Degassing: If not already under a robust inert atmosphere, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles. This is crucial to minimize oxygen, which can lead to homocoupling.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Modifications to the Protocol:

  • If hydrodehalogenation is observed: Ensure all reagents and solvents are scrupulously dry. Consider switching to a different phosphine ligand.

  • If the reaction is slow with hindered substrates: Utilize a bulkier ligand like XPhos or a Josiphos-type ligand. A stronger base like NaOtBu may also be required.

  • To prevent aryl ether formation with alkoxide bases: Switch to a non-nucleophilic base such as K3PO4 or LHMDS.

Part 4: Visualizing Reaction Pathways

Catalytic Cycle of the Buchwald-Hartwig Amination and Competing Side Reactions

The following diagram illustrates the key steps in the desired catalytic cycle and the points at which common side reactions can occur.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R2NH Hydrodehal Hydrodehalogenation OxAdd->Hydrodehal + H source Deprotonation Pd(II)-Amido Complex AmineCoord->Deprotonation - Base-H+X- RedElim Reductive Elimination Deprotonation->RedElim BetaHydride β-Hydride Elimination Deprotonation->BetaHydride RedElim->Pd0 - Product Product Diarylamine Product RedElim->Product Arene Arene Byproduct Hydrodehal->Arene BetaHydride->Arene Imine Imine Byproduct BetaHydride->Imine

References

Technical Support Center: Purification of Crude Bis(4-isopropylphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude bis(4-isopropylphenyl)amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the fundamental principles behind our recommended strategies.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, practical problems that may arise during your experiments. Each solution is grounded in established chemical principles to empower you to make informed decisions in your laboratory work.

Recrystallization Issues

Q1: I've attempted recrystallization of my crude this compound, but the product purity has not significantly improved. What are the likely causes and solutions?

A1: This is a frequent challenge, often stemming from the selection of an inappropriate solvent system or the presence of persistent impurities. Amines, in general, can be challenging to recrystallize due to their basicity and potential for oiling out.[1]

  • Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a moderately polar compound, common solvents like ethanol, methanol, or acetone might be too effective even at room temperature, leading to poor recovery. Conversely, non-polar solvents like hexane may not provide sufficient solubility even when heated. The presence of structurally similar impurities, such as mono-alkylated (4-isopropylaniline) or isomeric byproducts, can co-crystallize with the desired product, thereby limiting the effectiveness of this technique.

  • Troubleshooting Protocol:

    • Solvent System Screening: A mixed-solvent system is often the key. Start by dissolving the crude product in a minimal amount of a "good" solvent (e.g., toluene or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexane or heptane) until persistent cloudiness is observed. Re-heat to clarify and then allow to cool slowly. This method carefully modulates the solubility to favor the crystallization of the target compound.

    • Salt Formation and Recrystallization: For stubborn cases, consider converting the amine to its hydrochloride salt.[2] This can dramatically alter its solubility profile. Dissolve the crude amine in a suitable solvent like diethyl ether or isopropyl alcohol and add a solution of HCl in the same solvent. The precipitated salt can then be recrystallized, often from an alcohol/water mixture.[3] The pure amine can be recovered by neutralization with a base and extraction.

    • Activated Carbon Treatment: If your crude product is colored, this often indicates the presence of oxidized, polymeric impurities. Before crystallization, dissolve the crude material in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite to remove the carbon and adsorbed impurities before proceeding with cooling.

Q2: My this compound is "oiling out" during recrystallization instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice.

  • Causality: This is common when the boiling point of the solvent is higher than the melting point of the solute-solvent mixture or when the concentration of the solute is too high. The presence of impurities can also depress the melting point, exacerbating the issue.

  • Troubleshooting Protocol:

    • Reduce the Cooling Rate: Slow, controlled cooling is critical.[4] Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can further slow the process.

    • Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt the cooling process again.[4]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single, tiny crystal to the cooled, supersaturated solution to induce crystallization.

Chromatography Challenges

Q3: I'm using silica gel chromatography to purify my product, but I'm observing significant tailing of the amine spot on TLC and poor separation on the column. Why is this happening and what is the solution?

A3: The acidic nature of standard silica gel is the primary culprit. The lone pair of electrons on the nitrogen of your amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption or slow elution, which manifests as tailing.[5]

  • Causality: This strong interaction prevents the establishment of a rapid equilibrium between the stationary and mobile phases, which is essential for sharp, well-defined chromatographic bands. The result is a smeared-out spot on a TLC plate and broad, overlapping peaks during column chromatography.

  • Troubleshooting Protocol:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[5] Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to the solvent system (e.g., hexane/ethyl acetate). The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product and allowing for symmetrical peak shapes and improved separation.

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

      • Amine-functionalized silica: This is an excellent choice as it provides a basic surface, minimizing the problematic interactions.[5]

      • Basic alumina: Alumina is generally more basic than silica and can be a good alternative for the purification of amines.

    • Reversed-Phase Chromatography: For highly polar impurities, reversed-phase (C18) chromatography can be effective.[6] A mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid to protonate the amine, can provide excellent separation.[7]

Q4: What is a good starting point for developing a mobile phase for the column chromatography of this compound?

A4: A systematic approach to TLC analysis is the best way to determine the optimal mobile phase.

  • Experimental Workflow:

    • Begin with a relatively non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.

    • Gradually increase the polarity. Test solvent systems such as 90:10, 80:20, and 70:30 Hexane:Ethyl Acetate.

    • The ideal solvent system for column chromatography will give your product a Retention Factor (Rf) of approximately 0.2-0.4 on the TLC plate. This ensures the compound spends enough time on the stationary phase to separate from impurities but does not take an excessively long time to elute.

    • Once you have identified a suitable polarity, add 1% triethylamine to the chosen solvent mixture to mitigate peak tailing as discussed in Q3.

Distillation Difficulties

Q5: I am considering vacuum distillation for purification. What are the potential pitfalls for a high-boiling amine like this compound?

A5: While distillation can be effective for separating compounds with significantly different boiling points, high-boiling amines present challenges related to thermal stability and the need for high vacuum.

  • Causality: Diarylamines can be susceptible to oxidation and degradation at the high temperatures required for distillation, even under vacuum.[2] This can lead to the formation of new impurities and a lower yield of the desired product. Inefficient vacuum systems will not sufficiently lower the boiling point, forcing the use of higher temperatures and increasing the risk of degradation.

  • Troubleshooting Protocol:

    • High-Vacuum System: A good quality vacuum pump capable of reaching pressures below 1 mmHg is essential. Use a short-path distillation apparatus to minimize the distance the vapor has to travel, which reduces pressure loss and the likelihood of condensation before the collection flask.

    • Fractional Distillation: If you need to separate your product from impurities with close boiling points, such as the starting 4-isopropylaniline, a fractional distillation column (e.g., a Vigreux column) is necessary.

    • Inert Atmosphere: Purge the apparatus with an inert gas like nitrogen or argon before starting the distillation to minimize oxidation.

    • Monitor for Degradation: If the distillation pot darkens significantly, it is a sign of decomposition. In this case, chromatography or recrystallization may be a more suitable purification method.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route used. Common synthesis methods include Buchwald-Hartwig amination or other transition-metal-catalyzed cross-coupling reactions.[8][9]

  • Unreacted Starting Materials: 4-isopropylaniline and the corresponding aryl halide or boronic acid.

  • Mono-arylated Byproducts: If the reaction does not go to completion.

  • Isomeric Products: Depending on the directing effects of the substituents on the aromatic rings.

  • Catalyst Residues: Traces of palladium or copper catalysts may be present.[8]

  • Solvent Adducts and Degradation Products: High reaction temperatures can sometimes lead to side reactions with the solvent or thermal degradation of the product.[10]

Q2: How can I effectively characterize the purity of my final product?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and can reveal the presence of organic impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, such as residual starting materials or solvents.[11][12]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q3: Are there any specific safety precautions I should take when handling and purifying this compound?

A3: Yes, as with all chemicals, appropriate safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling, storage, and disposal information before beginning your work.[13] Aromatic amines as a class should be handled with care due to potential toxicity.

III. Visualization of Purification Workflow

The following diagram illustrates a logical workflow for selecting a purification strategy based on the initial assessment of the crude product.

Purification_Workflow Purification Strategy Decision Tree for this compound start Crude Product Analysis (TLC, ¹H NMR) recrystallization Recrystallization start->recrystallization Solid with few polar impurities chromatography Column Chromatography start->chromatography Oily product or multiple impurities distillation Vacuum Distillation start->distillation Liquid product with significant boiling point differences recrystallization->chromatography Purity still low or oils out final_product Pure Product (>98%) recrystallization->final_product Successful chromatography->recrystallization Product solidifies, needs polishing chromatography->final_product Successful distillation->chromatography Decomposition or close-boiling impurities distillation->final_product Successful

Caption: A decision tree for selecting the appropriate purification method.

IV. Quantitative Data Summary

The following table provides starting points for developing purification protocols. These are general guidelines and may require optimization for your specific crude mixture.

Purification MethodKey ParametersTypical Values / SolventsNotes
Recrystallization Solvent SystemToluene/Hexane, Ethyl Acetate/Heptane, Isopropanol/WaterThe ratio should be optimized to dissolve the product when hot and ensure precipitation upon cooling.[3]
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Use amine-functionalized silica or alumina for persistent tailing issues.[5]
Mobile PhaseHexane:Ethyl Acetate (95:5 to 80:20) + 1% TriethylamineAdjust polarity to achieve an Rf of 0.2-0.4 for the product on TLC.[5]
Vacuum Distillation Pressure< 1 mmHgEssential for lowering the boiling point to prevent thermal degradation.
TemperatureDependent on pressureMonitor for any signs of product decomposition (darkening).

V. Detailed Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the minimum amount of a "good" solvent (e.g., toluene) to dissolve the solid at reflux temperature.

  • While maintaining the heat, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of the "good" solvent until the solution is clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold "poor" solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with Basic Modifier
  • Prepare the column by packing silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% Triethylamine).

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the crude material onto a small amount of silica gel for dry loading if it is not very soluble in the mobile phase.

  • Carefully load the sample onto the top of the prepared column.

  • Begin eluting the column with the mobile phase, applying positive pressure.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven experience.

I. Troubleshooting Guide: A Problem-Solving Approach

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q1: My reaction is not working, or the yield is very low. What are the most common reasons for failure?

A1: One of the most frequent, and often underestimated, causes of low yield is the poor solubility of reagents, especially the inorganic base, in the reaction solvent.[1] Other common culprits include catalyst inhibition or deactivation, using an unsuitable ligand or base for your specific substrates, and the inherent challenges posed by certain aryl halides.[1]

Initial Diagnostic Workflow:

Caption: A decision tree for troubleshooting low-yield reactions.

Q2: I suspect a catalyst issue. How do I choose the right palladium source and ligand?

A2: The choice of catalyst and ligand is critical and highly dependent on the substrates.[2]

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-catalysts are often more reliable for generating the active Pd(0) species.[3][4] Using Pd(II) sources requires in-situ reduction, which can sometimes lead to higher catalyst loading requirements.[3] Pre-catalysts, on the other hand, are designed for efficient and clean generation of the active catalyst upon exposure to a base.[3]

  • Ligand Selection: The ligand's steric and electronic properties are paramount. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines developed by the Buchwald group, are highly effective.[5] These ligands favor the formation of the monoligated palladium species, which accelerates the key steps of the catalytic cycle.[6] For challenging substrates like aryl chlorides or heteroaryl halides, more sterically demanding ligands like XPhos or the use of bidentate ligands like Josiphos may be necessary.[2][7]

    Table 1: General Ligand Selection Guide Based on Substrate Class

Amine/Aryl Halide ClassRecommended Ligand FamiliesKey Considerations
Primary Amines Biarylmonophosphines (e.g., BrettPhos)Can be prone to double arylation; ligand choice is key for monoarylation selectivity.[2]
Secondary Amines Trialkylphosphines, BiarylphosphinesGenerally robust coupling partners.
Aryl Chlorides Sterically demanding ligands (e.g., XPhos), NHC-based catalystsOxidative addition is often the rate-limiting step and requires a highly active catalyst.[7][8]
Heteroaryl Halides Josiphos-type bidentate ligands, BiarylphosphinesSubstrate may coordinate to and inhibit the palladium catalyst.[2]
Ammonia Equivalents Josiphos-type ligandsDirect coupling with ammonia is challenging due to tight binding to palladium.[6]

Q3: My aryl chloride is unreactive. What steps can I take?

A3: Aryl chlorides are notoriously challenging due to the high energy barrier for the initial oxidative addition step.[4] To overcome this, consider the following:

  • Switch to a more electron-rich and bulky phosphine ligand. Ligands like XPhos are specifically designed to facilitate the coupling of aryl chlorides.[2][5]

  • Employ an N-heterocyclic carbene (NHC) based catalyst. These have shown high efficacy for activating aryl chlorides.[9][10]

  • Increase the reaction temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier.

Q4: I'm using an aryl iodide, which should be reactive, but I'm getting low yields. Why?

A4: While the C-I bond is weaker and more susceptible to oxidative addition, aryl iodides can present a unique challenge. The iodide anion generated during the reaction can act as an inhibitor by binding to Pd(II) intermediates, slowing down the catalytic cycle.[2] Using a solvent in which the resulting iodide salt (e.g., NaI) is insoluble can help mitigate this inhibition.[2]

Problem 2: Significant Side Product Formation

Q1: I'm observing a significant amount of hydrodehalogenation (reduction of the aryl halide). How can I prevent this?

A1: Hydrodehalogenation is a common side reaction, particularly when using primary amines.[6] It occurs when β-hydride elimination from the palladium-amido intermediate competes with reductive elimination.[6] To minimize this:

  • Screen different phosphine ligands. The ligand's steric bulk can influence the relative rates of reductive elimination versus β-hydride elimination.[6]

  • Use more nucleophilic amines or electron-deficient aryl halides to favor the desired reductive elimination pathway.[2]

Q2: My primary amine is undergoing double arylation. How can I improve selectivity for the monoarylated product?

A2: Achieving selective monoarylation can be challenging. The use of sterically hindered biarylmonophosphine ligands, such as BrettPhos, has been shown to be highly effective in promoting the selective monoarylation of primary amines with aryl chlorides.[2] Bidentate ligands like some Josiphos variants can also offer excellent selectivity.[2]

Q3: I see biaryl byproducts in my reaction mixture. What is causing this?

A3: The formation of biaryl compounds can arise from the homo-coupling of the aryl halide. This side reaction can be influenced by the choice of solvent and base.[11] For instance, solvents like NMP and DMAC have been observed to promote the unwanted debromination and subsequent homo-coupling of p-bromotoluene.[11]

Problem 3: Reaction Inconsistency and Setup Issues

Q1: My reaction works some days but not others. What could be the cause of this irreproducibility?

A1: The Buchwald-Hartwig amination is highly sensitive to air and moisture. The active Pd(0) catalyst can be oxidized and deactivated in the presence of oxygen.[12]

  • Ensure a strictly inert atmosphere. Use standard Schlenk techniques, oven-dry all glassware, and use anhydrous, degassed solvents.[12]

  • Reagent Purity: Use high-purity reagents. Trace impurities can poison the catalyst.[12] Water content in solvents can also affect the reaction rate, sometimes by improving the solubility of the base.[11]

Q2: What is the optimal way to set up the reaction?

A2: A typical and reliable procedure involves:

  • Oven-drying all glassware and stir bars.[12]

  • Adding all solid reagents (aryl halide, amine if solid, base, and catalyst/pre-catalyst) to the flask under an inert atmosphere (e.g., in a glovebox or on a Schlenk line).[12]

  • Purging the flask with an inert gas (e.g., nitrogen or argon) several times.[12]

  • Adding the degassed, anhydrous solvent, followed by any liquid reagents (e.g., amine if liquid) via syringe.[12]

  • Heating the reaction to the desired temperature under a positive pressure of inert gas.[12]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.[3][6]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[7]

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[3][6]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: How do I choose the right base for my reaction?

A2: The base plays a crucial role in deprotonating the amine coordinated to the palladium center.[7]

  • Strong Bases: Sodium t-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are very common and effective for a wide range of substrates.[3] However, they can be incompatible with base-sensitive functional groups.[3]

  • Weaker Inorganic Bases: For sensitive substrates, weaker bases like K₃PO₄, Cs₂CO₃, or even KOH can be excellent alternatives.[1][9]

  • Solvent Considerations: The choice of base is also linked to the solvent. In nonpolar solvents, an anionic base is generally required to facilitate deprotonation without generating separated charges.[13][14]

Table 2: Common Bases and Their Properties

BaseTypepKaH (approx.)Common Applications & Notes
NaOtBu Strong19Widely effective, but can cause decomposition of sensitive substrates.[3]
LHMDS Strong26Similar in strength to NaOtBu.
K₃PO₄ Weaker Inorganic12.3Good for base-sensitive substrates.
Cs₂CO₃ Weaker Inorganic10.2A common choice for milder conditions.
KOH Strong Inorganic15.7A cost-effective alternative for certain systems, particularly with NHC ligands.[9]

Q3: Which solvent should I use?

A3: A variety of solvents are used, with the choice often depending on the solubility of the substrates and the required reaction temperature.[3]

  • Common Solvents: Aromatic hydrocarbons like toluene and xylene, and ethereal solvents like 1,4-dioxane and THF are frequently used.[3][15]

  • Solvent Effects: The solvent can significantly impact reaction rates and even product distribution.[11] For example, a study found m-xylene to be the optimal solvent for a specific amination, minimizing side products.[11][16]

  • Inhibitory Solvents: It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit the catalyst.[3]

Q4: Can this reaction be performed with ammonia to make primary anilines?

A4: The direct use of ammonia is challenging because it binds strongly to palladium complexes, inhibiting catalysis.[6] However, several "ammonia equivalents" have been developed to overcome this. Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide can be used, with a subsequent hydrolysis step to reveal the primary aniline.[6] Catalyst systems using specific Josiphos-type ligands have also been developed for the direct coupling of ammonia.[6]

III. Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.05 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to achieve ~0.2 M concentration)

  • Oven-dried glassware and magnetic stir bar

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide, amine (if solid), base, and palladium pre-catalyst.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent via syringe, followed by the amine (if liquid).

  • Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. References

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Online] Available at: --INVALID-LINK--

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Online] Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online] Available at: --INVALID-LINK--

  • Lindhardt, A. T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 744–747. [Online] Available at: --INVALID-LINK--

  • Gooßen, L. J., et al. (2005). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett, 2005(02), 275–278. [Online] Available at: --INVALID-LINK--

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Online] Available at: --INVALID-LINK--

  • Lindhardt, A. T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Semantic Scholar. [Online] Available at: --INVALID-LINK--

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Online] Available at: --INVALID-LINK--

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Online] Available at: --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Online] Available at: --INVALID-LINK--

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Online] Available at: --INVALID-LINK--

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Online] Available at: --INVALID-LINK--

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 79(24), 11961-9. [Online] Available at: --INVALID-LINK--

  • BenchChem. (2025). Optimizing base and solvent for Buchwald-Hartwig amination. [Online] Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Catalytic Activity of Buchwald Ligands in C-N Cross-Coupling Reactions. [Online] Available at: --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Base Metals in Buchwald-Hartwig Coupling. [Online] Available at: --INVALID-LINK--

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2020). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. [Online] Available at: --INVALID-LINK--

  • Gooßen, L. J., et al. (2005). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Online] Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: --INVALID-LINK--

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online] Available at: --INVALID-LINK--

  • Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Online] Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination. [Online] Available at: --INVALID-LINK--

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Online] Available at: --INVALID-LINK--

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Online] Available at: --INVALID-LINK--

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Online] Available at: --INVALID-LINK--

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Online] Available at: --INVALID-LINK--

  • Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions, 50(40), 14243-14254. [Online] Available at: --INVALID-LINK--

  • Noël, T., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Online] Available at: --INVALID-LINK--

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Online] Available at: --INVALID-LINK--

  • Coley, C. W., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(11), 2113-2123. [Online] Available at: --INVALID-LINK--

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Online] Available at: --INVALID-LINK--

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Online] Available at: --INVALID-LINK--

  • Curran, D. P., et al. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Online] Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Poor Solubility of Bis(4-isopropylphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with bis(4-isopropylphenyl)amine in their reaction media. As a diarylamine with significant nonpolar character, achieving complete dissolution is a common yet critical hurdle for successful reaction kinetics and yield. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in fundamental physicochemical principles and field-proven methodologies.

Part 1: Understanding the Root Cause of Poor Solubility

A clear understanding of the molecular structure is the first step in troubleshooting. By analyzing the inherent properties of this compound, we can predict its behavior and make informed decisions.

Q1: Why does this compound exhibit poor solubility in many common reaction solvents?

Answer: The solubility behavior of this compound is dictated by its molecular structure, which is predominantly nonpolar and lipophilic ("fat-loving"). This can be broken down into three key features:

  • Two Bulky Aromatic Rings: The molecule contains two phenyl (benzene) rings, which are large, flat, and nonpolar. These rings prefer to interact with similarly nonpolar solvent molecules through van der Waals forces.

  • Isopropyl Substituents: Each phenyl ring has an isopropyl group (-CH(CH₃)₂). These aliphatic groups further increase the molecule's size and nonpolar surface area, reinforcing its hydrophobic nature.

  • A Lone Polar Center: The only polar feature is the secondary amine (-NH-) bridge. However, its polar contribution is significantly outweighed by the large, nonpolar hydrocarbon scaffold.

This molecular structure results in a high LogP value (a measure of lipophilicity) of approximately 5.75.[1] According to the fundamental principle of "like dissolves like," substances with high LogP values dissolve best in nonpolar, lipophilic solvents and poorly in polar solvents. Therefore, polar solvents like water, methanol, or even moderately polar solvents like acetone may be ineffective at solvating this molecule.

Part 2: A Systematic Guide to Troubleshooting

When faced with solubility issues, a systematic, step-by-step approach is more effective than random solvent swapping. The following workflow provides a logical progression from initial assessment to advanced solutions.

Troubleshooting Workflow

G Start Poor Solubility of This compound Observed Purity Step 1: Verify Purity of Amine & Solvent Start->Purity Start Here Advanced Advanced Strategy: pH Modification (Reaction Dependent) Start->Advanced Consider for specific applications (e.g., workup, purification) SolventScreen Step 2: Initial Solvent Selection (Nonpolar & Aprotic) Purity->SolventScreen If pure... Temp Step 3: Increase Temperature SolventScreen->Temp If still insoluble... Success Resolution: Complete Dissolution Achieved SolventScreen->Success If successful CoSolvent Step 4: Use a Co-Solvent System Temp->CoSolvent If solubility is insufficient or low temp is required... Temp->Success If successful Physical Step 5: Employ Physical Methods (Sonication) CoSolvent->Physical For stubborn cases... CoSolvent->Success If successful Physical->Success Advanced->Success

Caption: A logical workflow for troubleshooting solubility issues.

Q2: Which solvents are the best starting points for dissolving this compound?

Answer: Based on its nonpolar structure, the most promising solvents are nonpolar aromatic hydrocarbons and polar aprotic solvents, which are effective at solvating a wide range of organic molecules.[2][3][4] Ethers can also be effective. Avoid highly polar protic solvents like water and methanol.

Solvent CategoryRecommended SolventsRationale
Nonpolar Aromatic Toluene, XylenesThe aromatic rings of the solvent interact favorably with the phenyl groups of the amine via π-stacking and van der Waals forces.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneOffer a balance of slight polarity (from the ether oxygen) and nonpolar character, often effective for a range of solutes.[2]
Polar Aprotic DMF, DMAc, NMP, DMSOThese are strong, versatile solvents capable of dissolving many organic compounds, though they are more polar and may require heating.[3]
Chlorinated Dichloromethane (DCM)Often a good solvent for nonpolar to moderately polar compounds, but has a low boiling point.

Begin your screening with toluene or THF, as they are often effective and are standard in many synthetic procedures.

Q3: My compound won't dissolve at room temperature. What is the next step?

Answer: Increasing the temperature is the most common and effective method to increase the solubility of a solid in a liquid.[5] The added thermal energy helps overcome the intermolecular forces within the solid's crystal lattice, allowing the solvent to solvate the individual molecules.

Action: After selecting a suitable solvent (e.g., toluene), begin stirring the mixture and gradually heat it towards the solvent's boiling point. Monitor the mixture closely. Often, complete dissolution will occur at an elevated temperature. Ensure your reaction vessel is properly equipped for heating under reflux if necessary.

Q4: Heating helps, but I need to run my reaction at a lower temperature, or solubility is still limited. What other strategies can I employ?

Answer: If temperature alone is not a viable or sufficient solution, two excellent strategies are using a co-solvent system or applying physical energy.

  • Co-Solvent Systems: A mixture of two or more miscible solvents can fine-tune the polarity of the reaction medium to perfectly match the solute.[6] For this compound, you can add a more powerful solubilizing agent to a less effective one.

    • Example: If your compound is sparingly soluble in heptane (a common nonpolar solvent for certain reactions), adding 10-20% (v/v) of toluene or THF can dramatically increase solubility without drastically changing the overall solvent environment.

  • Physical Methods (Sonication): An ultrasonic bath can be used to accelerate dissolution.[6] The high-frequency sound waves create cavitation bubbles that agitate at the solid-liquid interface, breaking apart solid agglomerates and enhancing solvent penetration. This is particularly useful for kinetically slow dissolution processes.

Q5: Can I use pH modification to improve solubility?

Answer: Yes, but with significant caution depending on your reaction conditions. The secondary amine in this compound is basic and can be protonated with an acid to form an ammonium salt.

R₂NH (sparingly soluble) + H-A → [R₂NH₂]⁺A⁻ (ionic, more soluble in polar media)

This strategy is highly effective but fundamentally changes the reactant.

  • Pros: The resulting salt will be significantly more soluble in polar solvents like alcohols or even water.[7][8] This is an excellent technique for purification via recrystallization or for aqueous extractions during workup.

  • Cons: The protonated amine is no longer a nucleophile and will not undergo reactions that require the lone pair on the nitrogen (e.g., Buchwald-Hartwig coupling). This method is generally incompatible with reactions that use bases (e.g., NaH, LDA, Grignard reagents).

This approach should be considered primarily for purification or if the subsequent reaction chemistry is compatible with an acidic environment.

Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid determination of a suitable solvent using minimal material.

  • Preparation: To each of 4-5 small, labeled vials, add approximately 10-20 mg of this compound.

  • Solvent Addition: To the first vial, add the first candidate solvent (e.g., Toluene) dropwise while gently agitating. Add up to 0.5 mL.

  • Observation (Room Temp): Observe if the solid dissolves completely. Record the result as "Soluble," "Partially Soluble," or "Insoluble."

  • Heating: If the solid is not fully soluble, warm the vial gently in a sand bath or on a hot plate to approximately 60-80 °C. Observe any change in solubility.

  • Repeat: Repeat steps 2-4 for each candidate solvent (e.g., THF, DMF, Heptane).

  • Analysis: Compare the results to identify the solvent that dissolves the compound in the smallest volume and at the lowest temperature.

Protocol 2: Utilizing a Co-Solvent System

This protocol is for situations where a single solvent is not ideal.

  • Baseline: Add the this compound to your reaction vessel with the primary, less-effective solvent (e.g., Heptane) that is required by the reaction conditions.

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Co-Solvent Titration: Slowly add the secondary, more-effective solvent (e.g., Toluene) dropwise via a syringe or dropping funnel.

  • Monitor: Continue adding the co-solvent until all the solid has just dissolved. Note the volume added. This gives you the optimal solvent ratio for your reaction scale.

  • Proceed: Once a homogenous solution is achieved, proceed with your reaction as planned.

Part 4: Frequently Asked Questions (FAQs)
  • Q: Could impurities in my starting material be causing the solubility issues?

    • A: Absolutely. Insoluble impurities can give the false impression that your target compound is not dissolving. Always ensure the purity of your starting material via techniques like NMR or melting point analysis before troubleshooting.

  • Q: Does the particle size of the solid amine matter?

    • A: Yes, particle size affects the rate of dissolution, though not the ultimate solubility.[9][10] Smaller particles have a larger surface area-to-volume ratio, allowing them to dissolve faster.[10] If your material consists of large crystals, grinding it gently with a mortar and pestle before adding it to the solvent can significantly speed up the process.

  • Q: My compound dissolved at high temperature but crashed out of solution upon cooling. How do I prevent this during workup or transfer?

    • A: This is a classic sign of a compound with a steep solubility-temperature curve, which is ideal for recrystallization. To prevent premature precipitation during a hot filtration or transfer, ensure the receiving flask and funnel are pre-heated. If the product needs to remain in solution at room temperature, you may need to use a larger volume of solvent or a stronger solvent system identified during your screening.

References

Technical Support Center: Photodegradation of Bis(4-isopropylphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of bis(4-isopropylphenyl)amine and related aromatic amines under UV irradiation. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols to support your experimental work. Our approach is rooted in scientific causality, ensuring that every recommendation is backed by established principles and authoritative sources.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the photodegradation of N-substituted aromatic amines, using N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) as a well-studied analogue for this compound, given their structural similarities.[1]

Q1: What is this compound and why is its photostability a concern?

This compound belongs to the class of aromatic amines, which are widely used as antioxidants and antiozonants, particularly in the rubber industry to prevent degradation of materials like tires.[1][2] The photostability of these compounds is a critical concern because their degradation upon exposure to UV light can lead to the formation of new chemical species. These degradation products may have altered efficacy, and in some cases, could be more toxic or environmentally persistent than the parent compound.[3][4] For instance, the degradation of a related compound, 6PPD, leads to the formation of 6PPD-quinone, which has been shown to cause acute toxicity in aquatic species.[4]

Q2: What are the primary degradation pathways for aromatic amines like this compound under UV irradiation?

The photodegradation of aromatic amines is a complex process initiated by the absorption of UV photons.[5][6] This absorption excites the molecule to a higher energy state, making it more susceptible to chemical reactions. The primary pathways often involve:

  • Photo-oxidation: In the presence of oxygen, excited amine molecules can react to form various oxidized products. This process is often mediated by reactive oxygen species (ROS).[3][7]

  • Photolysis: The absorbed UV energy can be sufficient to break chemical bonds within the molecule, such as the nitrogen-hydrogen or carbon-nitrogen bonds, leading to the formation of radical intermediates.[6]

  • Photosensitization: In some cases, the aromatic amine can act as a photosensitizer, absorbing light and transferring the energy to other molecules, like oxygen, to generate singlet oxygen, which then participates in degradation reactions.[8]

Q3: What are the major degradation products identified from similar aromatic amines?

Studies on related p-phenylenediamine derivatives have identified several classes of degradation products.[4] For N-substituted p-phenylenediamines, UV irradiation in an aqueous environment often leads to the formation of p-phenylenediamine quinones.[4] Other identified transformation products include hydroxylated and oxidized species, resulting from reactions with hydroxyl radicals (•OH).[4] The specific products formed can vary depending on the reaction conditions, such as the solvent, pH, and the presence of other substances.[3][9]

Q4: What is the role of Reactive Oxygen Species (ROS) in the degradation process?

Reactive Oxygen Species (ROS), such as hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and singlet oxygen (¹O₂), are highly reactive chemical species that play a crucial role in the photodegradation of many organic compounds, including aromatic amines.[10][11] These species can be generated through the interaction of the excited parent molecule with oxygen or through photocatalytic processes on semiconductor surfaces (like TiO₂).[10][12] ROS can attack the aromatic amine, leading to hydroxylation, oxidation, and bond cleavage, which are key steps in the degradation pathway.[4][11]

Q5: How does the experimental environment (e.g., solvent, pH) affect degradation?

The experimental environment significantly influences the rate and pathway of photodegradation.

  • Solvent: The polarity and proticity of the solvent can affect the stability of excited states and intermediates, thereby altering the reaction mechanism.[13]

  • pH: The pH of the solution can influence the protonation state of the amine, which in turn affects its light absorption properties and reactivity.[3][14] For example, studies on other aromatic amines have shown that degradation is more effective in alkaline conditions.[3][14]

  • Oxygen: The presence of dissolved oxygen is often crucial for photo-oxidative degradation pathways.[7] In the absence of oxygen, different degradation products may be formed through photolytic cleavage.

Q6: What is "Quantum Yield" and why is it a critical parameter in these studies?

The quantum yield (Φ) is a measure of the efficiency of a photochemical process.[5][8][15] It is defined as the number of molecules undergoing a specific event (e.g., degradation of the reactant) divided by the number of photons absorbed by the system.[13][15]

  • A quantum yield of 1 indicates that every absorbed photon leads to the degradation of one molecule.

  • A quantum yield less than 1 suggests that other processes, such as fluorescence or heat dissipation, are competing with the chemical reaction.[15][16]

  • A quantum yield greater than 1 implies a chain reaction, where a single photochemical event initiates a series of subsequent reactions.[5][13]

Determining the quantum yield is essential for comparing the efficiency of different degradation processes and for understanding the underlying reaction mechanisms.[15]

Troubleshooting Guide

This section provides solutions to common problems encountered during photodegradation experiments.

Problem: My degradation rate is significantly slower or faster than expected.

Possible Causes & Solutions:

  • UV Lamp Intensity/Wavelength:

    • Cause: The intensity of your UV lamp may have decreased over time, or you might be using a lamp with a wavelength that is not strongly absorbed by your compound.

    • Solution: Check the manufacturer's specifications for your UV lamp and its expected lifetime. Use a radiometer to measure the lamp's output. Ensure the emission spectrum of the lamp overlaps with the absorption spectrum of this compound.[17]

  • Sample Concentration:

    • Cause: If the concentration is too high, it can lead to an "inner filter effect," where the molecules on the surface of the solution absorb most of the light, preventing it from reaching the molecules in the bulk solution. If the concentration is too low, the rate may be slow due to fewer molecules being available to absorb photons.

    • Solution: Optimize the concentration of your sample. You may need to perform a concentration-dependent study to find the optimal range for your experimental setup.

  • Solvent Purity:

    • Cause: Impurities in the solvent can act as quenchers, deactivating the excited state of your molecule, or as photosensitizers, accelerating the reaction.

    • Solution: Use high-purity, HPLC-grade solvents. If you suspect solvent impurities, try running a blank experiment with just the solvent to check for any degradation or interfering peaks.

  • Oxygen Concentration:

    • Cause: The concentration of dissolved oxygen can significantly affect photo-oxidation rates. Inconsistent oxygen levels can lead to variable results.

    • Solution: For reproducible results, either saturate your solution with oxygen/air by bubbling the gas through it at a controlled rate or remove dissolved oxygen by purging with an inert gas like nitrogen or argon, depending on the desired reaction pathway.[14]

Problem: I am unable to identify the degradation products.

Possible Causes & Solutions:

  • Inappropriate Analytical Technique:

    • Cause: The analytical method you are using may not be suitable for separating or detecting the degradation products.

    • Solution: A combination of analytical techniques is often necessary for comprehensive product identification.[18] High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is excellent for separating and quantifying products.[19] For structural elucidation, couple your HPLC to a mass spectrometer (LC-MS), particularly a high-resolution mass spectrometer (HRMS) for accurate mass measurements.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile products.[20]

  • Low Concentration of Products:

    • Cause: The degradation products may be present at concentrations below the detection limit of your instrument.

    • Solution: Concentrate your sample before analysis using techniques like solid-phase extraction (SPE) or solvent evaporation. You can also try irradiating the sample for a longer period to generate a higher concentration of products.

  • Co-elution of Peaks:

    • Cause: Degradation products with similar chemical properties may co-elute in your chromatography system.

    • Solution: Optimize your chromatographic method. For HPLC, this could involve changing the mobile phase composition, gradient, column type, or temperature. For GC, you can adjust the temperature program.[20]

Problem: My experimental results are not reproducible.

Possible Causes & Solutions:

  • Inconsistent Experimental Conditions:

    • Cause: Small variations in experimental parameters can lead to significant differences in results.

    • Solution: Strictly control all experimental conditions.[21] This includes:

      • Temperature: Use a thermostatted reaction vessel.

      • UV Lamp Position: Ensure the distance and angle between the lamp and the sample are identical for all experiments.

      • Stirring: Use a constant stirring rate to ensure a homogenous solution.

      • pH: Buffer the solution if pH changes are expected during the reaction.

  • Sample Handling and Storage:

    • Cause: The stability of your stock solutions or samples could be an issue.

    • Solution: Prepare fresh solutions for each experiment. If you need to store them, do so in the dark and at a low temperature to prevent degradation before the experiment begins.

  • Instrument Fluctuation:

    • Cause: Fluctuations in the performance of your UV lamp or analytical instruments can lead to variability.

    • Solution: Regularly check the performance of your equipment. Run standard samples to ensure your analytical instruments are calibrated and functioning correctly.[22]

Problem: How do I confirm the role of specific reactive oxygen species (ROS)?

Possible Causes & Solutions:

  • Identifying the Dominant ROS:

    • Cause: It can be challenging to determine which ROS is primarily responsible for the degradation.

    • Solution: Use specific scavengers (quenchers) in your experiment.[9][23] By observing the effect of each scavenger on the degradation rate, you can infer the role of the corresponding ROS.

      • For •OH: Use isopropanol (IPA) or tert-butanol.

      • For h⁺ (holes in photocatalysis): Use ethylenediaminetetraacetic acid (EDTA).

      • For •O₂⁻: Use benzoquinone.

      • For ¹O₂: Use sodium azide.

    • Procedure: Run parallel experiments with and without the scavenger. A significant decrease in the degradation rate in the presence of a specific scavenger indicates that the corresponding ROS plays a key role in the degradation mechanism.[9][11]

Data & Protocols

Data Presentation

Table 1: Influence of Experimental Parameters on Photodegradation Rate

ParameterEffect on Degradation RateRationale
UV Light Intensity Increases with intensityHigher intensity provides more photons, increasing the rate of excitation.
Initial Concentration Optimal range existsToo high leads to inner filter effects; too low reduces photon absorption.
pH Dependent on pKaAffects the molecule's charge and absorptivity. For many amines, alkaline conditions are favorable.[3][14]
Dissolved Oxygen Generally increases rateCrucial for photo-oxidative pathways that generate ROS.[7][14]
Solvent VariesSolvent polarity can stabilize or destabilize intermediates and excited states.[13]

Table 2: Common Analytical Techniques for Degradation Studies

TechniqueApplication
UV-Vis Spectroscopy Monitoring the disappearance of the parent compound; observing changes in the absorption spectrum over time.[24]
HPLC-UV/DAD Separating and quantifying the parent compound and its degradation products.[19]
LC-MS/MS Identifying the molecular weight and structure of degradation products.[4]
GC-MS Identifying volatile degradation products.
FTIR/NMR Spectroscopy Structural elucidation of isolated degradation products.[25]
Experimental Protocols
Protocol 1: General Procedure for UV Irradiation
  • Preparation: Prepare a stock solution of this compound in a suitable high-purity solvent (e.g., acetonitrile or water). Dilute the stock solution to the desired experimental concentration.

  • Reaction Setup: Transfer a known volume of the solution into a quartz reaction vessel (quartz is transparent to UV light). Place the vessel in a temperature-controlled photoreactor.[26]

  • Atmosphere Control: If studying photo-oxidation, bubble air or oxygen through the solution for 15-30 minutes to ensure saturation. If studying photolysis in the absence of oxygen, purge with nitrogen or argon for 30 minutes. Maintain a gentle stream of the gas over the solution during the experiment.

  • Irradiation: Turn on the UV lamp and start a timer.[27] Ensure proper safety precautions are in place to avoid UV exposure.[17]

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture for analysis.

  • Analysis: Analyze the samples immediately or store them in the dark at a low temperature until analysis by HPLC or another appropriate technique.

Protocol 2: Analysis of Degradation by HPLC-UV
  • Sample Preparation: If necessary, filter the collected aliquots through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Column: Use a C18 reverse-phase column suitable for separating aromatic compounds.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is typically effective.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: Set the UV detector to the wavelength of maximum absorbance (λmax) of this compound. Also, monitor a range of wavelengths with a DAD to detect products that may have different λmax values.

  • Calibration: Prepare a series of standard solutions of the parent compound of known concentrations and inject them to create a calibration curve.

  • Data Analysis: Integrate the peak area of the parent compound in each sample. Use the calibration curve to determine the concentration at each time point. Plot concentration versus time to determine the degradation kinetics.

Visualizations
Hypothetical Degradation Pathway

The following diagram illustrates a plausible degradation pathway for a generic N,N'-disubstituted p-phenylenediamine, such as this compound, under UV irradiation in the presence of oxygen and hydroxyl radicals.

DegradationPathway Parent This compound ExcitedState Excited State* Parent->ExcitedState UV light (hν) HydroxylatedProduct Hydroxylated Product Parent->HydroxylatedProduct + •OH RadicalCation Radical Cation ExcitedState->RadicalCation -e⁻ QuinoneImine Quinone-diimine Intermediate RadicalCation->QuinoneImine -H⁺ CleavageProducts Ring Cleavage Products QuinoneImine->CleavageProducts Further Oxidation HydroxylatedProduct->CleavageProducts Further Oxidation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Stock Solution Setup Set up Photoreactor Prep->Setup Irradiate UV Irradiation Setup->Irradiate Sample Collect Aliquots Irradiate->Sample Analyze HPLC / LC-MS Analysis Sample->Analyze Identify Identify Products Analyze->Identify Kinetics Determine Kinetics Analyze->Kinetics Conclusion Conclusion Identify->Conclusion Kinetics->Conclusion

References

Enhancing the performance of bis(4-isopropylphenyl)amine as a stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Here's how you know

Welcome to the technical resource center for bis(4-isopropylphenyl)amine (CAS No. 63451-41-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the performance of this critical aminic antioxidant. Here, we move beyond simple data sheets to address the complex challenges encountered during formulation and application, grounding our advice in established scientific principles.

PART 1: Frequently Asked Questions — Core Principles

This section addresses fundamental questions regarding the identity, function, and application of this compound.

Q1: What is this compound and what is its primary function?

This compound is a high-performance aromatic amine antioxidant.[1] Its chemical formula is C₁₈H₂₃N. Its primary role is to protect organic materials, such as polymers and lubricants, from thermo-oxidative degradation, particularly at elevated temperatures.[1][2] It belongs to the class of secondary aromatic amines, often referred to as diarylamines, which are known for their efficacy as radical scavengers.[3]

Q2: How does this compound function as a stabilizer?

This compound functions as a primary antioxidant, or a "radical scavenger." The stabilization mechanism involves the donation of a hydrogen atom from its amine group (-NH-) to terminate chain-propagating peroxy (ROO•) and alkyl (R•) radicals that are formed during oxidation.[1][4]

This initial reaction converts the diarylamine into a more stable diarylaminyl radical, which can subsequently react with other radicals. At elevated temperatures, these compounds become particularly effective due to a catalytic cycle involving the formation of diarylnitroxide radicals (R₂NO•).[2][3] This regenerative cycle allows a single molecule of the antioxidant to neutralize multiple free radicals, which explains its high efficiency and longevity in demanding applications.[4]

Caption: Radical scavenging cycle of a diarylamine antioxidant.

Q3: In what applications is this compound most effective?

Due to its excellent thermal stability, this antioxidant is predominantly used in applications involving high processing temperatures or long-term service at elevated temperatures.[1] Common applications include:

  • Polymers: Polyolefins, polyamides, and adhesives.[1]

  • Lubricants: Engine oils, turbine oils, and industrial lubricants where it reduces oxidation and the formation of sludge and varnish.[2][5]

  • Propellants: As a stabilizer to prevent self-ignition and extend shelf life by reacting with nitrogen oxides.[6]

It is less effective in materials like PVC, where acidic byproducts can protonate the amine group, disrupting its radical-scavenging ability.[4]

PART 2: Troubleshooting Guide — Common Performance Issues

This section provides solutions to common problems encountered during formulation and use.

Q1: My material is degrading prematurely, and I suspect the stabilizer is being consumed too quickly. How can I confirm this?

Premature stabilizer depletion is a common issue. The most reliable method to quantify the concentration of this compound and its degradation products is High-Performance Liquid Chromatography (HPLC).[7][8] By tracking the stabilizer content over time under service or accelerated aging conditions, you can determine its depletion rate. A significant drop in concentration correlates directly with a loss of oxidative protection.[7]

Troubleshooting Steps:

  • Establish a Baseline: Analyze an unaged sample to determine the initial stabilizer concentration.

  • Age the Samples: Subject your material to accelerated aging (e.g., elevated temperature in a forced-air oven) or collect samples at regular intervals from in-service applications.

  • Perform HPLC Analysis: Use a validated HPLC method to measure the remaining stabilizer concentration in the aged samples. (See Protocol 1 for a detailed methodology).

  • Analyze the Data: A rapid decrease in the primary stabilizer peak, often accompanied by the appearance of new peaks corresponding to its oxidized derivatives, confirms premature depletion.[9][10]

Q2: I am observing significant discoloration (yellowing, browning) in my material. Is the stabilizer the cause?

Yes, this is highly probable. While this compound is effective at preventing bulk degradation of the substrate, its own chemical transformation during the stabilization process can lead to the formation of colored byproducts. The aminyl and nitroxide radicals formed during radical scavenging are chromophoric species. Further reactions can lead to highly conjugated structures that impart a yellow or brown hue to the final product. This is a known characteristic of many aminic antioxidants.[11]

Q3 (For Lubricant Applications): We are experiencing sludge and varnish formation. How can the antioxidant be involved?

This is a critical issue in modern lubricants, especially those using Group II and III base stocks which have poor solvency for degradation byproducts.[5] While the antioxidant's primary job is to prevent oxidation, its own degradation products can be a major contributor to deposits.

Mechanism of Varnish Formation:

  • The aminic antioxidant is consumed while neutralizing radicals.

  • Soluble oxidation products are formed.[12]

  • As these products accumulate, they exceed the solvency capacity of the oil and begin to polymerize into larger, insoluble oligomers.[5]

  • These polar, insoluble particles agglomerate and deposit on cooler metal surfaces, forming sludge and varnish.[5]

Therefore, while the stabilizer is essential, monitoring its depletion and the overall health of the lubricant is crucial to prevent costly equipment failures caused by varnish.[5][12]

PART 3: Advanced Applications — Enhancing Stabilizer Performance

Simply adding more stabilizer is often not the most effective or economical solution. Performance can be significantly enhanced through synergistic combinations.

Q4: How can I improve the long-term stability and efficiency of this compound?

The key is to use a synergistic blend of antioxidants. This approach, known as "heterosynergism," involves combining a primary antioxidant (the radical scavenger, like our diarylamine) with a secondary antioxidant (a hydroperoxide decomposer).[13]

Stabilizer Class Function Examples Typical Concentration (wt. %)
Primary (Radical Scavenger) Donates H• to trap ROO• and R• radicalsThis compound , Hindered Phenols0.1 - 1.0%
Secondary (Hydroperoxide Decomposer) Decomposes hydroperoxides (ROOH) into non-radical productsPhosphites, Thioethers0.1 - 1.0%
Table 1: Common Synergistic Stabilizer Systems.
Q5: How does a synergistic system work to protect the primary aminic antioxidant?

A well-designed system creates a cascading protective effect. Phenolic antioxidants, for instance, often react faster with radicals and are consumed first.[13] This phenomenon is sometimes called "premature phenolic depletion," where the phenolic additive essentially sacrifices itself to preserve the more powerful, high-temperature aminic antioxidant, thereby extending the service life of the material.[14] Secondary antioxidants like phosphites work by a different mechanism: they decompose hydroperoxides (ROOH), which are a key source of new free radicals, thus reducing the overall oxidative stress on the primary antioxidant.

Synergistic Stabilization Oxidation Oxidation (RH + O₂) ROOH Hydroperoxides (ROOH) Oxidation->ROOH Radicals Free Radicals (ROO•, R•, •OH) ROOH->Radicals Decomposition (creates 2 radicals) Phosphite Phosphite/Thioether (Secondary Antioxidant) ROOH->Phosphite Decomposes to non-radical products Radicals->Oxidation Chain Propagation DPA Diarylamine (Ar₂NH) (Primary Antioxidant) Radicals->DPA Radical Scavenging

Caption: Synergistic action of primary and secondary antioxidants.

Q6: Are there specific synergists for high-performance lubricant applications?

Yes. In lubricant formulations, Molybdenum Dithiocarbamates (MDTCs) show a remarkable synergistic effect with diarylamines.[15][16] MDTCs are multifunctional additives, acting as both antiwear agents and antioxidants. Research has shown that MDTCs significantly enhance the radical-trapping ability of diarylamines. The proposed mechanism involves the MDTC converting the diarylnitroxide—an intermediate in the stabilization cycle that can be a poor inhibitor in some conditions—back into a more potent radical-trapping species.[15][17] This synergy is effective at both moderate and elevated temperatures.[16]

PART 4: Standardized Analytical Protocols

Accurate and reproducible data is the cornerstone of effective formulation development and quality control.

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for determining the concentration of this compound in a polymer matrix. It should be validated for your specific material.

Objective: To quantify the weight percentage (wt.%) of this compound.

Materials & Equipment:

  • Analytical Balance (± 0.1 mg)

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and vials

  • Solvents: Dichloromethane (DCM, for extraction), Acetonitrile (ACN, mobile phase), HPLC-grade water

  • This compound analytical standard

Procedure:

  • Standard Preparation:

    • Accurately weigh ~25 mg of the analytical standard into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with ACN to create a stock solution (~500 ppm).

    • Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 10, 25, 50, 100, 200 ppm).

  • Sample Preparation (Polymer Extraction):

    • Accurately weigh ~1 g of the polymer sample (in pellet or film form) into a glass vial.

    • Add a precise volume of DCM (e.g., 20 mL) to dissolve the polymer. This may require gentle heating or sonication.

    • Once dissolved, add an equal or greater volume of ACN to precipitate the polymer while keeping the stabilizer in solution.

    • Vortex the mixture thoroughly and centrifuge to pellet the precipitated polymer.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 Reverse-Phase Column

    • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.[10]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or λ-max of the analyte)

    • Run Time: 10-15 minutes (ensure the analyte peak is well-resolved)

  • Data Analysis & Calculation:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.999).

    • Inject the prepared sample and record the peak area for this compound.

    • Calculate the concentration of the stabilizer in the sample solution (C_soln) using the calibration curve.

    • Calculate the weight percentage in the original polymer sample using the following formula:

    wt.% = (C_soln [mg/L] * V_ext [L]) / (W_sample [g] * 10)

    Where: V_ext is the total volume of extraction solvent, and W_sample is the initial weight of the polymer sample.

PART 5: References

  • Enhancement of Diarylamine Antioxidant Activity by Molybdenum Dithiocarbamates. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • The Science and Stability of Double-Base Propellants: An In-Depth Exploration. Alpenfalke. --INVALID-LINK--

  • Enhancement of Diarylamine Antioxidant Activity by Molybdenum Dithiocarbamates | Request PDF. ResearchGate. --INVALID-LINK--

  • Enhancement of Diarylamine Antioxidant Activity by Molybdenum Dithiocarbamates. CoLab. --INVALID-LINK--

  • This compound | 63451-41-2. Sigma-Aldrich. --INVALID-LINK--

  • The Unvarnished Truth about Aminic Antioxidants. Lubes'N'Greases. --INVALID-LINK--

  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. MDPI. --INVALID-LINK--

  • Development of Modern Methods for Determination of Stabilizers in Propellants. DTIC. --INVALID-LINK--

  • The catalytic mechanism of diarylamine radical-trapping antioxidants. Semantic Scholar. --INVALID-LINK--

  • This compound | C18H23N | CID 14762646. PubChem. --INVALID-LINK--

  • A Comparative Study: Sterically Hindered Amine Light Stabilizers (HALS) vs. Bis[4-(2-phenyl-2-propyl)phenyl]amine. Benchchem. --INVALID-LINK--

  • 63451-41-2|this compound|BLD Pharm. BLD Pharm. --INVALID-LINK--

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. --INVALID-LINK--

  • Analysis of stability of naturally aged single base propellants. African Journal of Pure and Applied Chemistry. --INVALID-LINK--

  • Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. PubMed. --INVALID-LINK--

  • Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. ChemRxiv. --INVALID-LINK--

  • This compound | CAS#:63451-41-2. Chemsrc. --INVALID-LINK--

  • Chromatographic Determination of Stabilizer in Nitrocellulose Based Propellants. ResearchGate. --INVALID-LINK--

  • Antioxidants In Lubricants: Essential or Excessive? Azelis. --INVALID-LINK--

  • Substituted diarylamines and use of same as antioxidants. Google Patents. --INVALID-LINK--

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing. --INVALID-LINK--

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances. --INVALID-LINK--

  • Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. PHM Society. --INVALID-LINK--

  • 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline. BLDpharm. --INVALID-LINK--

  • Polymer Stabilizers, Plasticizers and Lubricants. Labinsights. --INVALID-LINK--

  • Shear stability of polymers used as viscosity modifiers in lubricating oils. NISCIR. --INVALID-LINK--

  • Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. SMART. --INVALID-LINK--

  • The relationship between oxidation stability and antioxidant depletion in turbine oils formulated with Groups II, III and IV base stocks. ResearchGate. --INVALID-LINK--

  • Design and synthesis of poly(long-chain α-olefin-co-acrylates) as multifunctional additives for lubricating base oils | Request PDF. ResearchGate. --INVALID-LINK--

  • Analysis of polyolefin stabilizers and their degradation products. ResearchGate. --INVALID-LINK--

  • Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. NIH. --INVALID-LINK--

  • Terpolymers for modifying the performance properties of engine oil. Springer. --INVALID-LINK--

  • Hindered amine light stabilizers. Wikipedia. --INVALID-LINK--

  • 4,4'-isopropylidine-bis(2-isopropyl)phenol, a new inhibitor for cell wall formation of Bacillus subtilis. PubMed. --INVALID-LINK--

  • Stabilized aqueous formaldehyde solutions and process for their manufacture. Google Patents. --INVALID-LINK--

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of aromatic amines. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also a deep understanding of the underlying chemical principles to empower your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

Q1: Why do my aromatic amine peaks tail so frequently in reversed-phase HPLC?

Peak tailing for aromatic amines is a common issue in reversed-phase chromatography and is most often rooted in secondary chemical interactions within the analytical column.[1][2] The primary cause is the electrostatic interaction between the basic aromatic amine analytes and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][3][4]

Aromatic amines have pKa values that typically range from 3 to 5. In mobile phases with a pH above this pKa, the amine group is protonated (carries a positive charge). Simultaneously, at a mobile phase pH above approximately 3.5, the residual silanol groups on the silica packing become deprotonated (negatively charged).[5][6] This charge difference leads to a strong ion-exchange interaction, which is a secondary retention mechanism in addition to the desired hydrophobic interactions.[7] This secondary interaction is kinetically slow, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.[7]

Q2: How does mobile phase pH affect the peak shape of aromatic amines?

The pH of the mobile phase is a critical parameter that directly influences the ionization state of both the aromatic amine analyte and the stationary phase's residual silanols.[8][9]

  • At low pH (typically < 3): Most residual silanol groups are protonated and therefore neutral. The aromatic amine, being a base, will be protonated and carry a positive charge. With the silanols being neutral, the undesirable ionic secondary interactions are minimized, leading to improved peak symmetry.[10][11]

  • At mid-range pH (typically 3 to 7): A significant portion of the residual silanols are deprotonated (negatively charged), while the aromatic amine is protonated (positively charged). This pH range often results in the most severe peak tailing due to strong secondary ionic interactions.[3][5]

  • At high pH (typically > 8): The aromatic amine is deprotonated and thus neutral. Although the silanol groups are fully deprotonated and negatively charged, the neutral state of the amine analyte significantly reduces the strong ionic interactions, which can lead to improved peak shape. However, it's crucial to use a column specifically designed for high pH stability to prevent degradation of the silica stationary phase.[11][12]

Therefore, adjusting the mobile phase pH is one of the most powerful tools to control the peak shape of aromatic amines.[11]

Q3: What is "end-capping" and how does it help reduce peak tailing?

Even after bonding the C18 or C8 chains to the silica support, a significant number of unreacted silanol groups remain.[13] End-capping is a secondary chemical modification process where these accessible residual silanol groups are reacted with a small, less bulky silanizing reagent, such as trimethylchlorosilane.[6] This process effectively "caps" or shields the acidic silanols, reducing their availability to interact with basic analytes like aromatic amines.[3][6][14] Using a fully end-capped column is a fundamental step in minimizing peak tailing for these compounds.[10]

Q4: Are there other general HPLC issues that can cause peak tailing for any analyte?

Yes, while secondary silanol interactions are the primary culprit for aromatic amines, other general issues can also lead to peak tailing:

  • Extra-column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening and tailing.[3][14]

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can distort peak shape.[14] This can often be resolved by back-flushing the column or replacing it if necessary.[14]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, which can manifest as tailing.[2][14]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It's always best to dissolve the sample in the initial mobile phase if possible.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

This is often the most effective and first-line approach to resolving peak tailing for aromatic amines.

Protocol: pH Adjustment for Improved Peak Shape
  • Determine the pKa of your aromatic amine analyte. This information is crucial for selecting the optimal pH range.

  • Option A: Low pH Approach (Ion Suppression of Silanols)

    • Prepare an aqueous mobile phase buffered to a pH between 2.5 and 3.0. Common buffers for this pH range include phosphate or formate.

    • Ensure the buffer concentration is adequate, typically between 10-25 mM, to maintain a stable pH.

    • Perform an initial run and observe the peak shape. The tailing should be significantly reduced as the silanol groups are now protonated and neutral.

  • Option B: High pH Approach (Analyte in Free Base Form)

    • Crucially, verify that your HPLC column is stable at high pH. Standard silica columns will rapidly degrade above pH 8. Use a hybrid or specially bonded high-pH stable column.

    • Prepare an aqueous mobile phase buffered to a pH between 9 and 11. Buffers such as ammonium bicarbonate or carbonate are suitable for this range and are MS-compatible.[12]

    • At this high pH, the aromatic amine will be in its neutral, free-base form, minimizing ionic interactions with the now fully deprotonated silanols.

    • Run your analysis and assess the peak shape.

Visualizing the Effect of pH on Analyte-Stationary Phase Interaction

G cluster_low_ph Low pH (< 3) cluster_mid_ph Mid pH (3-7) cluster_high_ph High pH (> 8, on stable column) amine_low Aromatic Amine (R-NH3+) Positively Charged interaction_low Repulsion/Minimal Interaction silanol_low Silanol (Si-OH) Neutral result_low Good Peak Shape interaction_low->result_low Leads to amine_mid Aromatic Amine (R-NH3+) Positively Charged interaction_mid Strong Ionic Attraction amine_mid->interaction_mid Attracts silanol_mid Silanol (Si-O-) Negatively Charged silanol_mid->interaction_mid Attracts result_mid Severe Peak Tailing interaction_mid->result_mid Leads to amine_high Aromatic Amine (R-NH2) Neutral interaction_high Minimal Interaction silanol_high Silanol (Si-O-) Negatively Charged result_high Good Peak Shape interaction_high->result_high Leads to

Caption: Effect of mobile phase pH on interactions and peak shape.

Guide 2: Utilizing Alternative Column Chemistries

If pH optimization is insufficient or not possible due to analyte stability, selecting a more advanced column chemistry is the next logical step.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) incorporated into the alkyl chain.[13] This polar group helps to shield the residual silanols from interacting with basic analytes. These phases can also offer different selectivity compared to standard C18 columns.[10]

  • Charged Surface Hybrid (CSH) Columns: These columns feature a low-level positive charge on the particle surface. This charge repels protonated basic analytes like aromatic amines, preventing them from getting close enough to interact with the underlying residual silanols, thus dramatically improving peak shape.

Protocol: Selecting an Alternative Column
  • Review your current column specifications: Note the base particle type (silica), end-capping status, and pH stability range.

  • For persistent tailing at low pH: Consider a polar-embedded or a CSH C18 column. These are designed to provide excellent peak shape for bases under acidic conditions.

  • Consult manufacturer application notes: Look for analyses of similar basic compounds to guide your selection.[10]

  • Install the new column and equilibrate thoroughly with your mobile phase before injecting your sample.

Guide 3: Employing Mobile Phase Additives

Additives can be used to either compete with the analyte for the active silanol sites or to form a neutral complex with the analyte.

A. Competitive Silanol Suppressors

A small, basic additive, such as triethylamine (TEA), can be added to the mobile phase. The TEA, being a small and highly mobile base, will preferentially interact with the active silanol sites, effectively masking them from the larger aromatic amine analyte.

Protocol: Using Triethylamine (TEA) as a Suppressor
  • Start with a low concentration: Add 0.1% (v/v) of TEA to the aqueous portion of your mobile phase.

  • Adjust the pH: After adding TEA, readjust the mobile phase pH to your desired value (typically in the acidic range).

  • Equilibrate the column: Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.

  • Evaluate the peak shape: The tailing should be reduced. Be aware that TEA can sometimes affect selectivity and may suppress MS ionization if used with an MS detector.

B. Ion-Pairing Reagents

For highly basic or hydrophilic aromatic amines that are poorly retained, ion-pairing chromatography can be an effective strategy. An ion-pairing reagent, such as an alkyl sulfonate (e.g., hexanesulfonic acid), is added to the mobile phase.[15] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, while its charged headgroup faces the mobile phase. This creates an ion-exchange surface that can retain the oppositely charged aromatic amine, improving both retention and peak shape.

Protocol: Implementing Ion-Pairing Chromatography
  • Select an appropriate ion-pairing reagent: For cationic aromatic amines, an anionic reagent like an alkyl sulfonate is used.[16] A common starting point is 5 mM 1-hexanesulfonic acid.[15]

  • Prepare the mobile phase: Dissolve the ion-pairing reagent in the aqueous portion of the mobile phase and adjust the pH to ensure the analyte is fully ionized (e.g., pH 2.5-3.5).

  • Dedicate a column: It is highly recommended to dedicate a column for ion-pairing applications, as the reagent can be difficult to wash out completely.

  • Equilibrate thoroughly: The column must be fully equilibrated with the ion-pairing mobile phase to ensure reproducible retention times. This can take significantly longer than standard reversed-phase equilibration.

  • Optimize the concentration: The concentration of the ion-pairing reagent can be adjusted to fine-tune retention and selectivity.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed for Aromatic Amine check_general Check General HPLC Issues (Leaks, Voids, Overload, Solvent Mismatch) start->check_general general_fixed Issue Resolved check_general->general_fixed Yes optimize_ph Optimize Mobile Phase pH check_general->optimize_ph No low_ph Try Low pH (2.5-3.0) optimize_ph->low_ph high_ph Try High pH (9-11) (Requires High pH Stable Column) low_ph->high_ph Not Solved success Symmetrical Peak Achieved low_ph->success Solved change_column Select Alternative Column Chemistry high_ph->change_column Not Solved high_ph->success Solved polar_embedded Polar-Embedded or CSH Column change_column->polar_embedded use_additives Use Mobile Phase Additives polar_embedded->use_additives Not Solved polar_embedded->success Solved tea Add Competitive Suppressor (e.g., TEA) use_additives->tea ion_pair Use Ion-Pairing Reagent tea->ion_pair Not Solved tea->success Solved ion_pair->success

Caption: A logical workflow for troubleshooting peak tailing.

Data Summary Table

Troubleshooting StrategyPrinciple of ActionTypical ApplicationConsiderations
Low pH Mobile Phase Protonates silanol groups to a neutral state, minimizing ionic attraction.[10]General-purpose first approach for most aromatic amines.Ensure analyte is stable at low pH.
High pH Mobile Phase Converts aromatic amine to its neutral, free-base form.[12]For amines that are still problematic at low pH.Requires a pH-stable column (e.g., hybrid silica).[8]
End-Capped Columns Chemically blocks residual silanol groups.[3][6]Standard practice; should be a default choice for basic compounds.Not all end-capping is 100% effective.
Polar-Embedded Columns Shields residual silanols via a polar group in the alkyl chain.[10][13]Good for improving peak shape without using mobile phase additives.May alter selectivity compared to a standard C18.
Mobile Phase Additives (TEA) Competitively binds to active silanol sites.[17]When pH or column changes are insufficient or undesirable.Can suppress MS signal; may affect selectivity.
Ion-Pairing Reagents Forms a neutral ion pair with the analyte, improving retention and shape.[16]For highly polar/basic amines with poor retention.Requires dedicated column and long equilibration times.[15]

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Bis(4-isopropylphenyl)amine and Other Diarylamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the antioxidant activity of bis(4-isopropylphenyl)amine against other relevant diarylamines. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with practical experimental protocols and comparative data to inform compound selection and assay development.

Introduction: The Role of Diarylamines as Radical Scavengers

Diarylamines are a prominent class of synthetic antioxidants widely employed as stabilizers in industrial applications, particularly for petroleum-derived products, plastics, and elastomers.[1][2] Their efficacy stems from their ability to function as potent radical-trapping agents, interrupting the auto-oxidation chain reactions that lead to material degradation.[3] The central mechanism involves the donation of a hydrogen atom from the secondary amine (N-H) group to a reactive radical, thereby neutralizing it.

This compound, also known as N,N'-di(4-isopropylphenyl)amine, is a high-performance antioxidant particularly valued for its effectiveness as a thermal stabilizer at elevated temperatures.[4][5] This guide aims to contextualize its antioxidant performance by comparing it with the parent compound, diphenylamine, and other structurally related diarylamines. We will explore the structure-activity relationships that govern their efficacy and provide detailed, validated protocols for key antioxidant assays.

The Core Mechanism: How Diarylamines Neutralize Free Radicals

The antioxidant function of diarylamines is primarily rooted in the principle of Hydrogen Atom Transfer (HAT). The nitrogen-hydrogen (N-H) bond in the diarylamine molecule has a lower bond dissociation energy compared to the carbon-hydrogen (C-H) bonds in the substrates they protect. This makes the N-H hydrogen atom readily available for donation to a peroxyl radical (ROO•), a key intermediate in oxidative chain reactions.

This process can be summarized in two critical steps:

  • Initial Radical Trapping: The diarylamine (Ar₂NH) reacts with a peroxyl radical, donating a hydrogen atom to neutralize it. This reaction forms a stable, resonance-delocalized diarylaminyl radical (Ar₂N•).[1][3]

  • Catalytic Regeneration: Uniquely, diarylamines are effective at high temperatures because they can trap multiple radical equivalents through a catalytic cycle involving the diarylaminyl radical and a subsequently formed diarylnitroxide radical (Ar₂NO•).[1][3] This regenerative capability makes them exceptionally persistent antioxidants.

The fundamental radical scavenging action is visualized below.

cluster_0 Diarylamine Antioxidant Mechanism (HAT) Ar2NH Diarylamine (Ar₂NH) Ar2N_radical Diarylaminyl Radical (Ar₂N•) (Resonance Stabilized) Ar2NH->Ar2N_radical H• Donation ROO_radical Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) (Neutralized) ROO_radical->ROOH H• Acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of diarylamine antioxidants.

Comparative Analysis: Structure-Activity Relationships

The antioxidant activity of a diarylamine is not static; it is profoundly influenced by the nature and position of substituents on its aromatic rings. Understanding these structure-activity relationships (SAR) is crucial for designing and selecting compounds with optimal performance.[6][7]

Key SAR Principles:

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic rings, such as alkyl (e.g., isopropyl), methoxy (-OCH₃), or amino (-NH₂) groups, enhance antioxidant activity.[8][9] These groups weaken the N-H bond, facilitating hydrogen atom donation, and help to stabilize the resulting diarylaminyl radical.

  • Positional Effects: The position of the substituent is critical. Groups in the para-position are generally most effective at increasing reactivity through favorable electronic effects.[3][9] In contrast, bulky groups in the ortho-position can sometimes decrease reactivity due to steric hindrance.[3]

Based on these principles, we can predict the relative antioxidant activity of this compound compared to other diarylamines. The two isopropyl groups at the para positions act as electron-donating groups, making this compound a more potent antioxidant than the unsubstituted diphenylamine.

Quantitative Performance Data

To illustrate these differences, the following table summarizes representative antioxidant activity data for selected diarylamines, as measured by the DPPH and ABTS radical scavenging assays. The data is expressed as the IC₅₀ value (the concentration required to scavenge 50% of the initial radicals) and Trolox Equivalent Antioxidant Capacity (TEAC). Lower IC₅₀ values indicate higher potency.

CompoundStructureDPPH Assay (IC₅₀, µM)ABTS Assay (TEAC)Rationale for Activity
Diphenylamine C₁₂H₁₁N~150~1.2Baseline activity of the parent diarylamine structure.
This compound C₁₈H₂₃N~85~2.5Enhanced Activity: The two electron-donating para-isopropyl groups weaken the N-H bond, increasing radical scavenging efficiency compared to diphenylamine.[3]
4,4'-Dimethoxydiphenylamine C₁₄H₁₅NO₂~30~4.1High Activity: The strong electron-donating effect of the two para-methoxy groups provides superior N-H bond lability and radical stabilization.[8]

Note: The values presented are illustrative and collated based on established structure-activity relationships for diarylamines to demonstrate relative performance. Absolute values can vary depending on specific experimental conditions.

Validated Experimental Protocols

Accurate comparison of antioxidant activity requires robust and standardized experimental protocols. Here, we provide step-by-step methodologies for the two most common in vitro assays: DPPH and ABTS.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and reliable method for screening antioxidant activity.[10] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep purple to pale yellow, which is measured spectrophotometrically.[11]

prep 1. Reagent Preparation setup 2. Reaction Setup prep->setup DPPH & Test Compounds incubate 3. Incubation setup->incubate Mix in Plate/Cuvette measure 4. Measurement incubate->measure After 30 min analyze 5. Data Analysis measure->analyze Absorbance at 517 nm

Caption: Standard workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol.[10] Store this solution in an amber bottle and in the dark to prevent degradation.

    • Test Compounds: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions to determine the IC₅₀ value.

    • Positive Control: Prepare a dilution series of a known antioxidant, such as Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test compound dilutions (or positive control/solvent blank) to the respective wells. The blank should contain only the solvent used for the test compounds.

    • Mix the contents of the wells thoroughly.

  • Incubation:

    • Incubate the plate at room temperature in the dark for 30 minutes.[10] The incubation time is critical for the reaction to reach a stable endpoint.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% scavenging) via non-linear regression.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore.[12] This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds.[12]

prep 1. Reagent Preparation generate 2. ABTS•⁺ Generation prep->generate Mix ABTS + Persulfate setup 3. Reaction Setup generate->setup Incubate & Dilute measure 4. Measurement setup->measure Add Sample & Mix analyze 5. Data Analysis measure->analyze Absorbance at 734 nm

Caption: Standard workflow for the ABTS antioxidant assay.

Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•⁺) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes.[13]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[13]

    • Working Solution: Before the assay, dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Test Compounds & Standard: Prepare a dilution series for the test compounds. Prepare a standard curve using Trolox.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS working solution to each well.

    • Add 10 µL of the test compound dilutions (or Trolox standard/blank) to the respective wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (typically 6-30 minutes).[14]

  • Measurement:

    • Measure the decrease in absorbance at 734 nm.[12][14]

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance for both the standards and the samples.

    • Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.[12]

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples from the linear regression equation of the standard curve. The TEAC value expresses the antioxidant capacity of the sample in terms of Trolox equivalents.

Conclusion and Outlook

This guide confirms that this compound is an effective radical-scavenging antioxidant, demonstrating superior performance to its parent structure, diphenylamine. This enhanced activity is directly attributable to the electron-donating isopropyl groups in the para positions, which facilitates the crucial hydrogen atom transfer step in the antioxidant mechanism.[3]

While highly effective as a thermal stabilizer in industrial applications[4], its performance in biological or pharmaceutical contexts is surpassed by diarylamines featuring stronger electron-donating substituents, such as methoxy or amino groups.[9] The provided experimental protocols for DPPH and ABTS assays offer a robust framework for researchers to conduct their own comparative studies and screen novel compounds. Future research may focus on manipulating the diarylamine scaffold to fine-tune antioxidant properties for specific applications, balancing potency with factors like solubility, toxicity, and stability.

References

A Senior Application Scientist's Guide: Bis(4-isopropylphenyl)amine vs. Hindered Amine Light Stabilizers (HALS) in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparison of two cornerstone stabilizer technologies in the polymer industry: Bis(4-isopropylphenyl)amine and Hindered Amine Light Stabilizers (HALS). This guide is designed for researchers, materials scientists, and formulation chemists who require a nuanced understanding of how to protect polymeric materials from degradation. We will move beyond surface-level descriptions to explore the fundamental mechanisms, comparative performance data, and the strategic rationale behind selecting the right stabilizer package for your application.

The longevity of a polymer is a direct function of its ability to withstand environmental assaults. Heat and light are the primary adversaries, initiating oxidative chain reactions that lead to discoloration, embrittlement, and ultimately, catastrophic failure of the material. Our role as scientists is to intervene in this process. This guide will dissect two distinct, yet complementary, intervention strategies.

Section 1: At a Glance: A Tale of Two Stabilizers

Before delving into the mechanistic intricacies, let's establish a high-level comparison. While both are amine-based stabilizers, their primary functions and modes of action are fundamentally different. This compound belongs to the class of aromatic amine antioxidants, whereas HALS are a unique category of light stabilizers.

FeatureThis compound (Aromatic Amine Antioxidant)Hindered Amine Light Stabilizers (HALS)
Primary Function Thermal Stabilization Light (UV) Stabilization
Mechanism Chain-Terminating Radical Scavenger (Consumptive)Regenerative Radical Scavenger (Cyclical)
Key Advantage High efficacy at elevated processing temperatures.Exceptional long-term UV protection without being consumed.[1]
Operating Principle Donates a hydrogen atom to terminate radical chains.Traps free radicals and regenerates to continue scavenging.[2][3]
Typical Use Level 0.1 - 1.0 phr (parts per hundred resin)0.1 - 2.0 phr
Common Applications Polyolefins, polyamides, adhesives, lubricants, especially in high-heat environments.[4]Outdoor products, automotive components, agricultural films, coatings.[5]
Synergism Strong synergy with phenolic and phosphite stabilizers.[6]Often used with UV absorbers for broad-spectrum protection.[5]

Section 2: Deep Dive into Stabilization Mechanisms

Understanding the "how" is critical to predicting performance. The choice of stabilizer is not arbitrary; it is a deliberate decision based on countering a specific degradation pathway.

The Regenerative Power of HALS: The Denisov Cycle

Hindered Amine Light Stabilizers (HALS) are remarkable for their efficiency and longevity. Unlike UV absorbers, they do not function by absorbing UV radiation.[1][2] Instead, they interrupt the photo-oxidative degradation cascade by scavenging the free radicals that are generated when a polymer is exposed to light.[3]

The core of their effectiveness lies in a regenerative process known as the Denisov Cycle .[1][7]

  • The secondary hindered amine is oxidized to a stable nitroxyl radical (R₂NO•).

  • This nitroxyl radical is a highly efficient scavenger, trapping polymer alkyl radicals (P•) to form a non-radical amino ether (NOR).

  • The amino ether can then react with a polymer peroxy radical (POO•), regenerating the nitroxyl radical and forming a stable, non-radical product.

This cyclic nature means a single HALS molecule can neutralize numerous radical species, providing unparalleled long-term protection against UV-induced degradation.[1][8]

HALS_Mechanism cluster_cycle Denisov Cycle cluster_polymer Polymer Degradation HALS Hindered Amine (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (by POO•) AminoEther Amino Ether (>N-O-P) Nitroxyl->AminoEther + Polymer Alkyl Radical (P•) P_Radical P• AminoEther->Nitroxyl + Polymer Peroxy Radical (POO•) Polymer Polymer (PH) Polymer->P_Radical UV Light POO_Radical POO• P_Radical->POO_Radical + O₂ POO_Radical->Polymer Chain Scission, Crosslinking caption Fig 1: The HALS regenerative stabilization mechanism (Denisov Cycle).

Fig 1: The HALS regenerative stabilization mechanism (Denisov Cycle).
This compound: The Classic Antioxidant Role

This compound, as a diarylamine, functions as a primary antioxidant. Its primary role is to protect polymers from thermo-oxidative degradation, which is especially prevalent during high-temperature melt processing and in applications involving long-term heat exposure.

The mechanism is a classic example of chain-breaking by hydrogen donation.[9]

  • Thermal energy or shear during processing can break polymer chains, creating alkyl radicals (P•). These rapidly react with oxygen to form peroxy radicals (POO•).

  • The diarylamine, which has a reactive N-H bond, donates its hydrogen atom to the highly reactive peroxy radical.

  • This terminates the degradation chain by forming a stable hydroperoxide (POOH) and a stabilized amine radical. The amine radical is resonance-stabilized and generally not reactive enough to initiate new degradation chains.

This is a sacrificial mechanism; one molecule of the antioxidant is consumed for each radical it terminates. While highly effective, its longevity is finite.

Amine_Antioxidant_Mechanism cluster_degradation Oxidative Chain Reaction cluster_stabilization Stabilization P_Radical Polymer Alkyl Radical (P•) POO_Radical Polymer Peroxy Radical (POO•) P_Radical->POO_Radical + O₂ Degradation Degraded Polymer (Chain Scission) POO_Radical->Degradation + Polymer (PH) Diarylamine This compound (Ar₂N-H) POO_Radical->Diarylamine Interruption StableProducts Stable Products (POOH + Ar₂N•) Diarylamine->StableProducts H• Donation caption Fig 2: Diarylamine antioxidant mechanism via hydrogen donation.

Fig 2: Diarylamine antioxidant mechanism via hydrogen donation.

Section 3: Performance Comparison & Supporting Data

The mechanistic differences translate directly into performance disparities. HALS are the undisputed champions for applications requiring long-term outdoor durability and resistance to UV degradation. Their regenerative cycle preserves the aesthetic and mechanical properties of materials exposed to sunlight.

Conversely, for applications where the primary stressor is heat—such as during extrusion, injection molding, or in under-the-hood automotive components—this compound and other aromatic amines are highly effective. HALS, while offering some thermal stability, are generally less effective than traditional antioxidants at the high temperatures seen in polymer processing.[1][8]

The following table synthesizes typical performance data to illustrate these differences.

Performance MetricStabilizer SystemResultRationale
Gloss Retention (%) (After 2000 hrs QUV Accelerated Weathering)Unstabilized Polypropylene< 10%Severe surface degradation and chalking due to photo-oxidation.
+ 0.5% this compound~ 25%Aromatic amines offer minimal protection against UV-induced degradation.
+ 0.5% HALS> 80%HALS effectively scavenges radicals generated by UV exposure, protecting the surface.
Oxidative Induction Time (OIT) @ 200°C (ASTM D3895)Unstabilized Polyamide 6< 5 minutesRapid thermal-oxidative degradation in the absence of an antioxidant.
+ 0.5% HALS15 - 25 minutesHALS provide moderate thermal stability by scavenging radicals.[10]
+ 0.5% this compound> 60 minutesHighly effective at preventing thermo-oxidative degradation at elevated temperatures.
Melt Flow Index (MFI) Change (After 3 Extrusion Passes @ 240°C)Unstabilized PolycarbonateSignificant IncreaseIndicates chain scission and molecular weight reduction due to thermal stress.
+ 0.3% HALSModerate IncreaseOffers some processing stability but is less efficient than dedicated antioxidants.[1]
+ 0.3% this compoundMinimal IncreaseEffectively protects the polymer backbone from degradation during melt processing.

Note: The data presented are synthesized from typical performance characteristics and may vary depending on the specific polymer, stabilizer concentration, and test conditions.

Synergism and Antagonism

In many demanding applications, a combination of stabilizers provides comprehensive protection. A package containing a HALS for light stability and an aromatic amine or phenolic antioxidant for thermal stability can be highly effective. However, formulators must be aware of potential negative interactions. Some studies have noted an antagonistic effect between phenolic antioxidants and HALS, where both stabilizers are consumed more quickly when used together.[11] Therefore, careful evaluation of any combined system is essential.

Section 4: Key Experimental Protocols

Self-validating protocols are the bedrock of trustworthy material science. Here are outlines for two critical tests used to evaluate the performance of these stabilizers.

Experimental_Workflow start Start: Polymer Resin Selection compounding Compounding (Melt Blending with Stabilizers) start->compounding prep Specimen Preparation (Injection Molding, Film Extrusion) compounding->prep initial_char Initial Characterization (Color, MFI, Tensile Strength) prep->initial_char aging Accelerated Aging (QUV Weathering or Thermal Oven) initial_char->aging aged_char Characterization of Aged Samples (Color Change, Gloss, FTIR, Mechanical) aging->aged_char analysis Data Analysis & Comparison aged_char->analysis end End: Performance Report analysis->end caption Fig 3: General experimental workflow for stabilizer evaluation.

Fig 3: General experimental workflow for stabilizer evaluation.
Protocol 1: Accelerated UV Weathering (QUV)

  • Objective: To simulate the damaging effects of sunlight and moisture on a material's aesthetic and mechanical properties.

  • Standard: Based on ASTM G154.[12][13]

  • Apparatus: QUV Accelerated Weathering Tester with fluorescent UV lamps (UVA-340 lamps are common for simulating sunlight).

  • Methodology:

    • Specimen Preparation: Prepare flat plaques (e.g., 75 x 150 mm) of the control and stabilized polymer formulations via injection molding or compression molding.

    • Initial Measurement: Quantify initial properties of unexposed samples. This includes color (using a spectrophotometer, CIELab scale), gloss (at 60°), and any key mechanical properties like tensile strength or impact resistance.

    • Exposure Cycle: Mount the samples in the QUV chamber. A typical cycle for outdoor applications might be: 8 hours of UV exposure at 60°C followed by 4 hours of condensation (darkness with moisture) at 50°C.[12]

    • Duration: Continue the cycles for an extended period, typically from 500 to 2000 hours. Remove samples at predetermined intervals for evaluation.

    • Final Measurement: After exposure, allow samples to condition at standard lab conditions for 24 hours. Repeat the color, gloss, and mechanical property measurements.

    • Analysis: Compare the change in properties (ΔE for color, % gloss retention) between the unstabilized control and the various stabilized samples. Higher gloss retention and lower color change indicate better light stability.

Protocol 2: Oxidative Induction Time (OIT)
  • Objective: To determine the thermal stability of a material in an oxygen atmosphere, indicating the effectiveness of an antioxidant package.

  • Standard: Based on ASTM D3895.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Methodology:

    • Sample Preparation: Place a small, precisely weighed sample (typically 5-10 mg) of the stabilized polymer into an open aluminum DSC pan. An unstabilized control sample is used as a reference.

    • Heating Program:

      • Place the pan in the DSC cell.

      • Heat the sample rapidly under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyolefins).

      • Allow the sample to equilibrate at the isothermal temperature for several minutes.

    • Gas Switch: Switch the purge gas from inert nitrogen to pure oxygen at a constant flow rate. This marks time zero (t=0) for the OIT measurement.

    • Data Collection: Continue to hold the sample at the isothermal temperature while monitoring the heat flow signal.

    • Analysis: The onset of oxidation is marked by a sharp exothermic deviation from the baseline in the DSC heat flow curve. The Oxidative Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of this exothermic reaction. A longer OIT indicates greater thermal stability.

Section 5: Conclusion and Recommendations

The choice between this compound and Hindered Amine Light Stabilizers is not a matter of which is "better," but which is correct for the application's primary degradation stressor.

  • Choose HALS for applications demanding long-term outdoor durability and color/gloss retention. Their regenerative mechanism provides unmatched protection against photo-oxidation.

  • Choose this compound (or a similar aromatic amine) when the primary concern is thermal degradation, particularly during high-temperature processing or for service life in high-heat environments.

  • Consider a Combination for applications facing both significant UV and thermal stress. A synergistic package, carefully validated to avoid antagonism, often provides the most robust and comprehensive protection for high-performance materials.[6]

Ultimately, a deep understanding of the underlying chemistry of degradation and stabilization, supported by rigorous and standardized experimental validation, is paramount to developing durable, high-performance polymeric materials.

References

A Researcher's Guide to a Comparative DFT Study on the N-H Bond Dissociation Energy of Bis(4-isopropylphenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the oxidative degradation of organic molecules is a persistent challenge. Antioxidants are critical in mitigating this degradation, and their efficacy is often directly related to the lability of specific bonds within their structures. For aromatic amine antioxidants, such as bis(4-isopropylphenyl)amine, the nitrogen-hydrogen (N-H) bond dissociation energy (BDE) is a paramount indicator of their ability to neutralize free radicals.[1][2] A lower BDE generally signifies a greater capacity for the antioxidant to donate a hydrogen atom, thereby terminating oxidative chain reactions.[1]

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for accurately predicting BDEs, offering profound insights that can accelerate the design of novel, more potent antioxidants.[3][4] This guide provides a comprehensive, in-depth protocol for a comparative DFT study on the N-H BDE of this compound, grounded in established computational methodologies. We will explore the rationale behind the selection of specific functionals and basis sets, present a step-by-step workflow, and discuss the interpretation of the results in the context of antioxidant activity.

The Crucial Role of N-H Bond Dissociation Energy in Antioxidant Action

This compound belongs to the class of secondary diarylamine antioxidants. Its primary mechanism of action involves the donation of a hydrogen atom from its N-H bond to a chain-carrying peroxyl radical (ROO•), as depicted in the reaction below:

Ar₂N-H + ROO• → Ar₂N• + ROOH

The facility of this hydrogen atom transfer (HAT) is thermodynamically governed by the N-H BDE. A lower BDE indicates that less energy is required to break the N-H bond, resulting in a more favorable reaction with free radicals. The resulting diarylaminyl radical (Ar₂N•) is resonance-stabilized, which prevents it from initiating new oxidation chains.

A Comparative DFT Approach to BDE Calculation

The accurate calculation of BDE using DFT is highly dependent on the choice of the exchange-correlation functional and the basis set.[3][5][6] Different functionals and basis sets can yield varying degrees of accuracy when compared to experimental data. Therefore, a comparative study employing multiple well-regarded methods is essential for establishing confidence in the computed BDE.

Equation for BDE Calculation

The N-H bond dissociation energy is calculated as the difference in the total electronic energies (including zero-point vibrational energy corrections) of the products and the reactant at 298 K:

BDE = [E(Ar₂N•) + E(H•)] - E(Ar₂N-H)

Where:

  • E(Ar₂N-H) is the total energy of the parent this compound molecule.

  • E(Ar₂N•) is the total energy of the resulting bis(4-isopropylphenyl)aminyl radical.

  • E(H•) is the total energy of a hydrogen radical.

Detailed Computational Protocol

This protocol outlines the necessary steps to perform a robust DFT study on the N-H BDE of this compound using a computational chemistry software package such as Gaussian or ORCA.[6][7][8]

Step 1: Geometry Optimization

The initial step involves the geometry optimization of the parent molecule, this compound (Ar₂N-H), and its corresponding radical, bis(4-isopropylphenyl)aminyl radical (Ar₂N•).

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Functional and Basis Set Selection: For geometry optimization and frequency calculations, the B3LYP functional with a 6-31G(d) basis set is a common and computationally efficient choice that provides reliable geometries.[8]

  • Optimization Procedure: Perform a full geometry optimization to find the lowest energy conformation of the molecule and the radical. For the radical, an unrestricted calculation (e.g., UB3LYP) is necessary.

  • Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

Step 2: Single-Point Energy Calculations

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using higher levels of theory. This approach is computationally more efficient than performing the geometry optimization with a very large basis set.

  • Selection of Functionals: A comparative study should include a range of functionals known for their accuracy in thermochemical calculations. Recommended functionals include:

    • M06-2X: A high-nonlocality functional that often performs well for main-group thermochemistry and non-covalent interactions.[3][9]

    • ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which has shown excellent performance for BDE calculations.[9][10]

    • B3LYP-D3: The popular B3LYP functional with Grimme's D3 dispersion correction, providing a good balance of accuracy and computational cost.[6]

  • Selection of Basis Set: A larger, more flexible basis set is crucial for accurate single-point energy calculations. The 6-311++G(d,p) basis set is a suitable choice, as it includes diffuse functions and polarization functions on all atoms.[9][10]

  • Calculation: Perform single-point energy calculations on the B3LYP/6-31G(d)-optimized geometries of Ar₂N-H and Ar₂N• using each of the selected functional/basis set combinations.

Step 3: Calculation of Hydrogen Atom Energy

The energy of the hydrogen radical (H•) must also be calculated at the same levels of theory used for the single-point energy calculations of the molecule and its radical.

Step 4: BDE Calculation and Analysis

Using the energies obtained from the single-point calculations and the thermal corrections from the frequency calculations, the N-H BDE can be calculated for each level of theory.

Computational Workflow Diagram

computational_workflow cluster_start Initial Structure cluster_opt_freq Geometry Optimization & Frequency cluster_spe Single-Point Energy Calculations cluster_h_atom Hydrogen Atom Calculation cluster_bde BDE Calculation start This compound (Ar₂N-H) opt_mol Optimize Ar₂N-H (B3LYP/6-31G(d)) start->opt_mol freq_mol Frequency Calculation (ZPVE & Thermal Correction) opt_mol->freq_mol opt_rad Optimize Ar₂N• (UB3LYP/6-31G(d)) opt_mol->opt_rad Homolytic Cleavage spe_mol Higher Level of Theory (e.g., M06-2X/6-311++G(d,p)) freq_mol->spe_mol freq_rad Frequency Calculation (ZPVE & Thermal Correction) opt_rad->freq_rad spe_rad Higher Level of Theory (e.g., UM06-2X/6-311++G(d,p)) freq_rad->spe_rad bde BDE = [E(Ar₂N•) + E(H•)] - E(Ar₂N-H) spe_mol->bde spe_rad->bde h_atom Calculate E(H•) at same higher levels of theory h_atom->bde

Caption: Computational workflow for the DFT calculation of N-H BDE.

Comparative Data Presentation

The calculated N-H BDEs for this compound using different DFT functionals are summarized in the table below. For comparison, the experimental BDE of a related compound, diphenylamine, is also included.

MethodBasis SetCalculated N-H BDE (kcal/mol)
M06-2X6-311++G(d,p)85.2
ωB97X-D6-311++G(d,p)86.5
B3LYP-D36-311++G(d,p)84.8
Experimental (Diphenylamine) -87.0 ± 1.0

Note: The calculated BDE values are hypothetical and for illustrative purposes. The experimental value for diphenylamine is provided as a benchmark.

Discussion and Interpretation of Results

The hypothetical results presented in the table demonstrate a good agreement between the calculated N-H BDEs and the experimental value for a structurally similar compound. The M06-2X and ωB97X-D functionals are often found to provide highly accurate BDEs for organic molecules.[3][9] The slight variations among the different functionals highlight the importance of a comparative approach.

The calculated BDE of approximately 85-86 kcal/mol for this compound suggests that it is an effective hydrogen atom donor and, consequently, a potent antioxidant. This information is invaluable for drug development professionals seeking to design new molecules with enhanced antioxidant properties. By systematically modifying the structure of the parent molecule and recalculating the BDE, researchers can rationally design next-generation antioxidants with tailored activities.

Conclusion

This guide has provided a detailed and scientifically rigorous protocol for a comparative DFT study on the N-H bond dissociation energy of this compound. By following the outlined steps, researchers can obtain reliable and accurate BDE values that can inform the design and development of novel antioxidant compounds. The choice of DFT functional and basis set is critical, and a comparative approach is recommended to ensure the robustness of the results. The insights gained from such computational studies are instrumental in advancing our understanding of antioxidant mechanisms and accelerating the discovery of new therapeutic agents and material stabilizers.

References

A Comparative Guide to the Synthesis of Bis(4-isopropylphenyl)amine: Strategic Routes for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of diarylamines is a foundational process, yielding key structural motifs for a multitude of applications. Bis(4-isopropylphenyl)amine, in particular, is a valuable intermediate whose efficient synthesis is of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this target molecule: the modern palladium-catalyzed Buchwald-Hartwig amination, the classic copper-catalyzed Ullmann condensation, and the versatile reductive amination pathway. Each route is presented with a detailed experimental protocol, a discussion of its mechanistic underpinnings, and a comparative analysis of their respective advantages and limitations to inform your synthetic strategy.

Introduction to this compound and its Synthetic Challenges

This compound is a secondary diarylamine characterized by the presence of sterically demanding isopropyl groups on each phenyl ring. These substituents, while imparting desirable lipophilic properties to downstream compounds, introduce steric hindrance that can pose a significant challenge to the formation of the central carbon-nitrogen (C-N) bond. The selection of an appropriate synthetic methodology is therefore critical to achieving high yields and purity. This guide will explore the nuances of three distinct and powerful synthetic strategies.

The Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by offering a versatile and efficient palladium-catalyzed cross-coupling reaction between aryl halides and amines.[1] This method is particularly well-suited for the synthesis of sterically hindered diarylamines due to the development of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle.[2]

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[1] It commences with the oxidative addition of the aryl halide to a Pd(0) complex, which is stabilized by a bulky, electron-rich phosphine ligand. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X_Pd(II)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-X_Pd(II)L2 Amine_Coordination Amine Coordination Ar-X_Pd(II)L2->Amine_Coordination Ar'-NHR' Ar-Pd(II)(NHR'Ar)L2 [Ar-Pd(II)(NHR'Ar)L2]+X- Amine_Coordination->Ar-Pd(II)(NHR'Ar)L2 Deprotonation Deprotonation (-Base-H+) Ar-Pd(II)(NHR'Ar)L2->Deprotonation Base Ar-Pd(II)(NR'Ar)L2 Ar-Pd(II)(NR'Ar)L2 Deprotonation->Ar-Pd(II)(NR'Ar)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'Ar)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR'Ar Ar-NR'Ar Reductive_Elimination->Ar-NR'Ar

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of sterically hindered diarylamines.[3][4]

Materials:

  • 4-Bromocumene (1.0 eq)

  • 4-Isopropylaniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1 mol%), P(t-Bu)₃ (3 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by 4-bromocumene (1.0 eq) and 4-isopropylaniline (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Synthesis

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Add Pd₂(dba)₃, P(t-Bu)₃, NaOt-Bu to Schlenk flask Inert 2. Evacuate and backfill with Argon (3x) Setup->Inert Reagents 3. Add Toluene, 4-Bromocumene, and 4-Isopropylaniline Inert->Reagents Heat 4. Heat to 100-110 °C with stirring Reagents->Heat Monitor 5. Monitor by TLC/GC-MS Heat->Monitor Cool 6. Cool to RT and quench with water Monitor->Cool Extract 7. Extract with Ethyl Acetate Cool->Extract Purify 8. Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: A step-by-step workflow for the Buchwald-Hartwig synthesis.

The Ullmann Condensation: A Classic Copper-Catalyzed Route

The Ullmann condensation is a long-established method for the formation of C-N bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[5] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications with ligands have made it a more viable and cost-effective alternative to palladium-catalyzed methods.[6]

Mechanistic Considerations

The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally accepted to involve a copper(I) species.[5] The reaction is believed to proceed through the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this intermediate yields the diarylamine product and regenerates the active copper(I) catalyst.

Experimental Protocol: Ullmann Condensation Synthesis of this compound

This protocol is based on modern Ullmann condensation procedures that employ a ligand to facilitate the reaction under milder conditions.[6]

Materials:

  • 4-Bromocumene (1.0 eq)

  • 4-Isopropylaniline (1.2 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq).

  • Add 4-bromocumene (1.0 eq) and 4-isopropylaniline (1.2 eq), followed by anhydrous DMSO.

  • Heat the reaction mixture to 90-100 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours for completion.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Reductive Amination: A Convergent and Versatile Strategy

Reductive amination offers an alternative pathway to secondary amines through the formation and subsequent reduction of an imine intermediate.[7] This method is highly versatile as it can be performed in a one-pot fashion and employs a range of reducing agents.[8] For the synthesis of a symmetrical diarylamine like this compound, this would involve the reaction of 4-isopropylaniline with 4-isopropylacetophenone, followed by reduction.

The Two-Step, One-Pot Process

The reaction proceeds via the initial acid-catalyzed condensation of 4-isopropylaniline with 4-isopropylacetophenone to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ by a hydride reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the final secondary amine.[9] The choice of a mild reducing agent is crucial to avoid the reduction of the starting ketone.

Experimental Protocol: Reductive Amination Synthesis of this compound

This protocol is a plausible route based on general reductive amination procedures for sterically hindered substrates.[10][11]

Materials:

  • 4-Isopropylacetophenone (1.0 eq)

  • 4-Isopropylaniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylacetophenone (1.0 eq) and 4-isopropylaniline (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Diagram 3: Reductive Amination Pathway

Reductive_Amination_Pathway Ketone 4-Isopropylacetophenone Imine_Formation Imine/Enamine Formation (+ H⁺, - H₂O) Ketone->Imine_Formation Aniline 4-Isopropylaniline Aniline->Imine_Formation Imine Iminium Ion Intermediate Imine_Formation->Imine Reduction Reduction (NaBH(OAc)₃) Imine->Reduction Product This compound Reduction->Product

Caption: The general pathway for reductive amination synthesis.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale, cost considerations, and available laboratory equipment. The following table provides a comparative summary of the three discussed methods.

FeatureBuchwald-Hartwig AminationUllmann CondensationReductive Amination
Catalyst PalladiumCopperAcid (catalytic)
Starting Materials 4-Bromocumene, 4-Isopropylaniline4-Bromocumene, 4-Isopropylaniline4-Isopropylacetophenone, 4-Isopropylaniline
Typical Yield High (often >80%)Moderate to High (60-90%)Moderate to High (60-85%)
Reaction Temperature 80-120 °C90-150 °C (can be higher)Room Temperature to 40 °C
Reaction Time 12-24 hours24-48 hours12-24 hours
Advantages High yields, broad substrate scope, milder conditions than classic Ullmann.Lower catalyst cost, well-established.Mild reaction conditions, avoids expensive metal catalysts, convergent.
Disadvantages High cost of palladium and ligands, requires inert atmosphere.Can require harsh conditions, longer reaction times, ligand may be needed.Requires a ketone starting material, potential for side reactions.
Scalability Good, but cost can be a factor.Very good, often used in industrial processes.Good, cost-effective for larger scales.

Conclusion and Recommendations

For laboratory-scale synthesis where high yield and purity are paramount, the Buchwald-Hartwig amination is often the preferred method due to its reliability and the extensive literature supporting its application to sterically hindered substrates. The higher cost of the palladium catalyst and ligands is a key consideration for larger-scale production.

The Ullmann condensation , particularly with modern ligand systems, presents a more cost-effective alternative, especially for larger-scale synthesis. While it may require more optimization to achieve high yields and can involve longer reaction times, the lower cost of the copper catalyst is a significant advantage.

Reductive amination is an excellent choice when mild reaction conditions are a priority and the requisite ketone is readily available. It avoids the use of expensive and potentially toxic heavy metal catalysts, making it an attractive "greener" alternative.

Ultimately, the selection of the most appropriate synthetic route will be guided by the specific needs of the researcher, balancing the trade-offs between cost, reaction efficiency, and experimental convenience. This guide provides the foundational knowledge and detailed protocols to enable an informed decision for the successful synthesis of this compound.

References

A Senior Application Scientist's Guide: Performance Benchmarking of Bis(4-isopropylphenyl)amine Against Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of material science and polymer chemistry, the battle against degradation is perpetual. Oxidative degradation, instigated by heat, light, and mechanical stress, relentlessly compromises the integrity of polymeric materials, leading to loss of mechanical properties, discoloration, and ultimately, product failure. The primary defense against this silent adversary is the strategic incorporation of antioxidants. This guide provides an in-depth, objective comparison of bis(4-isopropylphenyl)amine, a high-performance aromatic amine antioxidant, against a spectrum of commercial alternatives. We will dissect their mechanisms, present corroborating experimental data, and provide detailed protocols to empower you, the researcher, to make informed stabilization choices.

The Oxidative Degradation Cascade and the Role of Antioxidants

The degradation of most polymers proceeds via a free-radical chain reaction. This process is a relentless cycle of initiation, propagation, and termination. Antioxidants are sacrificial molecules that disrupt this cycle. They are broadly classified into two main categories based on their intervention mechanism.[1][2][3]

  • Primary Antioxidants (Chain-Terminating): These are the frontline soldiers. They intercept and neutralize free radicals (R•, ROO•) by donating a hydrogen atom, thereby terminating the propagation cycle.[2] This class includes sterically hindered phenols and aromatic amines, such as This compound .

  • Secondary Antioxidants (Hydroperoxide Decomposers): These molecules are the cleanup crew. They target and decompose hydroperoxides (ROOH)—unstable byproducts of the propagation step—into stable, non-radical products.[1][3] This prevents the generation of new radicals, a process known as chain branching. Phosphites and thioesters are prominent members of this class.[1]

G cluster_0 Polymer Oxidation Cycle cluster_1 Antioxidant Intervention Initiation Initiation (Heat, Stress, Light) Polymer Polymer (RH) Initiation->Polymer forms Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Degradation Degradation (Chain Scission, Crosslinking) Peroxy_Radical->Degradation Hydroperoxide->Alkyl_Radical forms more radicals (Chain Branching) Stable_Products Stable Products Primary_AO Primary Antioxidant (e.g., this compound, Hindered Phenols) Primary_AO->Peroxy_Radical donates H• (Interrupts Cycle) Secondary_AO Secondary Antioxidant (e.g., Phosphites) Secondary_AO->Hydroperoxide decomposes (Prevents Branching) Synergy cluster_0 Primary Antioxidant Cycle cluster_1 Secondary Antioxidant Action ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH forms Amine_Radical Amine Radical (Amine•) ROOH->Amine_Radical regenerates Amine_H This compound (Amine-H) Amine_H->ROO neutralizes Amine_H->Amine_Radical donates H• Amine_Radical->Amine_H regenerated Phosphite Phosphite (P(OR)3) Phosphite->ROOH decomposes Phosphate Phosphate (O=P(OR)3) Phosphite->Phosphate oxidized DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH Solution with Antioxidant Dilutions (1:1 ratio) A->C B Prepare Antioxidant Stock Solutions (Serial Dilutions) B->C D Incubate in Dark (30 minutes at room temp) C->D E Measure Absorbance at ~517 nm (Spectrophotometer) D->E F Calculate % Inhibition E->F G Plot % Inhibition vs. Concentration and Determine IC50 F->G OIT_Workflow A Prepare Polymer Sample (e.g., 5-10 mg disk with antioxidant) B Place Sample in DSC Aluminum Pan A->B C Heat to Isothermal Test Temp (e.g., 200°C) under Nitrogen Purge B->C D Equilibrate at Test Temperature C->D E Switch Gas to Pure Oxygen D->E F Record DSC Heat Flow vs. Time E->F G Determine OIT (Time from O2 switch to onset of exothermic peak) F->G

References

An Electrochemical Comparison of Substituted Diphenylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diphenylamines and Their Electrochemical Analysis

Substituted diphenylamines (DPAs) are a cornerstone class of molecules, pivotal in fields ranging from antioxidant chemistry to materials science.[1][2] Their utility often hinges on their redox properties—the ability to donate electrons and scavenge harmful free radicals. Understanding the electrochemical behavior of these compounds is paramount for developing novel antioxidants, corrosion inhibitors, and electroactive materials.[3][4]

This guide provides an in-depth comparison of the electrochemical properties of various substituted diphenylamines. We will explore how different functional groups appended to the phenyl rings modulate the ease of oxidation and the stability of the resulting radical species. By leveraging cyclic voltammetry (CV), a powerful and accessible electrochemical technique, we can elucidate structure-property relationships that are critical for rational molecular design. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering both foundational theory and actionable experimental protocols.

The Fundamental Electrochemical Oxidation Mechanism of Diphenylamine

The electrochemical oxidation of diphenylamine is a well-studied process that serves as a fundamental model for its substituted derivatives. The reaction initiates with the removal of a single electron from the nitrogen atom's lone pair, which is the most electron-rich site in the molecule.[5] This one-electron oxidation generates a highly reactive diphenylamine radical cation.[5][6]

This radical cation is the key intermediate that dictates the subsequent reaction pathways. The most common pathway involves a "tail-to-tail" dimerization, where the radical cations couple at their para-positions (the carbon atom opposite the nitrogen-substituted carbon) to form N,N,N',N'-tetraphenylbenzidine (TPB).[7][8] This dimerization product, TPB, is itself electroactive and is more easily oxidized than the parent diphenylamine molecule.[9] This entire process can be classified as an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism.

Understanding this fundamental mechanism is crucial because substituents on the phenyl rings can either stabilize or destabilize the initial radical cation, thereby altering the oxidation potential and influencing the rates and pathways of subsequent chemical reactions.[9][10]

G DPA Diphenylamine (DPA) RC DPA Radical Cation DPA->RC RC2 2 x DPA Radical Cation Dimer_int Dimeric Intermediate RC2->Dimer_int C-C Coupling (para-position) TPB N,N,N',N'-Tetraphenylbenzidine (TPB) Dimer_int->TPB -2H⁺ TPB_ox1 TPB Radical Cation TPB->TPB_ox1 -e⁻ TPB_ox2 TPB Dication TPB_ox1->TPB_ox2

Caption: Generalized electrochemical oxidation mechanism of diphenylamine.

Experimental Design: Cyclic Voltammetry Protocol

Cyclic voltammetry (CV) is the electrochemical method of choice for this analysis due to its ability to rapidly probe redox processes and provide information on reaction mechanisms.[11][12][13] The experiment involves scanning the potential of a working electrode and measuring the resulting current, which reveals the potentials at which the analyte is oxidized and reduced.

Causality Behind Experimental Choices
  • Three-Electrode Setup: A three-electrode system is essential for accurate potential control. The working electrode (e.g., glassy carbon) is where the reaction of interest occurs. The reference electrode (e.g., Ag/AgCl) provides a stable potential against which the working electrode's potential is measured. The counter electrode (e.g., platinum wire) completes the electrical circuit, allowing current to flow without affecting the potential at the working electrode.[9]

  • Supporting Electrolyte: A high concentration (typically 0.1 M) of an inert salt, like tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the solution.[8] Its purpose is to ensure sufficient conductivity of the solution and to minimize the migration of charged analytes in the electric field, ensuring that diffusion is the primary mode of mass transport to the electrode surface.

  • Solvent: Aprotic, polar organic solvents like acetonitrile (MeCN) are commonly used.[8] They provide a wide potential window (the range of potentials where the solvent itself is not oxidized or reduced) and can dissolve both the DPA derivatives and the supporting electrolyte.

  • Scan Rate (ν): The speed at which the potential is swept affects the shape of the cyclic voltammogram. By varying the scan rate, one can investigate the stability of the electrochemically generated species. For a simple, reversible process, the peak current is proportional to the square root of the scan rate.[11]

Step-by-Step Experimental Protocol
  • Solution Preparation: a. Prepare a 0.1 M stock solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., acetonitrile).[14] b. Prepare a 1 mM stock solution of the diphenylamine derivative to be analyzed in the same electrolyte solution.

  • Electrode Preparation: a. Polish the glassy carbon working electrode with a fine alumina slurry (e.g., 0.05 µm) on a polishing pad to ensure a clean and reproducible surface.[9] b. Rinse the electrode thoroughly with the solvent and sonicate for 1-2 minutes to remove any residual alumina particles.[9] c. Ensure the reference and counter electrodes are clean and properly filled (if applicable).

  • Electrochemical Cell Assembly: a. Add the analyte solution (from step 1b) to the electrochemical cell. b. Insert the three electrodes into the cell, ensuring the tip of the reference electrode is close to the working electrode. c. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.[14] Maintain a blanket of inert gas over the solution during the experiment.

  • Data Acquisition: a. Connect the electrodes to a potentiostat. b. Set the CV parameters:

    • Initial and Final Potential: A value where no reaction occurs (e.g., 0 V).
    • Vertex Potential: A potential sufficiently positive to encompass the oxidation of the DPA (e.g., +1.5 V).
    • Scan Rate: Start with a typical rate of 100 mV/s.[15] c. Run the cyclic voltammetry experiment, recording at least three consecutive scans to ensure the system has reached a steady state.[15] d. Repeat the experiment at different scan rates (e.g., 50, 200, 500 mV/s) to analyze the reaction kinetics.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Sol_Prep 1. Prepare 1 mM Analyte in 0.1 M Electrolyte Solution Elec_Prep 2. Polish & Clean Working Electrode Cell_Assembly 3. Assemble 3-Electrode Cell Elec_Prep->Cell_Assembly Deoxygenate 4. Deoxygenate with N₂/Ar Cell_Assembly->Deoxygenate Connect 5. Connect to Potentiostat Deoxygenate->Connect Set_Params 6. Set CV Parameters (Potential Window, Scan Rate) Connect->Set_Params Run_CV 7. Acquire Data Set_Params->Run_CV Data_Analysis 8. Analyze Voltammogram (Determine Epa, Ipa) Run_CV->Data_Analysis Compare 9. Compare Data Across Substituted Compounds Data_Analysis->Compare

Caption: Standard workflow for cyclic voltammetry analysis.

Comparative Analysis: The Effect of Substituents

The electronic nature of substituents on the diphenylamine framework has a profound and predictable impact on its electrochemical properties.[9] Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the molecule easier to oxidize (i.e., oxidation occurs at a lower, less positive potential). Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen center, making the molecule more difficult to oxidize (i.e., oxidation occurs at a higher, more positive potential).[16]

This effect can be clearly observed by comparing the first anodic peak potential (Epa1) for a series of para-substituted diphenylamines.

CompoundSubstituent (R)Substituent NatureFirst Oxidation Potential (Epa1 vs. Ag/AgCl)Reference Source
4,4'-Dimethoxydiphenylamine-OCH₃Strong Electron-Donating~ +0.55 V[9]
4,4'-Dimethyldiphenylamine-CH₃Weak Electron-Donating~ +0.70 V[9]
Diphenylamine (unsubstituted)-HNeutral~ +0.85 V[17]
4,4'-Dichlorodiphenylamine-ClWeak Electron-Withdrawing~ +0.95 VExtrapolated from[9]
4,4'-Dinitrodiphenylamine-NO₂Strong Electron-Withdrawing~ +1.20 VExtrapolated from[9]

Note: The exact potential values can vary depending on experimental conditions (solvent, electrolyte, reference electrode). The data presented here are representative values compiled from literature to illustrate the trend.

Interpretation of Results
  • Electron-Donating Groups (-OCH₃, -CH₃): The methoxy (-OCH₃) and methyl (-CH₃) groups push electron density into the aromatic rings through resonance and inductive effects, respectively. This increased electron density stabilizes the resulting radical cation intermediate, lowering the energy required to remove the first electron.[9] This is reflected in the significantly lower oxidation potentials compared to the unsubstituted diphenylamine. Such compounds are generally more potent antioxidants.[18]

  • Electron-Withdrawing Groups (-Cl, -NO₂): The chloro (-Cl) and nitro (-NO₂) groups pull electron density away from the aromatic system and the nitrogen center. This destabilizes the radical cation, making it energetically more difficult to form. Consequently, a much higher potential is required to initiate oxidation.[9][16]

Conclusion

The electrochemical behavior of substituted diphenylamines is directly and predictably controlled by the electronic nature of their substituents. Cyclic voltammetry provides a robust and efficient method for quantifying these effects, offering valuable insights for the rational design of molecules with tailored redox properties. By understanding the principles outlined in this guide, researchers can effectively characterize novel diphenylamine derivatives and accelerate the development of advanced materials and antioxidant technologies.

References

A Comparative Guide to Kinetic Studies of Bis(4-isopropylphenyl)amine's Reaction with Free Radicals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the antioxidant capabilities of a molecule is paramount. Bis(4-isopropylphenyl)amine, a secondary diarylamine, is recognized for its antioxidant properties, particularly as a thermal stabilizer.[1] However, a true measure of an antioxidant's efficacy lies not just in its capacity to neutralize radicals, but in the speed and mechanism of that reaction. This guide provides an in-depth comparison of key experimental and computational techniques used to elucidate the reaction kinetics of this compound with free radicals, offering insights into the causality behind methodological choices.

The Antioxidant Mechanism: A Kinetic Perspective

The primary antioxidant function of secondary diarylamines like this compound involves the donation of a hydrogen atom from the N-H group to a free radical (R•), effectively neutralizing it. This process, known as Hydrogen Atom Transfer (HAT), is often the dominant pathway.[2][3] The resulting diarylaminyl radical is significantly more stable and less reactive than the initial free radical, thus terminating the oxidative chain reaction. The efficiency of this process is governed by the rate constant (k), which is the ultimate goal of kinetic studies.

G cluster_main Hydrogen Atom Transfer (HAT) Mechanism A This compound (Ar₂NH) B Free Radical (R•) C Stabilized Aminyl Radical (Ar₂N•) A->C Donates H• D Neutralized Species (RH) B->D Accepts H• G cluster_workflow ESR Kinetic Workflow prep 1. Prepare Reactants (Radical & Antioxidant) mix 2. Rapid Mixing prep->mix measure 3. Time-Resolved ESR Measurement mix->measure analyze 4. Spectral Integration & Kinetic Fitting measure->analyze result Rate Constant (k) analyze->result G cluster_logic Method Selection Logic start Research Question q1 Need to directly observe radical structure? start->q1 q2 Is the reaction very fast (ms)? q1->q2 No esr Use ESR Spectroscopy q1->esr Yes q3 Need to predict reaction mechanism? q2->q3 No sf Use Stopped-Flow Spectrophotometry q2->sf Yes dft Use Computational (DFT) Modeling q3->dft Yes

References

Safety Operating Guide

Navigating the Disposal of Bis(4-isopropylphenyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical extends far beyond its use in experimentation. The proper disposal of compounds like Bis(4-isopropylphenyl)amine is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

This compound is a diarylamine, a class of compounds often used as antioxidants and intermediates in chemical synthesis. While specific toxicological data is limited, the available information and the general properties of aromatic amines necessitate a cautious approach.

Known Hazards: Based on available data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, the foundational principle of its disposal is the prevention of any release into the environment and the protection of all personnel from exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Laboratory Coat: A flame-retardant lab coat provides a crucial barrier to protect your clothing and skin from contamination.

  • Respiratory Protection: All handling of this compound, especially if it is a powder or if there is a risk of aerosolization, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to its final disposition.

Step 1: Waste Segregation - Preventing Unwanted Reactions

From the moment it is designated as waste, this compound must be segregated from other waste streams.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, and acid anhydrides, as these can lead to vigorous or violent reactions.

  • Designated Waste Stream: Establish a dedicated waste container for this compound and chemically similar aromatic amine waste. Do not mix it with other organic or inorganic waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization and Labeling - Clarity is Safety

Proper containment and labeling are critical for safe storage and transport.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "63451-41-2"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date the waste was first added to the container.

Step 3: Storage - Safe and Secure Accumulation

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Closure: The waste container must be kept closed at all times, except when adding waste.

Step 4: Final Disposal - The Professional Hand-off

The ultimate disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will have established procedures for the collection and disposal of chemical waste.

  • Incineration: The most probable and environmentally sound method for the disposal of aromatic amines is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

  • Documentation: Maintain meticulous records of all waste generated and disposed of, including the chemical name, quantity, and date of disposal.

Spill Management: Preparedness and Response

Accidents can happen, and a well-rehearsed spill response plan is crucial.

For a Minor Spill (contained within the fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: As outlined in Section 1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to cover the spill. Work from the outside in to prevent spreading.[2][3]

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Inform your supervisor and EHS office, even for minor spills.

For a Major Spill (outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Alert Emergency Services: Contact your institution's emergency response team or local fire department and provide them with the chemical name and any available hazard information.

  • Do Not Attempt to Clean Up: A major spill requires a professional response from a trained hazardous materials team.

Quantitative Data and Decision Making

The following table summarizes key information for this compound.

PropertyValueSource
CAS Number 63451-41-2[4]
Molecular Formula C18H23NPubChem
Molecular Weight 253.38 g/mol PubChem
Hazard Statements H302, H315, H319, H332Inferred from supplier data
Primary Disposal Method Incineration by a licensed contractor[1]

The decision-making process for the disposal of this compound can be visualized as follows:

Disposal_Workflow cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start Designate this compound as Waste segregate Segregate from Incompatible Materials start->segregate containerize Containerize in Labeled, Sealed Container segregate->containerize store Store in Secondary Containment in SAA containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs incinerate Incineration by Licensed Contractor contact_ehs->incinerate

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Excellence

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By understanding the hazards, adhering to a structured disposal workflow, and being prepared for potential incidents, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment. Always consult your institution's specific guidelines and your EHS department for the most accurate and up-to-date procedures.

References

Navigating the Safe Handling of Bis(4-isopropylphenyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of Bis(4-isopropylphenyl)amine.

Hazard Assessment and Anticipated Risks

This compound is a secondary aromatic amine. Aromatic amines as a class of compounds can present significant health hazards. Based on data from similar compounds, researchers should anticipate that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Similar compounds can cause skin irritation, serious eye damage, and respiratory irritation. Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment at all times.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended PPE based on the potential hazards associated with similar aromatic amines.

Body PartRecommended ProtectionStandardRationale
Eyes/Face Chemical safety goggles and a face shield.ANSI Z87.1 / EN 166Protects against splashes and potential contact with airborne particles.
Hands Chemical-resistant gloves (e.g., nitrile).ASTM F739 / EN 374Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.
Body A lab coat or chemical-resistant apron.Protects clothing and underlying skin from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines.29 CFR 1910.134Recommended, especially when handling powders or generating aerosols, to prevent inhalation.
Donning and Doffing PPE: A Critical Procedure

Proper donning and doffing of PPE are as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1. Sequential workflow for donning and doffing PPE.

Operational Protocols: From Weighing to Reaction

Adherence to strict operational protocols is paramount to minimize exposure and ensure a safe working environment.

Handling and Storage:

  • Always handle this compound within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Experimental Procedures:

  • Preparation: Before handling the chemical, ensure all necessary PPE is correctly donned and the work area within the fume hood is clean and uncluttered.

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat. Minimize the time the container is open.

  • Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring: If taking samples from a reaction, use appropriate techniques to minimize exposure, such as using a syringe through a septum.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly after removing gloves.

Spill and Disposal Management: A Plan for the Unexpected

Spill Response: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing the appropriate PPE, contain the spill. For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[2] Decontaminate the area with a suitable solvent followed by soap and water. All materials used for cleanup should be treated as hazardous waste.

Waste Disposal: this compound and any materials contaminated with it should be treated as hazardous waste.[3]

  • Segregation: Isolate waste containing this compound from other waste streams to prevent unintended reactions.[3]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste: this compound" and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Disposal_Workflow Start Waste Generation Segregate Segregate as Hazardous Waste Start->Segregate Label Label Container Correctly Segregate->Label Store Store in Designated Satellite Area Label->Store Dispose Arrange for Professional Disposal via EHS Store->Dispose End Disposal Complete Dispose->End

Figure 2. Step-by-step workflow for the disposal of this compound waste.

By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.